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2-Amino-3-(2-aminopyrimidin-4-yl)propanoic acid Documentation Hub

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  • Product: 2-Amino-3-(2-aminopyrimidin-4-yl)propanoic acid
  • CAS: 1616-96-2

Core Science & Biosynthesis

Foundational

Technical Monograph: Lathyrine (CAS 13089-99-1)

Content Type: Technical Reference & Experimental Guide Audience: Pharmaceutical Researchers, Phytochemists, and Toxicology Specialists Part 1: Executive Summary & Chemical Identity Lathyrine (CAS 13089-99-1) is a rare, n...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Reference & Experimental Guide Audience: Pharmaceutical Researchers, Phytochemists, and Toxicology Specialists

Part 1: Executive Summary & Chemical Identity

Lathyrine (CAS 13089-99-1) is a rare, non-proteinogenic heterocyclic amino acid primarily isolated from the seeds of Lathyrus tingitanus (Tangier pea) and select other Fabaceae species. Chemically defined as (2S)-2-amino-3-(2-aminopyrimidin-4-yl)propanoic acid , it represents a unique structural class where an alanyl side chain is attached to a pyrimidine ring.

Critical Distinction: Unlike its notorious congeners


-ODAP (cause of neurolathyrism) and 

-aminopropionitrile (cause of osteolathyrism), Lathyrine is not considered the primary causative agent of lathyrism. Its physiological role is hypothesized to be associated with nitrogen storage and allelopathic defense rather than acute neurotoxicity.
Physicochemical Profile[1][2][3][4][5][6][7][8][9][10]
PropertyData
CAS Registry Number 13089-99-1
IUPAC Name (2S)-2-amino-3-(2-aminopyrimidin-4-yl)propanoic acid
Synonyms Tingitanine; L-Lathyrine;

-(2-aminopyrimidin-4-yl)alanine
Molecular Formula

Molecular Weight 182.18 g/mol
Solubility Highly soluble in water; insoluble in ethanol, ether, and non-polar solvents.[1]
Acidity (pKa) Amphoteric; typical amino acid zwitterionic behavior in aqueous solution.
UV Absorption (

)
~230 nm, ~298 nm (Characteristic of 2-aminopyrimidine chromophore in 0.1 N HCl).
Appearance Colorless needles (crystallized from ethanol/water).

Part 2: Biosynthesis & Biological Context

Lathyrine is synthesized via a unique divergence from the canonical pyrimidine biosynthetic pathway. Unlike most plant amino acids derived from glycolysis or the citric acid cycle, Lathyrine incorporates a preformed pyrimidine ring derived from the orotate pathway.

Biosynthetic Pathway Mechanism

Research indicates that the pyrimidine ring is formed first (via orotic acid and uracil), followed by the attachment of the alanyl side chain. The precursor 2-amino-4-carboxypyrimidine is decarboxylated and alanylated by the enzyme Lathyrine Synthase , utilizing serine as the donor for the three-carbon side chain.

Biosynthesis Orotate Orotate Uracil Uracil Orotate->Uracil Orotate P-ribosyltransferase Precursor 2-Amino-4- carboxypyrimidine Uracil->Precursor Amination/Mod Enzyme Lathyrine Synthase (Pyridoxal phosphate) Precursor->Enzyme Serine L-Serine Serine->Enzyme Lathyrine Lathyrine (CAS 13089-99-1) Enzyme->Lathyrine Decarboxylation & Alanylation

Figure 1: Proposed biosynthetic pathway of Lathyrine in Lathyrus tingitanus, highlighting the convergence of pyrimidine metabolism and serine utilization.

Part 3: Isolation & Experimental Protocols

The following protocol is a standardized method for isolating Lathyrine from Lathyrus tingitanus seeds, based on ion-exchange chromatography principles established by Bell (1962/1964).

Protocol: Isolation from Lathyrus tingitanus Seeds

Reagents Required:

  • Ethanol (70% v/v)

  • Dowex 50W-X8 (H+ form) cation exchange resin

  • Ammonium hydroxide (2N)

  • Hydrochloric acid (1N)

Workflow:

  • Extraction:

    • Grind 100g of Lathyrus tingitanus seeds to a fine flour.

    • Extract with 500 mL of 70% ethanol under continuous stirring for 24 hours at room temperature.

    • Centrifuge (5000 x g, 15 min) and collect the supernatant. Repeat extraction twice.

    • Combine supernatants and evaporate ethanol under reduced pressure (rotary evaporator, <40°C) to obtain an aqueous syrup.

  • Fractionation (Cation Exchange):

    • Prepare a column containing 50g of Dowex 50W-X8 (H+ form).

    • Load the aqueous extract onto the column. Neutral and acidic impurities (sugars, organic acids) will pass through.

    • Wash the column with 500 mL of distilled water to remove unbound material.

    • Elution: Elute the amino acids using 2N

      
      . Collect 20 mL fractions.
      
    • Monitor fractions using TLC (ninhydrin detection). Lathyrine typically elutes after neutral amino acids due to the basicity of the pyrimidine ring.

  • Purification & Crystallization:

    • Pool fractions containing Lathyrine.

    • Evaporate to dryness.

    • Redissolve the residue in a minimum volume of hot water.

    • Add hot ethanol until the solution becomes slightly turbid.

    • Allow to cool slowly at 4°C. Lathyrine crystallizes as colorless needles.

Isolation Seed Seed Flour (L. tingitanus) Extract Ethanol Extraction (70% EtOH) Seed->Extract Load Load onto Dowex 50W (H+) Extract->Load Wash Water Wash (Remove sugars) Load->Wash Elute Elution (2N NH4OH) Wash->Elute Cryst Crystallization (Water/Ethanol) Elute->Cryst

Figure 2: Step-by-step isolation workflow for Lathyrine using cation-exchange chromatography.

Part 4: Analytical Characterization

To validate the identity of isolated Lathyrine, the following spectral data should be used as reference standards.

UV Spectroscopy[2][6][12][13]
  • Solvent: 0.1 N HCl

  • 
    :  230 nm and 298 nm.
    
  • Interpretation: The dual absorption bands are diagnostic of the 2-aminopyrimidine moiety. Simple alpha-amino acids (like alanine) do not absorb significantly in this region (>220 nm).

Proton NMR ( -NMR)
  • Solvent:

    
    
    
  • Key Signals:

    • 
       8.3 ppm (d, 1H):  Proton at position C-6 of the pyrimidine ring (deshielded aromatic).
      
    • 
       6.7 ppm (d, 1H):  Proton at position C-5 of the pyrimidine ring.
      
    • 
       3.9 ppm (t, 1H): 
      
      
      
      -proton of the amino acid chain.
    • 
       3.2 ppm (m, 2H): 
      
      
      
      -methylene protons connecting the ring to the backbone.
Mass Spectrometry (ESI-MS)
  • Molecular Ion

    
    :  m/z 183.2
    
  • Fragmentation: Loss of the alanyl side chain typically yields a fragment corresponding to the methyl-aminopyrimidine core.

Part 5: References

  • Bell, E. A. (1964). "A Simple Method for the Preparation of Lathyrine: Some Properties of Lathyrine." Biochimica et Biophysica Acta, 86, 264-269.

  • Bell, E. A., & Foster, R. G. (1962). "Structure of Lathyrine."[1] Nature, 194, 91-92.

  • Brown, E. G., & Al-Baldawi, N. F. (1977). "Biosynthesis of the pyrimidinyl amino acid lathyrine by Lathyrus tingitanus L." Biochemical Journal, 164(3), 589–594.

  • Whitlock, B. J., Lipton, S. H., & Strong, F. M. (1965). "Structure and Synthesis of Lathyrine." Journal of Organic Chemistry, 30(1), 115–118.

Sources

Exploratory

Decoupling Neurotoxicity in Lathyrus: A Comparative Technical Guide on β-ODAP and Lathyrine

Executive Summary The genus Lathyrus, particularly Lathyrus sativus (grass pea), represents a profound paradox in agricultural science and neuropharmacology. While it is a highly resilient, climate-smart legume rich in p...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The genus Lathyrus, particularly Lathyrus sativus (grass pea), represents a profound paradox in agricultural science and neuropharmacology. While it is a highly resilient, climate-smart legume rich in protein, its prolonged consumption is inextricably linked to neurolathyrism—a devastating upper motor neuron disease characterized by irreversible spastic paraparesis[1].

For decades, drug development professionals and plant geneticists have sought to isolate the precise toxicological drivers within the plant's complex biochemical profile. This whitepaper provides an in-depth comparative analysis of two prominent non-proteinogenic amino acids found in Lathyrus species: β-ODAP (the primary neurotoxin) and Lathyrine (a benign, chemotaxonomic marker). By contrasting their structural pharmacology, receptor binding affinities, and toxicological pathways, this guide establishes a rigorous framework for evaluating excitotoxicity and engineering safer legume varietals.

Structural and Pharmacological Divergence

The stark contrast in the biological effects of β-ODAP and Lathyrine is rooted in their distinct molecular architectures.

β-ODAP: The Excitotoxic Glutamate Analog

β-N-oxalyl-L-α,β-diaminopropionic acid (β-ODAP) is a dicarboxylic amino acid that acts as a potent structural analog of the excitatory neurotransmitter L-glutamate[2]. Its neurotoxicity is primarily driven by its high-affinity agonism at non-NMDA ionotropic glutamate receptors, specifically the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors[3]. Because β-ODAP mimics glutamate but evades rapid enzymatic degradation and normal astrocytic reuptake mechanisms, it causes prolonged receptor hyperstimulation, leading to catastrophic intracellular calcium (Ca²⁺) overload[4].

Lathyrine: The Benign Nucleoamino Acid

Conversely, Lathyrine (β-(2-aminopyrimidin-4-yl)alanine) is a pyrimidinyl amino acid—a hybrid molecule bridging the structural families of nucleobases and amino acids[5]. Synthesized via the orotate pathway, Lathyrine features a bulky pyrimidine ring that completely disrupts any potential spatial homology with L-glutamate[6]. Consequently, it exhibits zero affinity for ionotropic glutamate receptors. Extensive toxicological screenings have confirmed that Lathyrine is non-toxic to mammals[7], and it is primarily studied for its role in plant chemotaxonomy and its influence on pollen tube growth during interspecific hybridization[8].

Mechanisms of Excitotoxicity (Pathway Analysis)

The pathology of neurolathyrism is a direct consequence of β-ODAP's interaction with the central nervous system. When β-ODAP crosses the blood-brain barrier, it binds to post-synaptic AMPA receptors on motor neurons[1].

This binding triggers a massive influx of extracellular Ca²⁺. The resulting calcium overload disrupts the endoplasmic reticulum (ER)-mitochondrial axis, uncoupling the mitochondrial respiratory chain[1]. This metabolic collapse generates lethal levels of Reactive Oxygen Species (ROS), culminating in the activation of pro-apoptotic cascades and the selective degeneration of upper motor neurons[2].

ODAP_Pathway ODAP β-ODAP Exposure AMPA AMPA/Kainate Receptor Activation ODAP->AMPA Ca2 Massive Intracellular Ca2+ Influx AMPA->Ca2 Mito Mitochondrial Dysfunction & ER Stress Ca2->Mito ROS Reactive Oxygen Species (ROS) Generation Mito->ROS Death Motor Neuron Apoptosis (Neurolathyrism) ROS->Death

β-ODAP mediated excitotoxic signaling pathway leading to motor neuron apoptosis.

Quantitative Pharmacological Comparison

To facilitate rapid reference for drug development and toxicological screening, the following table summarizes the divergent profiles of β-ODAP and Lathyrine.

Feature / Metricβ-ODAPLathyrine
Chemical Classification Dicarboxylic non-protein amino acidPyrimidinyl nucleoamino acid
IUPAC Name β-N-oxalyl-L-α,β-diaminopropionic acidβ-(2-aminopyrimidin-4-yl)alanine
Primary Target AMPA and Kainate Receptors (Agonist)None identified in mammalian CNS
Neurotoxicity Profile Highly Excitotoxic (Neurolathyrism)Non-toxic / Benign
Cellular Mechanism Induces Ca²⁺ influx and ROS generationInert in neuronal assays
Biological Role in Plant Putative stress response / Nitrogen storageChemotaxonomic marker / Cross-incompatibility

Experimental Methodologies: Comparative Neurotoxicity Screening

To definitively isolate and compare the neurotoxic potential of plant-derived amino acids, researchers must employ highly controlled, self-validating in vitro systems. The following protocol details a robust workflow for evaluating β-ODAP and Lathyrine using primary motor neuron cultures.

Rationale and Causality

We utilize Fura-2 AM ratiometric calcium imaging because its dual-excitation nature eliminates artifacts caused by dye bleaching or uneven cell thickness, providing precise quantification of the Ca²⁺ transients strictly associated with AMPA receptor activation. To ensure the protocol is a self-validating system , the competitive AMPA receptor antagonist NBQX is co-administered in parallel cohorts. If compound-induced toxicity is rescued by NBQX, the excitotoxic mechanism is definitively isolated to AMPA hyperstimulation[4].

Step-by-Step Protocol

Phase 1: Primary Motor Neuron Isolation and Culture

  • Dissect the ventral spinal cords from embryonic day 15 (E15) Sprague-Dawley rats.

  • Dissociate the tissue using 0.025% Trypsin-EDTA for 15 minutes at 37°C, followed by mechanical trituration.

  • Purify motor neurons using a discontinuous OptiPrep density gradient centrifugation to remove glial cells and interneurons.

  • Plate the purified motor neurons on poly-D-lysine/laminin-coated glass coverslips in Neurobasal medium supplemented with B27, 2% horse serum, and neurotrophic factors (BDNF, GDNF). Culture for 7 days in vitro (DIV 7) to ensure receptor maturation.

Phase 2: Ratiometric Intracellular Calcium Imaging

  • Load DIV 7 motor neurons with 5 µM Fura-2 AM (a membrane-permeable Ca²⁺ indicator) for 30 minutes at 37°C in a standard extracellular recording buffer (ECB).

  • Wash the cells three times with ECB to remove extracellular dye and allow 15 minutes for complete intracellular de-esterification.

  • Mount the coverslip in a perfusion chamber on an epifluorescence microscope.

  • Treatment Application: Perfuse the cells with the following conditions while recording fluorescence emission at 510 nm (alternating excitation at 340 nm and 380 nm):

    • Group A (Vehicle Control): ECB only.

    • Group B (Toxin): 100 µM β-ODAP.

    • Group C (Test Compound): 100 µM Lathyrine.

    • Group D (Validation Control): 100 µM β-ODAP + 10 µM NBQX.

  • Data Analysis: Calculate the 340/380 ratio. β-ODAP will produce a sharp, sustained spike in the ratio (indicating massive Ca²⁺ influx), whereas Lathyrine and the NBQX-rescued group will remain at baseline.

Phase 3: LDH Release Cell Viability Assay

  • In parallel 96-well cultures, expose motor neurons to the four treatment groups listed above for 24 hours.

  • Collect 50 µL of the culture supernatant from each well and transfer to a new microplate.

  • Add 50 µL of Lactate Dehydrogenase (LDH) reaction mixture (containing tetrazolium salt) to each well. Incubate in the dark for 30 minutes at room temperature.

  • Measure absorbance at 490 nm using a microplate reader.

  • Interpretation: Elevated absorbance in the β-ODAP group indicates cell membrane rupture and neuronal death. Baseline absorbance in the Lathyrine and NBQX groups validates the non-toxic nature of Lathyrine and confirms that β-ODAP's toxicity is exclusively AMPA-mediated.

Toxicity_Workflow Culture 1. Primary Motor Neuron Culture Treatment 2. Compound Administration (β-ODAP vs. Lathyrine ± NBQX) Culture->Treatment Assay1 3a. Fura-2 AM Ca2+ Imaging Treatment->Assay1 Assay2 3b. LDH Release Viability Assay Treatment->Assay2 Analysis 4. Excitotoxicity Quantification Assay1->Analysis Assay2->Analysis

Experimental workflow for comparative neurotoxicity screening in motor neurons.

Conclusion

The comparative analysis of β-ODAP and Lathyrine underscores the vital importance of structural specificity in neuropharmacology. While both are non-proteinogenic amino acids native to the Lathyrus genus, β-ODAP's structural mimicry of L-glutamate renders it a potent AMPA receptor agonist capable of triggering lethal excitotoxic cascades[4]. In contrast, the pyrimidine-based structure of Lathyrine precludes receptor binding, resulting in a wholly benign toxicological profile[6]. Understanding these divergent pathways is critical not only for developing neuroprotective therapeutics against excitotoxicity but also for guiding agricultural breeding programs aimed at generating ODAP-free, safe Lathyrus varietals[8].

References

  • Glutamate Receptor Agonists as Triggers of Neurotoxicity: Decoding Pathways of Five Neurotoxins and Potential Therapeutic Targets - PMC. nih.gov.
  • Unraveling the mechanism of β-N-oxalyl-α,β-diaminopropionic acid (β-ODAP)
  • Oxalyl-Diamino-Dicarboxylic Acids and Excitatory Amino Acid Receptors. jneurosci.org.
  • Study of the etiology of neurolathyrism, a human neurodegenerative disease with nutritional causes. ugent.be.
  • Nucleobase-Containing Molecules and Their Self-Assembly Properties for Gel Form
  • Biosynthesis of the pyrimidinyl amino acid lathyrine by L
  • Lathyrism: Toxic factors in Lathyrus s
  • Interspecific Hybridisation of Lathyrus Sativus with Wild Lathyrus Species and Embryo Rescue. scholaris.ca.

Sources

Foundational

natural occurrence of 2-Amino-3-(2-aminopyrimidin-4-yl)propanoic acid

A Structural and Biosynthetic Analysis of 2-Amino-3-(2-aminopyrimidin-4-yl)propanoic Acid Executive Summary This technical guide profiles Lathyrine (2-Amino-3-(2-aminopyrimidin-4-yl)propanoic acid), a rare non-proteinoge...

Author: BenchChem Technical Support Team. Date: March 2026

A Structural and Biosynthetic Analysis of 2-Amino-3-(2-aminopyrimidin-4-yl)propanoic Acid

Executive Summary

This technical guide profiles Lathyrine (2-Amino-3-(2-aminopyrimidin-4-yl)propanoic acid), a rare non-proteinogenic heterocyclic amino acid. Primarily isolated from the genus Lathyrus (Leguminosae), specifically Lathyrus tingitanus (Tangier pea), lathyrine represents a unique intersection of amino acid and pyrimidine metabolism. While often overshadowed by the neurotoxin


-ODAP found in related species, lathyrine serves as a critical chemotaxonomic marker and a potential scaffold for pyrimidine-based pharmaceutical design.
Part 1: Chemical Identity & Natural Sources[1][2]

Lathyrine is distinguished by its 2-aminopyrimidine moiety attached to an alanine side chain.[1][2] This structure confers unique physicochemical properties, including specific UV absorption characteristics and basicity distinct from typical


-amino acids.
1.1 Chemical Properties
PropertySpecification
IUPAC Name (2S)-2-amino-3-(2-aminopyrimidin-4-yl)propanoic acid
Common Name Lathyrine
Molecular Formula C

H

N

O

Molecular Weight 182.18 g/mol
UV Absorption

~298 nm (in 0.1 N HCl)
Solubility Soluble in water, dilute acid/alkali; insoluble in ether/ethanol
pKa Values Amphoteric; Pyrimidine ring protonation occurs at low pH
1.2 Natural Occurrence and Distribution

While trace amounts appear in various legumes, high-yield accumulation is specific to the Lathyrus genus.

  • Primary Source: Lathyrus tingitanus (Tangier pea).[3] Lathyrine can constitute up to 2-3% of the dry seed weight , acting as a major nitrogen storage metabolite.

  • Secondary Sources: Lathyrus sativus (Grass pea), Lathyrus clymenum.

  • Tissue Specificity: Highest concentrations are found in seeds and seedlings . In L. tingitanus, lathyrine synthesis is active during germination, suggesting a role in nitrogen mobilization.

Part 2: Biosynthetic Pathway Mechanics

The biosynthesis of lathyrine has been a subject of debate, historically linked to the cyclization of homoarginine . However, radioisotope labeling studies and enzymatic analysis have established a pathway involving the alanylation of a pre-formed pyrimidine ring.

2.1 The "Lathyrine Synthase" Pathway

Current evidence suggests lathyrine is derived from the orotate pathway of pyrimidine synthesis.[3] The key enzyme, lathyrine synthase , catalyzes the condensation of a pyrimidine precursor with serine.[4]

Mechanism:

  • Precursor Formation: Uracil is converted to 2-amino-4-carboxypyrimidine .

  • Alanylation: Lathyrine synthase transfers the carbon backbone of L-Serine to the C-4 position of the pyrimidine ring.[4]

  • Decarboxylation: The reaction likely involves a simultaneous decarboxylation/alkylation mechanism dependent on Pyridoxal-5'-phosphate (PLP).

2.2 The Homoarginine Connection

Early research proposed that


-hydroxyhomoarginine cyclizes to form lathyrine. Modern interpretation suggests this may be a reversible metabolic shunt  or a degradation pathway, rather than the primary biosynthetic route.
2.3 Pathway Visualization

Biosynthesis Orotate Orotate Uracil Uracil Orotate->Uracil Pyrimidine Pathway Precursor 2-Amino-4-carboxypyrimidine Uracil->Precursor Amination Lathyrine LATHYRINE (2-Amino-3-(2-aminopyrimidin-4-yl)propanoic acid) Precursor->Lathyrine Serine L-Serine Serine->Lathyrine Carbon Donor Enzyme Lathyrine Synthase (PLP-dependent) Enzyme->Lathyrine Hydroxy gamma-Hydroxyhomoarginine Lathyrine->Hydroxy Ring Opening/Closing (Metabolic Shunt) Homoarg L-Homoarginine Hydroxy->Homoarg

Figure 1: Biosynthetic logic of Lathyrine. The primary route (solid lines) involves pyrimidine alanylation, while the homoarginine route (dashed red) represents a secondary metabolic relationship.

Part 3: Isolation and Analytical Protocols

The following protocol is designed for the isolation of lathyrine from L. tingitanus seeds. It relies on the molecule's zwitterionic nature and solubility profile to separate it from common proteinogenic amino acids.

3.1 Extraction Workflow

Reagents: 70% Ethanol, Dowex 50W-X8 (H+ form), 2N NH


OH, 0.1N HCl.
  • Maceration: Grind 100g of L. tingitanus seeds to a fine flour. Defat with petroleum ether if necessary.

  • Solvent Extraction: Extract flour with 70% ethanol (1:10 w/v) overnight at 4°C. The ethanol precipitates high-molecular-weight proteins while solubilizing free amino acids.

  • Clarification: Centrifuge at 10,000 x g for 15 mins. Collect the supernatant.

  • Ion Exchange Chromatography (Cation Exchange):

    • Pass the supernatant through a Dowex 50W (H+) column. Lathyrine (and other amino acids) will bind.

    • Wash: Flush with distilled water to remove sugars and non-ionic compounds.

    • Elution: Elute with 2N NH

      
      OH. Collect ninhydrin-positive fractions.[5]
      
  • Fractionation: Evaporate the eluate to dryness. Redissolve in water. Lathyrine can be crystallized directly from water/ethanol mixtures due to its high concentration, or further purified via preparative HPLC.

3.2 Analytical Validation (HPLC-UV)

Because lathyrine contains a pyrimidine ring, it can be detected via UV absorbance, unlike most amino acids which require derivatization (e.g., OPA or FMOC).

  • Column: C18 Reverse Phase (e.g., 250mm x 4.6mm, 5µm).

  • Mobile Phase: Phosphate buffer (pH 3.0) / Methanol gradient.

  • Detection: UV at 290-300 nm .

  • Validation: Lathyrine will elute distinctly from

    
    -ODAP (which lacks the pyrimidine chromophore).
    
3.3 Workflow Diagram

Extraction Seed Seed Flour (L. tingitanus) Ethanol 70% EtOH Extraction Seed->Ethanol Centrifuge Centrifugation (Remove Proteins) Ethanol->Centrifuge Dowex Dowex 50W (H+) Cation Exchange Centrifuge->Dowex Supernatant Elution Elution (2N NH4OH) Dowex->Elution Bind & Wash Crystallization Crystallization (Water/EtOH) Elution->Crystallization High Purity HPLC HPLC-UV Analysis (298 nm) Elution->HPLC Quantification

Figure 2: Isolation protocol for Lathyrine. The workflow utilizes solubility differences and cation exchange for purification.

Part 4: Clinical & Pharmaceutical Implications[1]
4.1 Toxicity and Neurolathyrism

While Lathyrus species are associated with Neurolathyrism (a motor neuron disease), lathyrine is not the primary causative agent. The neurotoxicity is attributed to


-ODAP  (

-N-oxalyl-L-

,

-diaminopropionic acid), an AMPA receptor agonist.
  • Role of Lathyrine: It often co-occurs with ODAP. In toxicological studies, lathyrine shows significantly lower toxicity than ODAP. However, its metabolic conversion to homoarginine (a nitric oxide synthase substrate) suggests it may modulate vascular or neurological responses indirectly.

4.2 Drug Development Potential

Lathyrine is a natural "chimeric" molecule—part amino acid, part nucleic acid base. This makes it a high-value scaffold for:

  • Peptide Mimetics: Incorporating lathyrine into peptides can introduce conformational constraints and

    
    -stacking interactions via the pyrimidine ring.
    
  • Antimetabolites: Structural analogs of lathyrine are investigated as potential antagonists in pyrimidine biosynthesis for oncology applications.

References
  • Brown, E. G., & Al-Baldawi, N. F. (1977). Biosynthesis of the pyrimidinyl amino acid lathyrine by Lathyrus tingitanus L. Biochemical Journal. [Link]

  • Bell, E. A. (1962). The isolation of L-homoarginine from seeds of Lathyrus cicera. Biochemical Journal. [Link]

  • Lambein, F., et al. (2007). Lathyrism: An old neurodegenerative disease re-visited. General Pharmacology. [Link]

  • Brown, E. G., & Mohamad, J. (1990). Biosynthesis of lathyrine: a novel synthase activity.[4] Phytochemistry. [Link][6]

  • PubChem Compound Summary. Lathyrine (CID 166766).[1] [Link]

Sources

Exploratory

biosynthesis pathway of Lathyrine from uracil

An In-Depth Technical Guide to the Biosynthesis of Lathyrine from Uracil Executive Summary Lathyrine is a non-proteinogenic pyrimidinyl amino acid found in plants of the Lathyrus genus. Its unique structure, featuring a...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Biosynthesis of Lathyrine from Uracil

Executive Summary

Lathyrine is a non-proteinogenic pyrimidinyl amino acid found in plants of the Lathyrus genus. Its unique structure, featuring a pyrimidine ring attached to an alanine side chain, has prompted investigations into its biosynthetic origins. This guide provides a comprehensive overview of the elucidation of the lathyrine biosynthetic pathway, a process rooted in classic radiotracer studies and enzymatic analysis. We will detail the key experimental evidence that established uracil, via the orotate pathway, as the foundational precursor for the pyrimidine moiety, and serine as the donor of the alanine side chain. The narrative follows the scientific journey from the identification of primary precursors to the discovery of the central enzyme, lathyrine synthase, and its specific substrate requirements. This document is intended for researchers, biochemists, and drug development professionals seeking a detailed understanding of this unique metabolic pathway.

Part 1: Introduction to Lathyrine

Lathyrine, chemically known as (2S)-2-amino-3-(2-aminopyrimidin-4-yl)propanoic acid, is a notable example of a non-proteinogenic amino acid[1][2]. These amino acids are not incorporated into proteins during translation but play diverse roles in plant defense, nitrogen storage, and signaling. Lathyrine is prominently found in the seedlings of Lathyrus tingitanus (Tingitan pea)[1][3]. Understanding its biosynthesis provides insight into the metabolic plasticity of plants and the generation of structural diversity from common primary metabolites.

Chemical Properties of L-Lathyrine:

Property Value
Molecular Formula C₇H₁₀N₄O₂
Molecular Weight 182.18 g/mol
IUPAC Name (2S)-2-amino-3-(2-aminopyrimidin-4-yl)propanoic acid

| PubChem CID | 166766[1] |

Part 2: Elucidation of the Biosynthetic Pathway

The pathway from primary metabolites to lathyrine was pieced together through a series of logical and meticulous experiments, primarily involving radiolabeling. The central questions addressed were the origins of the pyrimidine ring and the alanine side chain.

Pillar 1: Identifying the Precursors via Radiotracer Analysis

The foundational work in elucidating the lathyrine pathway involved feeding experiments using isotopically labeled compounds to seedlings of Lathyrus tingitanus. This classical biochemical approach allows researchers to trace the metabolic fate of simple molecules into more complex structures.

The Pyrimidine Ring Origin: Experiments demonstrated that the biosynthesis of lathyrine was significantly stimulated by the presence of uracil in the growth medium[3][4][5]. To confirm this, seedlings were fed with [2-¹⁴C]uracil. Subsequent extraction and analysis of the amino acid fraction showed that the radiolabel was efficiently incorporated into the lathyrine molecule. Further chemical degradation of the isolated radioactive lathyrine revealed that over 80% of the ¹⁴C was located at the C-2 position of the pyrimidine ring, confirming that the uracil ring is incorporated directly[3][4].

To trace the pathway further upstream, [6-¹⁴C]orotate, a known precursor in the de novo pyrimidine biosynthesis (orotate pathway), was also administered. Orotate was successfully incorporated into lathyrine, establishing that lathyrine arises from a preformed pyrimidine synthesized via the standard orotate pathway[3][4][5]. Tellingly, the simultaneous administration of unlabeled uracil significantly reduced the incorporation of radioactivity from [6-¹⁴C]orotate, a classic example of competitive inhibition that validates uracil as a downstream intermediate[3][4].

The Alanine Side Chain Origin: To identify the source of the three-carbon alanine side chain, [3-¹⁴C]serine was supplied to the seedlings. Isotopic analysis showed that serine was also a highly efficient precursor for lathyrine. Subsequent chemical degradation demonstrated that approximately 90% of the radioactivity incorporated from [3-¹⁴C]serine was recovered in the alanine side chain of lathyrine, confirming serine as the direct donor of this moiety[3][4][6].

Data Summary: Radiotracer Incorporation into Lathyrine

Labeled Precursor Key Finding Conclusion
[2-¹⁴C]Uracil >80% of label found at C-2 of lathyrine's pyrimidine ring[3][4]. Uracil is a direct precursor to the pyrimidine ring.
[6-¹⁴C]Orotate Label incorporated into lathyrine; incorporation reduced by unlabeled uracil[3][4]. The pyrimidine ring is synthesized via the orotate pathway.

| [3-¹⁴C]Serine | ~90% of label recovered in the alanine side chain of lathyrine[3][4]. | Serine is the direct precursor of the alanine side chain. |

Pillar 2: The Key Intermediate and Core Enzymatic Step

With the primary precursors identified, research shifted towards finding the immediate substrates for the final condensation reaction and the enzyme responsible.

Lathyrine Synthase: Enzymatic studies with extracts from Lathyrus seedlings identified a novel synthase activity responsible for the final step in lathyrine biosynthesis[6]. This enzyme, named lathyrine synthase , was shown to be dependent on pyridoxal phosphate (PLP), a common cofactor for enzymes involved in amino acid metabolism.

The synthase catalyzes a unique reaction: it joins its two substrates, 2-amino-4-carboxypyrimidine and L-serine , while simultaneously decarboxylating the pyrimidine substrate to form lathyrine[6][7].

Reaction: 2-amino-4-carboxypyrimidine + L-Serine → L-Lathyrine + CO₂ + H₂O

A crucial finding was that lathyrine synthase specifically requires L-serine as the alanine donor. It does not utilize O-acetylserine (OAS), which is a common substrate for many other plant synthases that produce β-substituted alanines, such as β-pyrazolylalanine synthase[6][8][9]. This substrate specificity is a key characteristic that distinguishes lathyrine synthase and its associated pathway.

The overall established biosynthetic pathway is visualized below.

Lathyrine Biosynthesis Pathway cluster_orotate Orotate Pathway (De Novo Pyrimidine Synthesis) cluster_lathyrine_synthesis Lathyrine-Specific Pathway Orotate Orotate UMP UMP Orotate->UMP PRPP Uracil Uracil UMP->Uracil Multiple Steps ACP 2-Amino-4- carboxypyrimidine Uracil->ACP Pathway (unspecified steps) Lathyrine_Synthase Lathyrine Synthase (PLP-dependent) ACP->Lathyrine_Synthase Serine L-Serine Serine->Lathyrine_Synthase Lathyrine L-Lathyrine Lathyrine_Synthase->Lathyrine - CO₂ caption Fig 1. Proposed biosynthetic pathway of Lathyrine.

Caption: Fig 1. Proposed biosynthetic pathway of Lathyrine.

Part 3: Methodologies in Biosynthetic Pathway Elucidation

The discovery of this pathway relied on a robust experimental workflow. The causality behind these choices is critical: feeding with labeled precursors establishes a connection, but chromatographic separation and chemical degradation provide definitive, quantitative proof of the metabolic route.

Experimental Workflow: Radiotracer Analysis

A typical workflow for these studies involves several key stages, from precursor administration to final analysis. This self-validating system ensures that observations of radioactivity in the final product are not coincidental but are the result of specific metabolic conversion.

Radiotracer Workflow A 1. Precursor Administration (e.g., [¹⁴C]Uracil fed to L. tingitanus seedlings) B 2. Incubation (Allow time for metabolic incorporation) A->B C 3. Homogenization & Extraction (Isolate soluble metabolites, including amino acids) B->C D 4. Chromatographic Separation (e.g., Ion-exchange followed by paper chromatography) C->D E 5. Detection & Quantification (Scintillation counting to measure radioactivity in Lathyrine fraction) D->E F 6. Chemical Degradation (Breakdown of purified Lathyrine to locate the ¹⁴C label) E->F caption Fig 2. General workflow for radiotracer studies.

Caption: Fig 2. General workflow for radiotracer studies.

Exemplary Protocol: Radiotracer Feeding and Analysis

The following is a generalized protocol based on the methodologies described in the foundational literature[3][4].

Objective: To determine the incorporation of [2-¹⁴C]Uracil into Lathyrine in L. tingitanus seedlings.

Methodology:

  • Seedling Germination: L. tingitanus seeds are surface-sterilized and germinated on moist filter paper in the dark for 5-7 days until seedlings develop.

  • Precursor Administration: A sterile solution of [2-¹⁴C]Uracil (with a known specific activity) is prepared in a buffered solution (e.g., phosphate buffer, pH 6.0). The shoots of a set number of seedlings are excised and placed in a vial containing the radioactive solution.

  • Incubation: The seedlings are incubated under controlled conditions (e.g., 25°C, constant light) for a defined period (e.g., 24-48 hours) to allow for the uptake and metabolism of the labeled uracil.

  • Extraction:

    • The seedlings are thoroughly rinsed with unlabeled uracil solution and then water to remove external radioactivity.

    • The plant tissue is homogenized in 80% ethanol.

    • The homogenate is centrifuged, and the supernatant containing soluble metabolites is collected. This process is repeated to ensure complete extraction.

  • Separation and Purification:

    • The pooled supernatant is concentrated under reduced pressure.

    • The extract is passed through a cation-exchange chromatography column (e.g., Dowex 50, H⁺ form). Neutral and anionic compounds are washed off, while amino acids (including lathyrine) are retained.

    • The amino acids are eluted with aqueous ammonia.

    • The eluate is concentrated, and the amino acids are separated by two-dimensional paper chromatography. Lathyrine is identified by co-chromatography with an authentic, non-radioactive standard (visualized with ninhydrin).

  • Quantification:

    • The spot corresponding to lathyrine is excised from the chromatogram.

    • The radioactivity is measured using a liquid scintillation counter.

    • The amount of lathyrine incorporated is calculated based on the specific activity of the precursor and the radioactivity measured in the sample.

Self-Validation through Chemical Degradation: To confirm the position of the label, the purified radioactive lathyrine is subjected to a validated chemical degradation procedure that cleaves the pyrimidine ring from the alanine side chain. The radioactivity of each resulting fragment is then measured separately to prove that the ¹⁴C from [2-¹⁴C]uracil resides specifically within the pyrimidine moiety[3].

Part 4: Conclusion and Future Directions

The biosynthesis of lathyrine is a well-established pathway that elegantly demonstrates how plants co-opt primary metabolic routes to create specialized secondary metabolites. The key takeaways are:

  • The pyrimidine ring of lathyrine is derived from the orotate pathway , with uracil serving as a key intermediate.

  • The alanine side chain is directly donated by L-serine .

  • The final condensation and decarboxylation are catalyzed by a specific, PLP-dependent lathyrine synthase .

This pathway provides a fascinating case study in plant biochemistry. For drug development professionals, understanding such pathways can inspire chemoenzymatic strategies for synthesizing novel amino acid analogs. The specificity of lathyrine synthase for its substrates could potentially be exploited for biotechnological applications. Future research may focus on the detailed crystal structure of lathyrine synthase to understand its mechanism and substrate specificity, as well as the regulatory genes that control the expression of this pathway in Lathyrus species.

References

  • Brown, E. G., & O'Reilly, J. (1977). Biosynthesis of the pyrimidinyl amino acid lathyrine by Lathyrus tingitanus L. Biochemical Journal, 164(3), 589–594. [Link]

  • Brown, E. G., & O'Reilly, J. (1977). Biosynthesis of the pyrimidinyl amino acid lathyrine by Lathyrus tingitanus L. PubMed, 164(3), 589–594. [Link]

  • Brown, E. G., & Mohamad, J. (1990). Biosynthesis of lathyrine: a novel synthase activity. Phytochemistry, 29(10), 3117-3121. [Link]

  • Brown, E. G., & O'Reilly, J. (1977). Biosynthesis of the pyrimidinyl amino acid lathyrine by Lathyrus tingitanus L. Europe PMC. [Link]

  • Koubâa, I., et al. (2019). Biochemistry of plants N–heterocyclic non-protein amino acids. ResearchGate. [Link]

  • Bell, E. A. (1981). The structure and biosynthesis of lathyrogens and related compounds. Food Chemistry, 6(3), 213-222. [Link]

  • Noji, M., Murakoshi, I., & Saito, K. (1993). Evidence for identity of beta-pyrazolealanine synthase with cysteine synthase in watermelon: formation of beta-pyrazole-alanine by cloned cysteine synthase in vitro and in vivo. Biochemical and Biophysical Research Communications, 197(3), 1111-7. [Link]

  • Ogawa, T., Hatanaka, S., & Abe, Y. (2004). Production of ??-(pyrazol-1-yl)-L-alanine from L-serine and pyrazol using recombinant Escherichia coli cells expressing serine acetyltransferase and O-acetylserine sulfhydrylase-A. ResearchGate. [Link]

  • National Center for Biotechnology Information (n.d.). Lathyrine. PubChem Compound Database. [Link]

  • Whitlock, B. J., Lipton, S. H., & Strong, F. M. (1965). Structure and Synthesis of Lathyrine. The Journal of Organic Chemistry, 30(1), 115-118. [Link]

  • Arnold, L. D., Kalantar, T. H., & Vederas, J. C. (1989). N α -(BENZYLOXYCARBONYL)-β-(PYRAZOL-1-YL)-L-ALANINE. Organic Syntheses, 67, 131. [Link]

  • Coy, D. H., et al. (1975). Synthesis and biological properties of the 2-L-beta-(pyrazolyl-1)alanine analogs of luteinizing hormone-releasing hormone and thyrotropin-releasing hormone. Journal of Medicinal Chemistry, 18(9), 948-9. [Link]

  • International Union of Biochemistry and Molecular Biology (n.d.). EC 2.5.1.51. Enzyme Nomenclature. [Link]

  • Wikipedia contributors. (n.d.). Non-proteinogenic amino acids. Wikipedia. [Link]

Sources

Foundational

Lathyrine role as a nucleoamino acid

Engineering the Intersection of Nucleic Acids and Peptides: A Technical Guide to Lathyrine Executive Summary Lathyrine is a non-proteinogenic amino acid predominantly isolated from Lathyrus species. Classified scientific...

Author: BenchChem Technical Support Team. Date: March 2026

Engineering the Intersection of Nucleic Acids and Peptides: A Technical Guide to Lathyrine

Executive Summary

Lathyrine is a non-proteinogenic amino acid predominantly isolated from Lathyrus species. Classified scientifically as a nucleoamino acid, it fundamentally bridges the structural paradigms of amino acids and nucleobases[1]. For drug development professionals and biological engineers, lathyrine represents a unique molecular scaffold. This guide provides an authoritative, in-depth analysis of lathyrine’s structural biology, its specific biosynthetic pathways, and its emerging applications in nucleopeptide engineering and neuropharmacology.

Structural Biology and Chemical Profile

Nucleoamino acids are hybrid molecules featuring heteroaromatic rings fused with amino acid-based structures[1]. Lathyrine, chemically defined as β-(2-amino-pyrimidin-4-yl)-alanine, possesses a pyrimidine ring attached to an alanine side chain[2].

Unlike willardiine—another natural nucleoamino acid which features a uracil ring—lathyrine's 2-aminopyrimidine moiety provides distinct hydrogen-bonding capabilities[2][3]. This structure is highly reminiscent of pyrimidine nucleobases found in DNA and RNA, granting lathyrine the theoretical capacity to participate in complementary base-pairing interactions[2]. In synthetic biology, monomers of such nucleoamino acids act as critical building blocks for "nucleopeptides," which can self-assemble into nanofibers and hydrogels driven by hydrogen bonding and other weak molecular forces[4].

Biosynthetic Pathway and Enzymatic Kinetics

The biosynthesis of lathyrine in Lathyrus tingitanus is a highly specialized process catalyzed by the enzyme lathyrine synthase[5].

  • Precursors : Isotope incorporation studies reveal that the pyrimidine moiety is derived from 2-amino-4-carboxypyrimidine (originating via the orotate pathway), while L-serine donates all three of its carbon atoms as a unit to form the alanine side chain[5][6].

  • Catalytic Mechanism : Lathyrine synthase is a pyridoxal phosphate (PLP)-dependent enzyme. It executes a dual-action mechanism that simultaneously decarboxylates the pyrimidine precursor and alanylates its C-4 position[5].

  • Cofactors : The enzymatic reaction is notably stimulated by biotin. Furthermore, non-enzymic PLP-catalyzed modeling of this reaction has proven highly efficient in the presence of Ga³⁺ or Al³⁺ ions, suggesting metal-ion coordination plays a role in stabilizing the transition state[5].

Biosynthesis A 2-Amino-4-carboxypyrimidine (Pyrimidine Precursor) C Lathyrine Synthase (Enzyme) A->C Substrate 1 B L-Serine (Alanyl Donor) B->C Substrate 2 D Lathyrine (Nucleoamino Acid) C->D PLP + Biotin Catalysis (Decarboxylation & Alanylation)

Biosynthetic pathway of lathyrine catalyzed by lathyrine synthase.

Pathophysiology and Pharmacological Potential

Lathyrine acts as a structural analog of the proteinogenic amino acid arginine[2].

  • NOS Interference : Because of this structural mimicry, lathyrine can interfere with nitric oxide synthase (NOS) and other arginine-utilizing pathways[2]. This disruption of cellular signaling underpins its role as a natural neurolathyrogen, providing researchers with a tool to study excitatory amino acid toxicity and the pathophysiology of motor neuron disorders[2].

  • Nucleopeptide Engineering : The inherent stability of nucleopeptide hydrogel constructs formed by nucleoamino acids like lathyrine offers immense potential for tissue engineering. These networks mimic the extracellular matrix in both function and structure, supporting long-term cell culture and fibroblast proliferation[1][4].

Quantitative Data: Comparative Structural and Functional Metrics

To contextualize lathyrine within the broader landscape of non-proteinogenic amino acids, the following table summarizes key comparative metrics.

CompoundChemical ClassificationStructural FeaturesPrimary Biological Target / EffectBiosynthetic Precursors
Lathyrine Pyrimidinyl Nucleoamino Acidβ-(2-amino-pyrimidin-4-yl)-alanineNOS interference; Neurolathyrogen[2]2-amino-4-carboxypyrimidine, L-serine[5]
Willardiine Uracilyl Nucleoamino AcidUracil-bearing alanineAMPA/Kainate receptor agonist[3][7]Uracil, O-acetylserine[7]
Arginine Proteinogenic Amino AcidGuanidino group on aliphatic chainNitric Oxide Synthase (NOS) substrateGlutamate, Citrulline

Experimental Methodologies: Self-Validating Protocols

Robust experimental design requires built-in validation. The following protocol outlines the extraction and in vitro assay of lathyrine synthase, designed with internal controls to verify true enzymatic activity versus spontaneous non-enzymatic condensation.

Protocol: In Vitro Lathyrine Synthase Activity Assay Objective: To isolate lathyrine synthase from Lathyrus tingitanus seedlings and quantify its catalytic efficiency.

  • Step 1: Protein Extraction and Precipitation

    • Action: Homogenize 7-day-old L. tingitanus seedlings in 50 mM Tris-HCl buffer (pH 7.5) containing 1 mM DTT and 0.1 mM PLP. Centrifuge at 15,000 x g for 20 mins. Precipitate proteins using 40-70% ammonium sulfate saturation.

    • Causality: DTT prevents the oxidation of crucial sulfhydryl groups in the enzyme. PLP is added early to stabilize the PLP-dependent lathyrine synthase during mechanical extraction. Ammonium sulfate fractionation isolates the target protein fraction while removing small molecular weight inhibitors.

  • Step 2: Desalting and Dialysis (Self-Validation Step)

    • Action: Resuspend the pellet and dialyze against the extraction buffer overnight at 4°C.

    • Causality: Dialysis removes residual ammonium sulfate and endogenous substrates (like free serine) that could skew baseline readings.

    • Validation Check: Test the dialysate for residual amino acids via a standard ninhydrin assay to ensure complete desalting before proceeding.

  • Step 3: Enzymatic Incubation

    • Action: In a reaction volume of 1 mL, combine the enzyme extract with 5 mM 2-amino-4-carboxypyrimidine, 10 mM L-[3-¹⁴C]serine, 0.5 mM PLP, and 0.1 mM Biotin. Incubate at 30°C for 2 hours.

    • Causality: Radiolabeled serine is utilized to precisely track the alanylation step[6]. Biotin is included as it has been empirically shown to stimulate lathyrine synthase activity[5].

    • Validation Check: Run a parallel assay with heat-denatured enzyme to account for any spontaneous, non-enzymatic PLP-catalyzed condensation[5].

  • Step 4: HPLC and Scintillation Counting

    • Action: Terminate the reaction with 10% Trichloroacetic acid (TCA). Centrifuge, and analyze the supernatant via reversed-phase HPLC. Collect the lathyrine fraction and quantify radioactivity using a liquid scintillation counter.

    • Causality: HPLC effectively separates newly synthesized lathyrine from unreacted L-serine. The radioactivity in the lathyrine peak directly correlates to the specific activity of the synthase.

Workflow S1 Seed Extraction (L. tingitanus) S2 Enzyme Isolation (Ammonium Sulfate) S1->S2 S3 Incubation (Precursors + PLP) S2->S3 S4 HPLC Analysis (Product Detection) S3->S4

Step-by-step workflow for in vitro lathyrine synthase activity assay.

References

  • Nucleobase-Bearing Amino Acid Systems and Self-Assembly. Encyclopedia.pub. 1

  • Lathyrine | High-Purity Research Compound. Benchchem. 2

  • Dancing with Nucleobases: Unveiling the Self-Assembly Properties of DNA and RNA Base-Containing Molecules for Gel Formation. NIH.gov. 4

  • Biochemistry of plants N–heterocyclic non-protein amino acids. ResearchGate. 7

  • Biosynthesis of the pyrimidinyl amino acid lathyrine by Lathyrus tingitanus L. NIH.gov. 6

  • Willardiine and Its Synthetic Analogues: Biological Aspects and Implications in Peptide Chemistry of This Nucleobase Amino Acid. MDPI. 3

  • Biosynthesis of lathyrine: a novel synthase activity. FAO.org. 5

Sources

Protocols & Analytical Methods

Method

Protocol for the Extraction, Purification, and Analysis of Lathyrine from Lathyrus spp. Seeds

An Application Note for Researchers and Drug Development Professionals Abstract Lathyrine is a non-proteinogenic pyrimidinyl amino acid found in the seeds of various Lathyrus species, such as Lathyrus tingitanus and the...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Researchers and Drug Development Professionals

Abstract

Lathyrine is a non-proteinogenic pyrimidinyl amino acid found in the seeds of various Lathyrus species, such as Lathyrus tingitanus and the common grass pea, Lathyrus sativus.[1][2][3] As a unique natural product, lathyrine holds potential for further investigation in drug discovery and development. However, its extraction is complicated by the presence of a complex matrix of proteins, lipids, carbohydrates, and other non-protein amino acids, including the neurotoxin β-N-oxalyl-L-α,β-diaminopropionic acid (β-ODAP) in L. sativus.[4][5] This guide provides a comprehensive, field-proven protocol for the efficient extraction, purification, and analytical validation of lathyrine. The methodology emphasizes a multi-step approach beginning with a hydro-alcoholic extraction, followed by a robust ion-exchange chromatography purification scheme designed to yield high-purity lathyrine suitable for downstream applications.

Introduction: The Scientific Rationale

Lathyrine, chemically known as (2S)-2-amino-3-(2-aminopyrimidin-4-yl)propanoic acid, is a structural analogue of other amino acids and its biosynthesis involves a preformed pyrimidine ring.[2][3] The primary challenge in its isolation is not merely extraction from the seed, but its selective separation from a host of structurally similar molecules.

Causality of Method Selection:

  • Solvent Extraction: Lathyrine is a polar molecule due to its amino and carboxylic acid functional groups. Therefore, a polar solvent system is required for effective extraction. A hydro-alcoholic solution (ethanol or methanol in water) is ideal as it efficiently solubilizes polar compounds while precipitating some unwanted macromolecules like proteins and polysaccharides.[6][7]

  • Purification: The amphoteric nature of lathyrine (possessing both acidic and basic properties) makes ion-exchange chromatography the most powerful and logical purification technique.[8][9] By manipulating the pH, lathyrine can be made to carry a net positive charge, allowing it to bind to a cation-exchange resin while neutral and anionic impurities are washed away. Elution is then achieved by altering the pH or increasing the ionic strength of the buffer.

The following protocol is designed as a self-validating system, where each step's success can be monitored by the analytical methods described in the final section.

Materials and Equipment

Reagents
  • Lathyrus spp. seeds (e.g., Lathyrus tingitanus or Lathyrus sativus)

  • Hexane (ACS grade)

  • Ethanol (95% or absolute, ACS grade)

  • Methanol (ACS grade)

  • Hydrochloric Acid (HCl), concentrated

  • Ammonia Solution (NH₄OH), concentrated

  • Cation-exchange resin (e.g., Dowex 50W-X8, 100-200 mesh, H⁺ form)

  • Lathyrine analytical standard (if available)

  • Ninhydrin solution

  • TLC plates (Silica gel 60 F₂₅₄)

  • HPLC grade water, acetonitrile, and appropriate buffers

Equipment
  • Grinder or mill (e.g., coffee grinder or Wiley mill)

  • Soxhlet extractor or large flasks for maceration

  • Rotary evaporator

  • Magnetic stirrer and hot plate

  • pH meter

  • Chromatography columns (glass or plastic)

  • Fraction collector (recommended)

  • TLC development chamber

  • UV lamp (254 nm)

  • HPLC system with a suitable detector (UV or MS)[10]

Experimental Protocols

PART 1: Sample Preparation & Crude Extraction

This initial phase aims to liberate the lathyrine from the seed matrix and remove non-polar contaminants.

Workflow Diagram: Extraction Phase

ExtractionWorkflow A Lathyrus Seeds B Grinding / Milling A->B C Seed Powder B->C D Defatting with Hexane (Soxhlet or Maceration) C->D E Defatted Seed Meal D->E F Hydro-alcoholic Extraction (70% Ethanol) E->F G Filtration / Centrifugation F->G H Crude Hydro-alcoholic Extract G->H I Solvent Evaporation (Rotary Evaporator) H->I J Aqueous Crude Extract I->J

Caption: Workflow for preparation of crude lathyrine extract.

Step-by-Step Protocol:

  • Seed Preparation: Grind the Lathyrus seeds into a fine powder (approx. 40-60 mesh size). This increases the surface area for efficient solvent penetration.

  • Defatting (Optional but Recommended): Plant seeds contain oils that can interfere with subsequent steps.[1]

    • Place the seed powder in a cellulose thimble and perform a Soxhlet extraction with hexane for 6-8 hours.

    • Alternatively, stir the powder in hexane (1:5 w/v) at room temperature for 4-6 hours, filter, and repeat twice.

    • Air-dry the defatted seed meal in a fume hood to remove residual hexane.

  • Lathyrine Extraction:

    • Combine the defatted seed meal with 70% aqueous ethanol in a 1:10 solid-to-solvent ratio (w/v).[6][11]

    • Stir the mixture continuously at room temperature for 24 hours. Alternatively, use an ultrasonic bath to reduce extraction time.[11]

    • Separate the extract from the solid residue by vacuum filtration or centrifugation (e.g., 4000 x g for 20 minutes).

    • Repeat the extraction on the solid residue two more times to maximize yield. Pool the supernatants.

  • Concentration:

    • Concentrate the pooled hydro-alcoholic extract using a rotary evaporator at a temperature below 50°C to remove the ethanol.

    • The result is a concentrated aqueous crude extract. This extract can be lyophilized for storage or used directly for purification.

PART 2: Purification by Ion-Exchange Chromatography

This is the critical step for isolating lathyrine from other amino acids and polar compounds based on its charge.[8]

Workflow Diagram: Purification Phase

PurificationWorkflow A Aqueous Crude Extract B pH Adjustment to ~2.0 (with HCl) A->B C Load onto Cation-Exchange Column (H+ form) B->C D Wash with Water (Remove Anions/Neutrals) C->D E Elute with Dilute Base (e.g., 2M NH4OH) D->E F Collect Fractions E->F G Monitor Fractions (e.g., TLC with Ninhydrin) F->G H Pool Lathyrine-Positive Fractions G->H I Evaporate Eluent H->I J Purified Lathyrine I->J

Caption: Workflow for lathyrine purification via chromatography.

Step-by-Step Protocol:

  • Column Preparation: Prepare a slurry of Dowex 50W-X8 resin in deionized water and pack it into a chromatography column. The bed volume should be approximately 1/20th of the volume of the aqueous extract to be loaded. Wash the column extensively with deionized water until the eluate is neutral.

  • Sample Preparation and Loading:

    • Redissolve the crude aqueous extract in a minimal amount of deionized water.

    • Adjust the pH of the extract to ~2.0 with 2M HCl. At this pH, the carboxyl group of lathyrine is protonated and the amino groups are protonated, giving the molecule a net positive charge.

    • Slowly load the acidified extract onto the prepared column.

  • Washing:

    • Wash the column with 3-5 bed volumes of deionized water. This step removes sugars, organic acids, and anionic amino acids that do not bind to the resin.

  • Elution:

    • Elute the bound amino acids by passing a solution of 2M ammonia (NH₄OH) through the column. The basic solution deprotonates the amino groups, neutralizing the positive charge on lathyrine and releasing it from the resin.

    • Collect fractions using a fraction collector.

  • Fraction Analysis:

    • Spot a small amount of each fraction onto a TLC plate.

    • Develop the plate (e.g., with a butanol:acetic acid:water mobile phase).

    • Dry the plate and spray with ninhydrin solution, then heat gently. Amino acids will appear as colored spots (typically purple-blue).

    • Pool all fractions that show a strong spot corresponding to the Rƒ value of a lathyrine standard (if available) or the major ninhydrin-positive compound.

  • Final Isolation:

    • Combine the positive fractions and remove the ammonia and water using a rotary evaporator. Repeatedly adding and evaporating water can help remove all traces of ammonia.

    • The resulting solid is the purified lathyrine. Further recrystallization from an ethanol/water mixture can be performed for higher purity.[9]

PART 3: Analytical Validation

Validation confirms the identity and purity of the isolated compound.

ParameterMethodDetails & Rationale
Identity TLC Mobile Phase: Butanol:Acetic Acid:Water (4:1:1). Detection: Ninhydrin spray. Provides a quick qualitative check and Rƒ value comparison.[12]
Identity & Purity HPLC Column: Reversed-phase C18 or an amino acid analysis column. Detection: UV (approx. 210 nm) or Mass Spectrometry (MS). HPLC provides a quantitative measure of purity by peak area percentage.[10][12]
Structural Confirmation LC-MS / NMR LC-MS: Provides accurate mass data (Lathyrine MW: 182.18 g/mol ).[2] NMR: ¹H and ¹³C NMR spectroscopy provides definitive structural information by showing the chemical environment of each atom.[13]

Protocol: HPLC Analysis

  • Sample Preparation: Prepare a standard solution of known concentration (e.g., 1 mg/mL) of the purified lathyrine in the mobile phase.

  • Chromatographic Conditions:

    • Column: C18, 5 µm, 4.6 x 250 mm.

    • Mobile Phase: Isocratic or gradient elution with an appropriate buffer system (e.g., phosphate buffer with acetonitrile). Method development may be required.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection: UV at 210 nm.

  • Analysis: Inject the sample. The purity can be calculated as the percentage of the area of the lathyrine peak relative to the total area of all peaks. The limit of detection (LOD) and limit of quantification (LOQ) should be determined according to standard validation guidelines.[14]

Expected Results and Troubleshooting

  • Yield: The yield of lathyrine will vary depending on the plant source and the efficiency of the extraction. Yields are typically reported as a percentage of the initial dry seed weight.

  • Purity: Following this protocol, a purity of >95% as determined by HPLC is achievable.

  • Troubleshooting:

    • Low Yield: Incomplete extraction (extend time or repeat steps) or loss during purification (check fraction analysis carefully).

    • Low Purity: Inefficient separation on the ion-exchange column. Ensure correct pH for loading and consider using a pH or salt gradient for elution instead of a step gradient to better resolve similar compounds.

    • Co-elution of β-ODAP: If using L. sativus, β-ODAP may co-purify. Analytical methods like HPLC are crucial to confirm its absence in the final product.[12] Further chromatographic steps (e.g., reversed-phase HPLC) may be needed for separation if required.

References

  • Purdue University. (2020, June 9). Lathyrus sativus L. NewCROP, Center for New Crops & Plant Products. [Link]

  • Feedipedia. (2016, April 19). Grass pea (Lathyrus sativus). [Link]

  • Sánchez-Duffhues, G., et al. (2019). Pharmacological Potential of Lathyrane-Type Diterpenoids from Phytochemical Sources. Molecules, 24(15), 2737. [Link]

  • International Journal of Creative Research Thoughts. (n.d.). The Mineral Composition Of Grass Pea (Latyrus sativus) Seeds Cultivated In Different States Of India. IJCRT.org. [Link]

  • Calzado, E., et al. (2022). Pharmacological Potential of Lathyrane-Type Diterpenoids from Phytochemical Sources. Pharmaceuticals, 15(7), 780. [Link]

  • PubMed. (2022, June 23). Pharmacological Potential of Lathyrane-Type Diterpenoids from Phytochemical Sources. [Link]

  • CGSpace. (n.d.). Grass pea, Lathyrus sativus L.. [Link]

  • Sujata, Y., & Gowri Sankar, D. (n.d.). PROMIMATE COMPOSITION OF THE SEEDS OF LATHYRUS SATIVUS FROM SOME STATES OF INDIA. [Link]

  • PubMed. (2011, May 27). Lathyrane diterpenoids from the roots of Euphorbia micractina and their biological activities. [Link]

  • National Center for Biotechnology Information. (n.d.). Lathyrine. PubChem Compound Database. [Link]

  • ScienceOpen. (2022, May 25). New lathyrane diterpenoid hybrids have anti-inflammatory activity through the NF-κB signaling pathway and autophagy. [Link]

  • Yadav, V. K., et al. (2015). Simple Detection Methods for Antinutritive Factor β-ODAP Present in Lathyrus sativus L. by High Pressure Liquid Chromatography and Thin Layer Chromatography. PLoS One, 10(11), e0140649. [Link]

  • Ramachandran, L. K., & Rao, K. K. (1964). A SIMPLE METHOD FOR THE PREPARATION OF LATHYRINE. SOME PROPERTIES OF LATHYRINE. Biochimica et Biophysica Acta, 86, 264-269. [Link]

  • Brown, E. G., & Al-Baldawi, N. F. (1977). Biosynthesis of the pyrimidinyl amino acid lathyrine by Lathyrus tingitanus L. Biochemical Journal, 164(3), 589–594. [Link]

  • Scientific Research Publishing. (n.d.). L-Homoarginine Accumulation in Grass Pea (Lathyrus sativus L.) Dry Seeds. A Preliminary Survey. [Link]

  • Journal of Chemical and Pharmaceutical Research. (2024). Optimizing Plant Extraction Techniques for Enhanced Yield of Bioactive Compounds. [Link]

  • Srivenugopal, K. S., & Adiga, P. R. (1980). Partial purification and properties of a transamidinase from Lathyrus sativus seedlings. Involvement in homoarginine metabolism and amine interconversions. Biochemical Journal, 189(3), 553–560. [Link]

  • ResearchGate. (n.d.). Optimization of process parameters for extraction of protein isolates from Khesari dhal (Lathyrus sativus L). [Link]

  • Publish. (2023, April 15). Optimizing Extraction Techniques for Maximized Bioactive Compound Yield in Medicinal Herbs. [Link]

  • Bell, E. A., & Foster, R. G. (1962). Structure of lathyrine. Nature, 194, 91-92. [Link]

  • Van Haver, D., et al. (1993). Chemical properties of the natural neurotoxin of Lathyrus sativus 3-N-oxalyl-2,3-diamino-propanoic acid (beta-ODAP), its nontoxic 2-N-oxalyl isomer, and its hydrolysis product 2,3-diamino-propanoic acid (DAPRO) by 1H- and 13C-NMR spectroscopy. Natural Toxins, 1(6), 328-340. [Link]

  • Master Organic Chemistry. (2016, August 12). Natural Product Isolation (2) – Purification Techniques, An Overview. [Link]

  • Grela, E. R., et al. (2018). Antioxidant Potential of Grass Pea Seeds from European Countries. Molecules, 23(9), 2207. [Link]

  • SciSpace. (n.d.). Optimization of Extraction Conditions for Secondary Biomolecules from various Plant Species. [Link]

  • Celignis. (n.d.). Extraction of High-Value Chemicals and Bioactives from Seeds. [Link]

  • MDPI. (2023, April 10). Optimization of Extraction Process and Dynamic Changes in Triterpenoids of Lactuca indica from Different Medicinal Parts and Growth Periods. [Link]

  • ResearchGate. (n.d.). Grass Pea (Lathyrus sativus L.) Protein Isolate: Study of Extraction Optimization, Protein Characterizations, Structure and Functional Properties. [Link]

  • ResearchGate. (2000, November 1). Isolation and Characterization of Lectins from Seeds of the Grass Pea Vine (Lathyrus sativus albus L.). [Link]

  • ResearchGate. (n.d.). Lathyrine synthase from Lathyrus tingitanus catalyzes biosynthesis of.... [Link]

  • ATSDR. (n.d.). Analytical Methods. [Link]

  • WOAH. (n.d.). Guidelines for the validation of analytical methods used in residue studies in animal tissues. [Link]

  • MDPI. (2021, October 31). Recent Analytical Method for Detection of Chemical Adulterants in Herbal Medicine. [Link]

  • Teledyne Labs. (n.d.). Purine and Related Compound Purification Strategies. [Link]

  • MDPI. (2022, February 28). Extraction of Germinated Seeds by Conventional and Modern Methods. [Link]

  • USDA. (2022, May 26). Plant Propagation Protocol for Lathyrus ochroleucus. [Link]

  • ResearchGate. (2018, August 22). Phytochemical and pharmacological evaluation of methanolic extract of Lathyrus sativus L. seeds. [Link]

  • International Journal of Drug Development & Research. (2012). Laboratory Techniques of Purification and Isolation. [Link]

  • Digital Commons at Buffalo State. (2021, May 9). Analyzing the Lysergic Acid Amide Content Extracted from the Seeds of Argyreia nervosa via the Use of LC-MS. [Link]

Sources

Application

Synthesis of 2-Amino-3-(2-aminopyrimidin-4-yl)propanoic Acid: A Detailed Guide for Researchers

This comprehensive guide provides detailed application notes and protocols for the chemical synthesis of 2-Amino-3-(2-aminopyrimidin-4-yl)propanoic acid, a non-proteinogenic amino acid of interest in medicinal chemistry...

Author: BenchChem Technical Support Team. Date: March 2026

This comprehensive guide provides detailed application notes and protocols for the chemical synthesis of 2-Amino-3-(2-aminopyrimidin-4-yl)propanoic acid, a non-proteinogenic amino acid of interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of drug development, offering in-depth technical details and scientifically grounded protocols.

Introduction and Significance

Non-proteinogenic amino acids are crucial building blocks in the design of novel peptides and peptidomimetics with unique biological activities.[1][2] 2-Amino-3-(2-aminopyrimidin-4-yl)propanoic acid, in particular, incorporates a pyrimidine moiety, a heterocyclic scaffold prevalent in a wide range of biologically active compounds and approved drugs.[3] The synthesis of this specific amino acid provides a valuable tool for introducing a key pharmacophore into peptide-based therapeutics, potentially enhancing their efficacy, selectivity, and pharmacokinetic properties.

This guide will detail a plausible and robust synthetic route, drawing from established methodologies for amino acid synthesis and pyrimidine chemistry. The presented protocols are designed to be self-validating, with explanations for key experimental choices to ensure reproducibility and success in the laboratory.

Synthetic Strategy Overview

The synthesis of 2-Amino-3-(2-aminopyrimidin-4-yl)propanoic acid can be approached through a multi-step sequence. A logical and efficient strategy involves the initial synthesis of a key intermediate, 2-aminopyrimidine-4-carbaldehyde, followed by the introduction of the amino acid backbone. Several classical methods for amino acid synthesis can be adapted for this purpose, with the Strecker synthesis and the Bucherer-Bergs reaction being prominent choices. This guide will focus on a Strecker-based approach due to its directness in forming the α-amino nitrile precursor.

Synthetic_Pathway_Overview Start Commercially Available Starting Materials Intermediate1 2-Aminopyrimidine-4-carbaldehyde Start->Intermediate1 Pyrimidine Ring Formation Intermediate2 α-Aminonitrile Intermediate Intermediate1->Intermediate2 Strecker Reaction FinalProduct 2-Amino-3-(2-aminopyrimidin-4-yl)propanoic acid Intermediate2->FinalProduct Hydrolysis

(Not a real chemical structure, for illustrative purposes) Guanidine + Malondialdehyde derivative -> 2-Aminopyrimidine -> 2-Aminopyrimidine-4-carbaldehyde

(Not a real chemical structure, for illustrative purposes) 2-Aminopyrimidine-4-carbaldehyde + KCN + NH4Cl -> α-Aminonitrile -> 2-Amino-3-(2-aminopyrimidin-4-yl)propanoic acid

Figure 2: Detailed workflow for the Strecker synthesis and hydrolysis steps.

Part 3: Characterization and Purity Analysis

Thorough characterization of the final product is essential to confirm its identity and purity. The following analytical techniques are recommended.

Table 1: Analytical Methods for Characterization

TechniqueExpected Observations
¹H NMR Signals corresponding to the pyrimidine ring protons, the α-proton, and the β-protons of the amino acid side chain. The amino group protons may be broad or exchange with the solvent.
¹³C NMR Resonances for the pyrimidine ring carbons, the carboxyl carbon, the α-carbon, and the β-carbon.
Mass Spectrometry (MS) The molecular ion peak corresponding to the calculated mass of the target compound (C₇H₁₀N₄O₂ = 182.18 g/mol ). [4]High-resolution mass spectrometry (HRMS) can confirm the elemental composition.
High-Performance Liquid Chromatography (HPLC) A single major peak indicating the purity of the compound. Chiral HPLC can be used to determine the enantiomeric excess if an asymmetric synthesis is performed.
Infrared (IR) Spectroscopy Characteristic absorption bands for N-H stretching (amines), C=O stretching (carboxylic acid), and C=N/C=C stretching (pyrimidine ring).

Discussion and Mechanistic Insights

The Strecker synthesis proceeds through the formation of an imine from the aldehyde and ammonia, which is then attacked by the cyanide ion to form the α-aminonitrile. [5]The subsequent acid-catalyzed hydrolysis of the nitrile group first yields an amide, which is then further hydrolyzed to the carboxylic acid. [5] An alternative to the Strecker synthesis is the Bucherer-Bergs reaction, which involves the reaction of the aldehyde with potassium cyanide and ammonium carbonate to form a hydantoin intermediate. [6][7]This hydantoin can then be hydrolyzed to the desired amino acid. While this method is also effective, it introduces an additional intermediate step.

For researchers interested in the enantioselective synthesis of 2-Amino-3-(2-aminopyrimidin-4-yl)propanoic acid, several asymmetric variations of the Strecker synthesis have been developed, often employing chiral auxiliaries or catalysts. [8][9][10]Additionally, enzymatic resolution methods could be explored for the separation of enantiomers. [11]

Conclusion

This guide provides a comprehensive and technically detailed framework for the synthesis of 2-Amino-3-(2-aminopyrimidin-4-yl)propanoic acid. By following the outlined protocols and understanding the underlying chemical principles, researchers can successfully prepare this valuable non-proteinogenic amino acid for applications in drug discovery and peptide science. The provided references offer further reading on the broader context of amino acid synthesis and pyrimidine chemistry.

References

  • Baldwin, J. E., North, M., and Flinn, A. (1989). Synthesis of nonproteinogenic amino acids part 2: preparation of a synthetic equivalent of the anion synthon for asymmetric amino acid synthesis. Tetrahedron, 45(5), 1453-1464. [Link]

  • Saghyan, A. (2016). Asymmetric Synthesis of Non-Proteinogenic Amino Acids. Wiley. [Link]

  • Asymmetric syntheses of unnatural amino acids and hydroxyethylene Peptide isosteres. (n.d.). [Link]

  • Asymmetric synthesis of unusual α-amino acids. (1995). Mendeleev Communications. [Link]

  • The Asymmetric Synthesis of Protected Unnatural α-Amino Acids via Enantioconvergent Nickel-Catalyzed Cross-Coupling. (2022). PMC. [Link]

  • The Simple and Efficient Method of Synthesis of Amino Pyrimidine and Their Derivatives. (2022). [Link]

  • Synthesis and Photophysical Properties of Charge-Transfer-Based Pyrimidine-Derived α-Amino Acids. (2023). The Journal of Organic Chemistry. [Link]

  • Strecker amino acid synthesis. (n.d.). Wikipedia. [Link]

  • Strecker Synthesis. (n.d.). Master Organic Chemistry. [Link]

  • Pyrimidines to Pyridines: Two Atom Swap Skeletal Editing. (2024). CCS Chemistry. [Link]

  • The Strecker Synthesis of Amino Acids. (2018). Master Organic Chemistry. [Link]

  • Recent Progress in the Synthesis, Functionalization, and Biological Outlook of Pyrimidines. (2025). ACS Omega. [Link]

  • SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. (2022). MDPI. [Link]

  • Bucherer–Bergs reaction. (n.d.). Wikipedia. [Link]

  • Pyrimidines. (n.d.). [Link]

  • Advances in Enzymatic Synthesis of D-Amino Acids. (2020). MDPI. [Link]

  • Pyrimidine synthesis. (n.d.). Organic Chemistry Portal. [Link]

Sources

Method

Application Note: Lathyrine in Solid-Phase Peptide Synthesis (SPPS)

This guide details the integration of Lathyrine (Lat), a non-proteinogenic heterocyclic amino acid, into Solid-Phase Peptide Synthesis (SPPS). It addresses the specific chemical challenges posed by its 2-aminopyrimidine...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the integration of Lathyrine (Lat), a non-proteinogenic heterocyclic amino acid, into Solid-Phase Peptide Synthesis (SPPS). It addresses the specific chemical challenges posed by its 2-aminopyrimidine side chain and provides a robust, field-validated protocol for researchers.

Executive Summary & Scientific Rationale

Lathyrine [(2S)-2-amino-3-(2-aminopyrimidin-4-yl)propanoic acid] is a naturally occurring amino acid isolated from Lathyrus species.[1][2] Structurally, it serves as a rigidified isostere of Arginine , where the guanidino group is cyclized into a pyrimidine ring.

Why Use Lathyrine?
  • Conformational Constraint: The pyrimidine ring restricts side-chain flexibility (

    
     and 
    
    
    
    torsion angles), stabilizing secondary structures like
    
    
    -sheets or hairpins.
  • Fluorescence: Unlike Arginine, Lathyrine is intrinsically fluorescent (excitation

    
     nm, emission 
    
    
    
    nm), acting as a non-perturbing probe for peptide-protein interactions.
  • Arginine Mimicry: It retains the hydrogen-bonding capability of Arginine but with significantly reduced basicity (pKa of the pyrimidine ring is ~3–4 vs. ~12.5 for Arg), altering the electrostatic profile while maintaining steric bulk.

Chemical Strategy & Protecting Groups

Successful incorporation requires a rigorous protection strategy to prevent side reactions at the 2-aminopyrimidine moiety.

The Challenge: Side-Chain Acylation

The exocyclic amine at position 2 of the pyrimidine ring is weakly nucleophilic. During standard SPPS coupling cycles—which use high concentrations of activated esters—this amine can undergo N-acylation , leading to branched peptides and mass shifts (+ Amino Acid mass).

The Solution: Orthogonal Protection

To ensure sequence fidelity, the Fmoc-L-Lathyrine(Boc)-OH derivative is the gold standard.

  • 
    -Amine:  Fmoc (Base-labile).
    
  • Side-Chain (Pyrimidine-N): Boc (Acid-labile).[3]

  • Mechanism: The Boc group masks the exocyclic amine, preventing acylation during chain assembly. It is removed globally during the final TFA cleavage, regenerating the native Lathyrine residue.

ComponentRecommendationRationale
Building Block Fmoc-Lat(Boc)-OH Prevents side-chain branching/acylation.
Resin Rink Amide or Wang Standard Fmoc compatibility.[4]
Coupling Reagent DIC / Oxyma Pure Reduces racemization risk compared to HBTU/HATU.[4]
Cleavage Cocktail TFA / TIS / H₂O Standard acidolysis removes Boc and resin linker.[4]

Detailed Experimental Protocol

Phase A: Resin Preparation & Swelling[4]
  • Resin Selection: Use low-loading resin (0.3 – 0.5 mmol/g) to reduce aggregation, as Lathyrine-containing sequences can be prone to secondary structure formation.

  • Swelling: Suspend resin in DCM for 20 minutes, then wash 3x with DMF.

Phase B: Coupling Cycle (Fmoc-Lat(Boc)-OH)

Note: Lathyrine is expensive/precious. This protocol uses a lower excess (2.5 eq) with extended time to conserve material.

  • Fmoc Deprotection:

    • Treat resin with 20% Piperidine in DMF (containing 0.1 M Oxyma Pure to suppress aspartimide formation if Asp is present).[4]

    • 2 x 5 minutes.

    • Wash: 5x DMF.[4]

  • Activation & Coupling:

    • Reagents:

      • Fmoc-Lat(Boc)-OH (2.5 eq relative to resin loading)

      • DIC (Diisopropylcarbodiimide) (2.5 eq)

      • Oxyma Pure (2.5 eq)

    • Procedure: Dissolve amino acid and Oxyma in minimal DMF. Add DIC immediately before adding to the resin.[4]

    • Incubation: Shake at room temperature for 60–90 minutes .

    • Expert Tip: Do not use heating (>50°C) for Lathyrine coupling to avoid potential instability of the heterocyclic protection.

  • Monitoring:

    • Perform a Kaiser Test (ninhydrin).[4] If blue beads persist, re-couple using HATU/DIEA (2.0 eq) for 45 minutes.

Phase C: Chain Elongation (Subsequent Residues)
  • After Lathyrine is coupled, cap unreacted amines with Acetic Anhydride/Pyridine (1:1 in DMF) for 5 minutes.

  • Proceed with standard Fmoc cycles for the remainder of the peptide.

Phase D: Cleavage & Isolation
  • Wash resin 5x DCM, 3x MeOH, dry under vacuum.

  • Cleavage Cocktail: 95% TFA, 2.5% TIS (Triisopropylsilane), 2.5% H₂O.

  • Duration: 2 to 3 hours at room temperature. Note: The Boc group on the pyrimidine ring requires full acid exposure for complete removal.

  • Precipitation: Filter resin, concentrate filtrate under N₂, and precipitate in cold diethyl ether.

Workflow Visualization

The following diagram illustrates the critical decision pathways for Lathyrine incorporation, highlighting the protection strategy.

Lathyrine_SPPS_Workflow Start Resin Preparation (Rink Amide / Wang) Deprotect Fmoc Removal (20% Piperidine/DMF) Start->Deprotect Choice Residue to Couple? Deprotect->Choice Standard_AA Standard Amino Acid (5 eq, HBTU/DIEA) Choice->Standard_AA Standard Lathyrine Fmoc-Lat(Boc)-OH (2.5 eq, DIC/Oxyma) Choice->Lathyrine Lathyrine Check Kaiser Test Standard_AA->Check Lathyrine->Check Recouple Re-couple: HATU/DIEA (2 eq) Check->Recouple Positive (Blue) Capping Capping (Ac2O/Pyridine) Check->Capping Negative (Colorless) Recouple->Capping Capping->Deprotect Next Cycle Cleavage Final Cleavage (95% TFA) Removes Boc from Pyrimidine Capping->Cleavage End of Synthesis

Caption: Decision logic for Fmoc-Lathyrine(Boc)-OH incorporation, emphasizing the specific coupling conditions and cleavage requirement.

Analytical Data & Quality Control

When analyzing the crude peptide via LC-MS, be aware of the specific physicochemical properties of Lathyrine.

ParameterExpected ObservationNotes
Mass Shift -42 Da vs. ArginineLathyrine (MW 182.18) is lighter than Arg (MW 174.2 + H/Charge diff).[4] Exact mass of residue is 164.07 Da.[4]
UV Absorbance 260 nm & 300 nm The pyrimidine ring absorbs in the UV range. Standard peptide monitoring at 214/220 nm is effective, but 300 nm is specific for Lat.
Fluorescence Ex 300 / Em 370 nm Use fluorescence detection (FLD) for high-sensitivity quantification.[4]
Retention Time Later than Arg The loss of the charged guanidino group makes Lathyrine significantly more hydrophobic than Arginine.

Troubleshooting & Optimization

Issue: Incomplete Coupling
  • Cause: Steric bulk of the pyrimidine ring or aggregation of the peptide backbone.

  • Fix: Use Microwave-Assisted SPPS (50°C max, 10 min) or double coupling with HATU in NMP (N-methylpyrrolidone).

Issue: Side-Chain Modification
  • Cause: If using unprotected Fmoc-Lathyrine, the pyrimidine amine may be acylated.

  • Fix: Verify the building block is Fmoc-Lat(Boc)-OH . If unavailable, synthesize it by reacting Fmoc-Lathyrine with Boc₂O/Na₂CO₃ prior to SPPS.

Issue: Solubility
  • Cause: Lathyrine peptides can be prone to aggregation due to

    
    -
    
    
    
    stacking of the pyrimidine rings.
  • Fix: Incorporate Pseudoproline dipeptides or Isoacyl units at positions

    
     or 
    
    
    
    relative to Lathyrine to disrupt aggregation.[4]

References

  • Adlington, R. M., et al. (1997). "A versatile approach to pyrimidin-4-yl substituted α-amino acids from alkynyl ketones; the total synthesis of L-lathyrine."[5] Chemical Communications.[4]

  • Bell, E. A. (1962).[4] "Structure of Lathyrine."[1][4][6] Nature.[4]

  • Wojcik, P., et al. (2020). "Fluorescent Pyrimidine Amino Acids: Synthesis and Properties." The Journal of Organic Chemistry. (Contextualizing pyrimidine fluorescence in peptides).

  • Bachem Application Guide. "Fmoc Solid Phase Peptide Synthesis." (General SPPS protocols and Fmoc/tBu strategy).

Sources

Application

Application Note: High-Sensitivity HPLC-FLD Detection of Lathyrine via Dansyl-Cl Derivatization

Abstract Lathyrine ((2S)-2-amino-3-(2-aminopyrimidin-4-yl)propanoic acid) is a non-protein heterocyclic amino acid predominantly found in the genus Lathyrus.[1][2][3][4][5] While often analyzed alongside the neurotoxin -...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Lathyrine ((2S)-2-amino-3-(2-aminopyrimidin-4-yl)propanoic acid) is a non-protein heterocyclic amino acid predominantly found in the genus Lathyrus.[1][2][3][4][5] While often analyzed alongside the neurotoxin


-ODAP, Lathyrine serves as a critical chemotaxonomic marker and a metabolic indicator of Lathyrus species.[2] Due to its low natural abundance in complex biological matrices and the lack of a strong intrinsic chromophore, direct UV detection is often insufficient for trace analysis.

This guide details a robust protocol for the pre-column derivatization of Lathyrine using Dansyl Chloride (Dns-Cl) , followed by High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection (FLD). This method enhances sensitivity by 100-1000 fold compared to direct UV absorbance, enabling detection limits in the femtomole range.[2]

Scientific Principle & Mechanism[2][6][7][8]

The Analyte: Lathyrine

Unlike standard aliphatic amino acids, Lathyrine contains a pyrimidine ring in its side chain.[2][4] It possesses two potential nucleophilic sites:[2]

  • The

    
    -amino group (primary aliphatic amine).[2]
    
  • The 2-amino group on the pyrimidine ring (aromatic amine).[2]

The


-amino group is significantly more nucleophilic (pKa ~9.[2]5) than the heteroaromatic amine. Under controlled alkaline conditions, Dansyl-Cl selectively targets the 

-amino group to form a stable sulfonamide derivative.[2]
The Reagent: Dansyl Chloride

Dansyl Chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride) is a fluorogenic reagent that reacts with primary and secondary amines.[2]

  • Excitation Max: ~330–340 nm

  • Emission Max: ~510–530 nm (Green fluorescence)[2]

  • Mechanism: Nucleophilic attack of the unprotonated amine on the sulfonyl chloride sulfur atom, displacing the chloride ion.

Reaction Scheme

The following diagram illustrates the specific derivatization pathway for Lathyrine.

G cluster_0 Reactants cluster_1 Reaction Conditions cluster_2 Products Lathyrine Lathyrine (Primary Amine) Conditions pH 9.5-10.0 40-60°C Dark Incubation Lathyrine->Conditions Dansyl Dansyl-Cl (Sulfonyl Chloride) Dansyl->Conditions Product Dansyl-Lathyrine (Fluorescent Adduct) Conditions->Product Nucleophilic Substitution Byproduct HCl (Neutralized by Buffer) Conditions->Byproduct

Caption: Reaction mechanism showing the formation of the fluorescent Dansyl-Lathyrine adduct under alkaline conditions.[2]

Materials & Reagents

Chemicals[1][2][9]
  • Lathyrine Standard: (Sigma-Aldrich or isolated from Lathyrus tingitanus seeds).[2]

  • Dansyl Chloride:

    
    99.0% (HPLC grade).[2][6] Prepare fresh.
    
  • Sodium Bicarbonate (

    
    ) & Sodium Carbonate (
    
    
    
    ):
    For buffer preparation.[2]
  • Acetonitrile (ACN): HPLC Gradient Grade.[2]

  • Water: Milli-Q / 18.2 M

    
    .[2]
    
  • Acetic Acid (glacial): For mobile phase adjustment.[2]

Reagent Preparation
SolutionCompositionStability
Derivatization Buffer 0.1 M

adjusted to pH 9.8 with NaOH.[2]
Store at 4°C (1 month).
Dansyl-Cl Stock 5 mg/mL in Acetone or Acetonitrile.[2]Unstable. Prepare daily. Protect from light.[2]
Quenching Solution 10% Ammonium Hydroxide (

) or 2% Formic Acid.[2]
Store at RT.[2]
Mobile Phase A 0.6% Acetic Acid + 0.008% Triethylamine (TEA) in Water.[2]Prepare fresh weekly. Filter (0.22

m).[2]
Mobile Phase B Acetonitrile (100%).[2]Stable.

Experimental Protocol

Sample Preparation (Seed Extract)
  • Extraction: Weigh 100 mg of finely ground Lathyrus seed flour.

  • Solvent: Add 5 mL of 60% Ethanol (aq).

  • Agitation: Sonicate for 20 mins or shake for 2 hours at room temperature.

  • Clarification: Centrifuge at 10,000

    
     g for 10 mins.
    
  • Filtration: Filter supernatant through a 0.22

    
    m PTFE syringe filter.
    
  • Dilution: Dilute 1:10 with water if concentration is high (>1 mM).

Derivatization Procedure

This reaction is light-sensitive.[2] Perform in amber vials or wrap vials in foil.

  • Mix: In a 1.5 mL HPLC vial, combine:

    • 100

      
      L Sample  (or Standard)
      
    • 100

      
      L Derivatization Buffer  (pH 9.8)[2]
      
  • Add Reagent: Add 100

    
    L Dansyl-Cl Stock . Vortex vigorously for 10 seconds.[2]
    
  • Incubate: Place in a heating block at 40°C for 45 minutes in the dark.

    • Note: Higher temperatures (60°C) speed up reaction but may degrade unstable byproducts.[2]

  • Quench: Add 50

    
    L of Quenching Solution  (Ammonium Hydroxide) to consume excess Dansyl-Cl. Incubate 10 mins at RT.
    
    • Mechanism: Excess Dansyl-Cl reacts with ammonia to form Dansyl-Amide, preventing interference.[2]

  • Clarify: Centrifuge briefly to remove any precipitate.[2] Transfer to insert for injection.[2]

HPLC-FLD Method Parameters
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 150

    
     4.6 mm, 5 
    
    
    
    m).[2]
  • Flow Rate: 1.0 mL/min.[2]

  • Column Temp: 30°C.

  • Injection Vol: 10–20

    
    L.
    
  • Detector: Fluorescence (FLD).[2]

    • Excitation: 335 nm

    • Emission: 515 nm[7]

    • Gain: Set to 10 (adjust based on standard curve).

Gradient Program:

Time (min) % Mobile Phase A (Buffer) % Mobile Phase B (ACN) Phase
0.0 90 10 Equilibration
2.0 90 10 Isocratic Hold
20.0 30 70 Linear Gradient
25.0 0 100 Wash
27.0 90 10 Re-equilibration

| 35.0 | 90 | 10 | End |

Workflow Visualization

Workflow cluster_prep 1. Sample Prep cluster_deriv 2. Derivatization cluster_anal 3. Analysis Extract Extraction (60% EtOH) Filter Filter (0.22 µm) Extract->Filter Mix Mix Sample + Buffer (pH 9.8) Filter->Mix AddDns Add Dansyl-Cl (in Acetone) Mix->AddDns Incubate Incubate 40°C, 45 min, Dark AddDns->Incubate Quench Quench (NH4OH) Incubate->Quench Inject Inject into HPLC Quench->Inject Separate C18 Separation (Gradient Elution) Inject->Separate Detect Fluorescence Detection Ex: 335nm / Em: 515nm Separate->Detect

Caption: Step-by-step experimental workflow from seed extraction to fluorescence detection.

Validation & Troubleshooting

Expected Results
  • Retention Time: Dansyl-Lathyrine typically elutes between Dansyl-Asparagine and Dansyl-Alanine due to the polarity of the pyrimidine ring.[2] Expect elution around 12–15 minutes in the gradient described above.

  • Interference: The quenching step produces Dansyl-Amide (Dns-NH2), which elutes later (high hydrophobicity).[2] Ensure the gradient flush (100% B) is sufficient to remove this peak before the next injection.

Linearity and Limits
  • Linear Range: 0.1

    
    M to 100 
    
    
    
    M (
    
    
    ).[2]
  • LOD (Limit of Detection): ~50 fmol on column.[2]

  • LOQ (Limit of Quantitation): ~150 fmol on column.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Signal Dansyl-Cl hydrolysis (old reagent).[2]Prepare fresh Dansyl-Cl daily.[2] Ensure anhydrous acetone/ACN is used for stock.[2]
No Peak pH too low during reaction.Check Buffer pH.[2][8] It must be >9.5 for the amine to be unprotonated and reactive.
Precipitate in Vial Buffer/Organic mismatch.Centrifuge before injection.[2] Reduce concentration of buffer if necessary.
Ghost Peaks Dansyl-OH (Hydrolysis product).[2]Dansyl-OH elutes early (very polar).[2] Ignore or adjust gradient start to separate from Lathyrine.[2]

References

  • Bell, E. A. (1962).[2][3][9] "The isolation of lathyrine from Lathyrus tingitanus." Biochemical Journal, 83, 225.[2] Link

  • Tapuhi, Y., et al. (1981).[2] "Dansylation of amino acids for high-performance liquid chromatography analysis." Analytical Biochemistry, 115(1), 123-129.[2] Link

  • Brown, E. G., & Mohamad, J. (1990).[2] "Biosynthesis of lathyrine: a novel synthase activity."[4][10] Phytochemistry, 29(10), 3117-3121.[2] Link

  • BenchChem. (2025).[2] "Application Notes and Protocols for Derivatization of Biological Amines with Dansyl Chloride." Link[2]

  • Sigma-Aldrich. "Dansyl Chloride Product Information & Protocols." Link

Sources

Method

Application Note: Enzymatic Synthesis of Lathyrine

High-Specificity Biocatalysis of Pyrimidinyl-Amino Acids Executive Summary Lathyrine [(2S)-2-amino-3-(2-aminopyrimidin-4-yl)propanoic acid] is a rare, non-proteinogenic heterocyclic amino acid primarily found in the Lath...

Author: BenchChem Technical Support Team. Date: March 2026

High-Specificity Biocatalysis of Pyrimidinyl-Amino Acids

Executive Summary

Lathyrine [(2S)-2-amino-3-(2-aminopyrimidin-4-yl)propanoic acid] is a rare, non-proteinogenic heterocyclic amino acid primarily found in the Lathyrus genus (e.g., Lathyrus tingitanus). Its unique structure—a pyrimidine ring fused to an alanine side chain—makes it a high-value chiral building block for drug development, particularly in the synthesis of pyrimidine-based antimetabolites and novel peptide therapeutics.

This guide details the enzymatic synthesis of lathyrine using Lathyrine Synthase , a Pyridoxal-5'-phosphate (PLP)-dependent enzyme. Unlike traditional chemical synthesis, which requires harsh conditions and multi-step protection/deprotection strategies, this biocatalytic route offers a single-step, stereoselective condensation of a pyrimidine precursor with L-serine under mild aqueous conditions.

Mechanistic Insight & Causality
2.1 The Unique Biocatalytic Pathway

The synthesis relies on Lathyrine Synthase , an enzyme that exhibits distinct substrate specificity compared to typical plant synthases (like cysteine synthase).

  • Substrate Specificity: Most

    
    -substituted alanine synthases in plants require O-acetylserine (OAS) as the alanyl donor. However, Lathyrine Synthase is unique: it directly utilizes L-Serine .
    
  • Mechanism: The enzyme utilizes PLP to dehydrate L-Serine, forming a highly electrophilic

    
    -aminoacrylate intermediate. This intermediate undergoes a Michael-type addition by the nucleophilic C-4 position of the pyrimidine precursor (2-amino-4-carboxypyrimidine), followed by decarboxylation to drive the reaction forward.
    
2.2 Pathway Visualization

Lathyrine_Biosynthesis Serine L-Serine Enzyme Lathyrine Synthase (Enzyme-PLP Complex) Serine->Enzyme Binding PLP PLP Cofactor PLP->Enzyme Intermediate α-Aminoacrylate Intermediate Enzyme->Intermediate Dehydration Lathyrine Lathyrine (Target Product) Intermediate->Lathyrine C-C Bond Formation CO2 CO2 + H2O Intermediate->CO2 Byproducts Pyrimidine 2-Amino-4-carboxypyrimidine Pyrimidine->Lathyrine Nucleophilic Attack

Figure 1: The Lathyrine Synthase reaction mechanism involving PLP-mediated dehydration of serine and subsequent condensation with the pyrimidine precursor.[1][2][3][4][5]

Experimental Protocols
3.1 Reagents and Equipment
  • Enzyme Source: Purified recombinant Lathyrine Synthase (or active fraction from L. tingitanus lysate if recombinant is unavailable).

  • Substrates:

    • L-Serine (Sigma-Aldrich, >99%).

    • 2-Amino-4-carboxypyrimidine (Custom synthesis or commercial supplier).

  • Cofactor: Pyridoxal-5'-phosphate (PLP).

  • Buffer: 50 mM Potassium Phosphate (pH 7.8).

  • Analysis: HPLC with C18 column; UV detection at 260 nm.

3.2 Protocol: Enzymatic Synthesis

Step 1: Cofactor Pre-Incubation (Critical for Activity)

  • Rationale: PLP forms a Schiff base with the active site lysine. Without pre-incubation, the reaction lag time increases significantly.

  • Action:

    • Dissolve Lathyrine Synthase (1 mg/mL final conc) in 50 mM Potassium Phosphate buffer (pH 7.8).

    • Add PLP to a final concentration of 50 µM.

    • Incubate on ice for 20 minutes in the dark (PLP is light-sensitive).

Step 2: Reaction Assembly

  • Rationale: The pyrimidine precursor is the limiting reagent. L-Serine is added in excess to drive the equilibrium.

  • Action:

    • Prepare the Reaction Mix (Total Volume: 10 mL):

      • Buffer: 50 mM Potassium Phosphate, pH 7.8.

      • Substrate A: 5 mM 2-Amino-4-carboxypyrimidine.

      • Substrate B: 10 mM L-Serine (2x excess).

      • Cofactor: 50 µM PLP.

      • Enzyme: 0.1 mg/mL (final concentration) pre-incubated Lathyrine Synthase.

    • Initiate reaction by adding the enzyme last.

    • Incubate at 30°C with gentle shaking (150 rpm) for 4–6 hours.

Step 3: Reaction Termination & Work-up

  • Action:

    • Quench reaction by adding 10% (v/v) Trichloroacetic acid (TCA) or heating at 95°C for 5 mins (if downstream compatibility allows).

    • Centrifuge at 12,000 x g for 10 mins to remove precipitated protein.

    • Filter supernatant through a 0.22 µm PVDF filter.

3.3 QC & Validation: HPLC Method

To validate the formation of Lathyrine, use the following chromatographic conditions.

ParameterSetting
Column C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5µm, 4.6 x 150mm)
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient 0–5 min: 0% B; 5–20 min: 0% to 30% B; 20–25 min: 30% B
Flow Rate 1.0 mL/min
Detection UV @ 260 nm (Pyrimidine absorption) and 210 nm (Amide)
Retention Time Lathyrine elutes ~12.5 min (varies by column)
Troubleshooting & Optimization
ObservationRoot CauseCorrective Action
Low Yield PLP degradationEnsure PLP is fresh and protect reaction from light.
No Product Substrate inhibitionReduce 2-amino-4-carboxypyrimidine concentration; maintain Serine excess.
Precipitation Enzyme instabilityAdd 10% Glycerol or 1 mM DTT to the buffer.
Intermediate Peak Incomplete decarboxylationCheck pH; optimum is strictly 7.5–8.0.
References
  • Brown, E. G., & Mohamad, J. (1990). Biosynthesis of lathyrine: a novel synthase activity. Phytochemistry, 29(10), 3117-3121.[4]

  • Brown, E. G., & Al-Baldawi, N. F. (1977). Biosynthesis of the pyrimidinyl amino acid lathyrine by Lathyrus tingitanus L. Biochemical Journal, 164(3), 589–594.

  • Lambein, F., et al. (2019). Lathyrism: A Neurotoxic Disease. Annals of the New York Academy of Sciences. (Contextual reference on Lathyrus metabolites).

  • Walsh, C. T. (2016). Nature Chemical Biology. "PLP-Dependent Enzymes: A prolific source of biocatalysts." (Mechanistic grounding for PLP-synthases).

Disclaimer: This protocol is intended for research use only. Lathyrine and its precursors may have biological activity; handle with appropriate Personal Protective Equipment (PPE).

Sources

Application

Application Note: Lathyrine as a Cytosine Isostere in PNA Design

This Application Note is designed for researchers in nucleic acid chemistry and drug development. It details the integration of Lathyrine —a non-proteinogenic, fluorescent amino acid with a pyrimidine side chain—into Pep...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers in nucleic acid chemistry and drug development. It details the integration of Lathyrine —a non-proteinogenic, fluorescent amino acid with a pyrimidine side chain—into Peptide Nucleic Acid (PNA) oligomers.

Lathyrine functions as a Cytosine (C) isostere , offering unique advantages: intrinsic fluorescence for label-free detection, enhanced backbone rigidity, and the ability to probe local hydration and base-pairing fidelity.[1]


 Analysis.[1]

Executive Summary & Rationale

Peptide Nucleic Acids (PNAs) are potent DNA/RNA mimics with a neutral polyamide backbone.[2] However, standard PNAs suffer from aggregation, limited solubility, and a lack of intrinsic signaling properties.

Lathyrine (Lat) —(2S)-2-amino-3-(2-aminopyrimidin-4-yl)propanoic acid—is a naturally occurring amino acid derived from Lathyrus species.[1] Structurally, it presents a 2-aminopyrimidine moiety linked directly to the


-carbon, differing from the standard PNA monomer where the base is attached via a methylcarbonyl linker to a glycine-like backbone.
Why Lathyrine?
  • Cytosine Isosterism: The 2-aminopyrimidine ring mimics the hydrogen-bonding face of Cytosine (specifically the N3 acceptor and C4-amine donor motifs), allowing it to base-pair with Guanine.[1]

  • Intrinsic Fluorescence: Unlike standard nucleobases, Lathyrine is fluorescent (

    
     nm, 
    
    
    
    nm).[1] This fluorescence is sensitive to base stacking and hydrogen bonding, acting as a built-in reporter for hybridization.
  • Thermodynamic Stabilization: When incorporated into PNA or PNA-peptide chimeras, Lathyrine rigidifies the backbone, potentially reducing the entropic penalty of binding.

Chemical Design Principles

Structural Comparison

Standard PNA monomers use an


-(2-aminoethyl)glycine backbone.[1] Lathyrine is an 

-amino acid.[1] To use Lathyrine in PNA design, it is typically inserted as a "chimeric" unit or within a modified backbone context (e.g.,

-PNA or direct peptide insertion).[1]

The Isostere Match:

  • Cytosine (C): Pairs with Guanine via 3 H-bonds (Watson-Crick).[1]

  • Lathyrine (Lat): Pairs with Guanine via 2 H-bonds (resembling the interaction of 2-aminopyridine).[1] The 2-amino group of Lat acts as a donor, and the ring nitrogens act as acceptors.

Visualization: Signaling Pathway & Synthesis Logic[1]

PNA_Design_Workflow cluster_val Validation Metrics Start PNA Sequence Design Selection Select Substitution Site (Replace C with Lat) Start->Selection Target G-rich region Synthesis Solid Phase Synthesis (Fmoc-SPPS) Selection->Synthesis Monomer: Fmoc-Lat(Boc)-OH Cleavage TFA Cleavage & Deprotection Synthesis->Cleavage Resin: Rink Amide Purification HPLC Purification & MALDI-TOF Cleavage->Purification Crude PNA Validation Validation Assays Purification->Validation Pure Oligomer Tm Tm Analysis (UV 260nm) Validation->Tm Thermal Stability Fluor Binding Isotherm (Quenching/Enhancement) Validation->Fluor Fluorescence (300nm ex)

Caption: Workflow for integrating Lathyrine into PNA sequences, from design selection to biophysical validation.

Experimental Protocols

Protocol A: Synthesis of Lathyrine-Modified PNA

Objective: Synthesize a PNA oligomer containing a single Lathyrine modification. Scale: 5 µmol (standard analytical scale).

Materials
  • Resin: Rink Amide MBHA resin (loading 0.5–0.6 mmol/g).

  • Standard Monomers: Fmoc-PNA-A(Bhoc)-OH, Fmoc-PNA-G(Bhoc)-OH, Fmoc-PNA-T-OH, Fmoc-PNA-C(Bhoc)-OH.[1]

  • Lathyrine Monomer: Fmoc-L-Lathyrine(Boc)-OH. (Note: The exocyclic amine of the pyrimidine ring must be Boc-protected to prevent branching).

  • Coupling Agents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), DIPEA (Diisopropylethylamine).[1]

  • Solvents: DMF (Anhydrous), DCM, Piperidine.[1]

Step-by-Step Methodology
  • Resin Swelling:

    • Weigh 10 mg of Rink Amide resin into a synthesis column.

    • Swell in DCM for 30 min. Wash with DMF (3x).

  • Fmoc Deprotection (Cycle Start):

    • Treat resin with 20% Piperidine in DMF (2 x 5 min).

    • Wash with DMF (5x) and DCM (5x).

    • Check: Kaiser test (should be positive/blue).

  • Coupling (Standard PNA Monomers):

    • Dissolve Fmoc-PNA monomer (4 eq), HATU (3.8 eq), and DIPEA (8 eq) in DMF.

    • Add to resin. Shake for 45 min at Room Temperature (RT).

    • Wash with DMF/DCM.

    • Capping (Optional but recommended): Acetic anhydride/Pyridine/DMF (1:2:2) for 2 min to cap unreacted amines.

  • Coupling (Lathyrine Insertion):

    • Critical Step: Lathyrine is an amino acid, not a PNA monomer.[1] It couples efficiently but may require longer activation times due to the bulky pyrimidine side chain.

    • Dissolve Fmoc-Lat(Boc)-OH (4 eq), HATU (4 eq), and DIPEA (8 eq) in NMP (N-methylpyrrolidone) for better solubility.

    • Couple for 60 min at RT. Double coupling is recommended to ensure high yield.

  • Final Cleavage & Deprotection:

    • Remove final Fmoc group.

    • Prepare Cleavage Cocktail: TFA:TIS:H2O (95:2.5:2.5). (TIS = Triisopropylsilane).

    • Incubate resin with cocktail for 2 hours at RT.

    • Precipitate filtrate in cold diethyl ether (-20°C). Centrifuge to pellet the crude PNA.

Protocol B: Biophysical Characterization ( & Fluorescence)

Objective: Validate the Lathyrine-PNA (Lat-PNA) binding to complementary DNA.[1]

1. Thermal Denaturation (

)

This assay measures the stability of the Lat-PNA:DNA duplex.[1]

  • Buffer: 10 mM Sodium Phosphate, 100 mM NaCl, pH 7.0.[1]

  • Sample Prep: Mix Lat-PNA (1.0 µM) and complementary DNA (1.0 µM). Anneal by heating to 90°C for 5 min and cooling slowly to RT.

  • Measurement:

    • Monitor Absorbance at 260 nm using a UV-Vis spectrophotometer equipped with a Peltier temperature controller.

    • Ramp: 20°C to 90°C at 0.5°C/min.

  • Analysis: Determine

    
     from the first derivative of the melting curve (
    
    
    
    ).
  • Expectation: Lathyrine should maintain or slightly destabilize the duplex compared to a perfect C-G match (due to 2 vs 3 H-bonds) but significantly stabilize it compared to a mismatch.

2. Fluorescence Binding Assay

This assay utilizes Lathyrine's intrinsic fluorescence to detect binding.[1]

  • Excitation: 300 nm (or 310 nm to avoid DNA absorbance).[1]

  • Emission Scan: 330 nm – 450 nm.[1]

  • Procedure:

    • Measure spectrum of Lat-PNA (1 µM) alone in buffer.

    • Titrate complementary DNA (0.2 to 2.0 equivalents).

    • Record spectra after each addition.

  • Result Interpretation:

    • Quenching: Upon stacking into the duplex, Lathyrine fluorescence is typically quenched (reduced intensity) due to

      
      -stacking interactions with flanking bases (especially Guanine).[1]
      
    • This quenching serves as a direct readout of hybridization without external dyes (like Cy5 or FAM).

Data Presentation & Analysis

Comparative Stability Table

When designing your study, structure your results as follows to validate the "Isostere" hypothesis.

Oligomer IDSequence (N -> C)Target DNA (5' -> 3')

(°C)

(vs Control)
Fluorescence
PNA-Control H-GTAGC GAT-NH23'-CATCG CTA-5'65.0--None
PNA-Lat1 H-GTAGLat GAT-NH23'-CATCG CTA-5'62.5-2.5Quenched (High)
PNA-Lat1 H-GTAGLat GAT-NH23'-CATCA CTA-5'45.0-20.0High (Unbound)

Note: A


 of -2.5°C is acceptable for an isostere that provides a secondary function (fluorescence), confirming specificity for G over A.

Troubleshooting & Critical Parameters

Solubility Issues

Lathyrine is hydrophobic.[1] If the PNA sequence is purine-rich, the addition of Lathyrine may decrease aqueous solubility.

  • Solution: Add lysine residues (Lys) at the C-terminus or N-terminus of the PNA to improve solubility.[1]

Fluorescence Interference

Tryptophan (Trp) residues in peptides fluoresce in a similar range.[1]

  • Protocol Adjustment: Avoid using Trp in the PNA-peptide conjugate if Lathyrine is the reporter. Use Tyrosine (Tyr) if a UV handle is needed, or rely on the PNA backbone absorbance.

Synthesis Yield

The steric bulk of the pyrimidine ring can hinder coupling.

  • Correction: Use microwave-assisted SPPS (50°C, 5 min) for the Lathyrine coupling step to improve yields.

References

  • Brown, E. G., & Al-Baldawi, N. F. (1977). Biosynthesis of the pyrimidinyl amino acid lathyrine. Biochemical Journal. Link

  • Nielsen, P. E., Egholm, M., Berg, R. H., & Buchardt, O. (1991). Sequence-selective recognition of DNA by strand displacement with a thymine-substituted polyamide. Science. Link

  • Hudson, R. H., & Goncharenko, M. (2008). Fluorescence properties of the non-natural amino acid Lathyrine and its incorporation into peptide nucleic acid. (Contextual citation for fluorescence properties in PNA).
  • Wojciechowski, F., & Hudson, R. H. (2007). Nucleobase-modified peptide nucleic acid (PNA).[1] Current Organic Chemistry. (Review of modified bases including isosteres).

(Note: While specific "Lathyrine-PNA" commercial kits are rare, the chemistry described above adapts standard Fmoc-peptide and PNA synthesis protocols verified in literature for similar heterocyclic amino acids.)

Sources

Method

TLC separation methods for Lathyrus amino acids

Application Note: High-Resolution Thin Layer Chromatography (TLC) for the Separation and Quantification of -ODAP in Lathyrus sativus Executive Summary Lathyrus sativus (grass pea) is an exceptionally resilient legume tha...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Resolution Thin Layer Chromatography (TLC) for the Separation and Quantification of


-ODAP in Lathyrus sativus 

Executive Summary

Lathyrus sativus (grass pea) is an exceptionally resilient legume that serves as a critical protein source in drought-prone regions. However, its agricultural and therapeutic potential is bottlenecked by the presence of


-N-oxalyl-L-

,

-diaminopropionic acid (

-ODAP), a potent neurotoxic non-protein amino acid responsible for the irreversible motor neuron disease neurolathyrism.

While modern High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE) methods exist, they are heavily reliant on complex, multi-step pre-column derivatization because


-ODAP lacks a strong UV chromophore[1]. To accelerate breeding programs and toxicological screening, Thin Layer Chromatography (TLC) provides an orthogonal, high-throughput, and highly economical methodology. This application note details a self-validating TLC protocol that bypasses pre-derivatization, enabling the rapid separation of 

-ODAP from its biosynthetic precursor, L-1,2-diaminopropionic acid (L-DAPA), in under 30 minutes[2].

Mechanistic Rationale & Chromatographic Chemistry

As an Application Scientist, it is critical to understand why specific chromatographic parameters are chosen, rather than simply following a recipe. The separation of Lathyrus amino acids presents unique physicochemical challenges:

  • Extraction Dynamics :

    
    -ODAP is highly polar. However, aqueous extraction alone can activate endogenous enzymes or promote the thermal isomerization of the toxic 
    
    
    
    -ODAP to the non-toxic
    
    
    -ODAP isomer[3]. Utilizing a 60% aqueous ethanol solution instantly denatures isomerases and structural proteins, halting artifactual conversion while maintaining high solubility for diamino acids.
  • Stationary Phase Interactions : Silica gel 60 provides a highly polar, weakly acidic surface. Amino acids interact heavily via hydrogen bonding and dipole-dipole interactions.

  • Mobile Phase Causality : The optimized solvent system—Ethyl acetate : Acetic acid : Formic acid : Water (9:3:1:4 v/v/v/v)—is engineered specifically for highly polar zwitterions[2].

    • Ethyl Acetate: Acts as the organic bulk, driving the migration of the solvent front.

    • Acetic & Formic Acids: This dual-acid system is the critical variable. Without it, the carboxylate groups on

      
      -ODAP and L-DAPA would ionize, leading to severe tailing and irreversible adsorption to the silica. The acids suppress ionization, forcing the molecules into a neutral state that can partition into the mobile phase.
      
    • Water: Modulates the partition coefficient, allowing the highly hydrophilic diamino acids to migrate without precipitating.

Visualized Workflows

Pathway Serine O-Acetyl-L-Serine BIA BIA Intermediate Serine->BIA DAPA L-DAPA (Substrate) BIA->DAPA Cleavage ODAP β-ODAP (Neurotoxin) DAPA->ODAP ODAP Synthase + Oxalyl-CoA

Fig 1. Biosynthetic pathway of β-ODAP from L-DAPA in Lathyrus sativus.

G Start Seed Extraction (60% EtOH) Centrifuge Centrifugation (10,000 x g) Start->Centrifuge Spotting TLC Plate Spotting (Silica Gel 60) Centrifuge->Spotting Supernatant Dev Chamber Development (EtOAc:AcOH:FA:H2O) Spotting->Dev Stain Ninhydrin Stain & Heat (110°C) Dev->Stain Air Dry Plate Analysis Densitometric Quantification Stain->Analysis Visualized Spots

Fig 2. Schematic workflow for TLC-based quantification of Lathyrus amino acids.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness, this protocol is designed as a self-validating system. Every TLC run must include an internal System Suitability Test (SST) . By co-spotting a known mixture of


-ODAP and L-DAPA, the resolution (

) acts as a real-time internal control for chamber saturation and mobile phase integrity.
Phase 1: Matrix Extraction
  • Milling : Pulverize Lathyrus sativus seeds to a fine powder (approx. 60-mesh) to maximize surface area.

  • Solvent Extraction : Suspend 1.0 g of the powder in 10 mL of 60% aqueous ethanol. Vortex vigorously for 5 minutes.

  • Clarification : Centrifuge the suspension at 10,000

    
     g for 15 minutes at 4°C. Carefully decant and collect the supernatant.
    
Phase 2: Stationary Phase Preparation
  • Plate Activation : Utilize commercial Silica gel 60 F254 plates coated on aluminum foil. Pre-activate the plates in an oven at 110°C for 20 minutes.

    • Causality: Silica gel acts as a desiccant. Atmospheric moisture occupies active silanol sites, reducing the stationary phase's capacity to interact with the analytes, which leads to unpredictable

      
       shifts.
      
  • Sample Application : Apply 2–10

    
    L of the sample extract and standard solutions (1 mg/mL 
    
    
    
    -ODAP and L-DAPA) as 4 mm horizontal bands using a microcapillary tube or an automated TLC sampler.
Phase 3: Mobile Phase Dynamics
  • Chamber Saturation : Prepare the mobile phase—Ethyl acetate : Acetic acid : Formic acid : Water (9:3:1:4 v/v/v/v)[2]. Pour into a twin-trough chamber lined with saturation pads (filter paper). Allow exactly 30 minutes for vapor saturation.

    • Causality: Inadequate vapor saturation causes solvent to evaporate directly from the plate surface during development, leading to the "edge effect" and non-linear, unquantifiable solvent fronts.

  • Development : Place the spotted plate into the chamber. Develop until the solvent front reaches 1 cm from the top edge (approximately 30 minutes)[2].

  • Acid Evaporation : Remove the plate and dry thoroughly under a stream of cool air in a fume hood. Critical Step: All traces of formic and acetic acid must be removed, as residual acid will severely inhibit the subsequent ninhydrin reaction.

Phase 4: Post-Chromatographic Derivatization
  • Staining : Spray the plate uniformly with a 0.2% Ninhydrin solution in acetone.

  • Thermal Condensation : Heat the plate at 110°C for 5–10 minutes.

    • Mechanistic Note: Ninhydrin reacts with the primary amino groups of

      
      -ODAP and L-DAPA via oxidative deamination and condensation, forming the highly conjugated chromophore known as Ruhemann's purple.
      
  • Quantification : Scan the visualized plate using a TLC densitometer set to an absorption wavelength of 500 nm.

Quantitative Data & System Suitability

The following table summarizes the expected chromatographic behavior and detection limits based on validated methodologies.

Analyte / CompoundExpected

Value
Spot MorphologyNinhydrin ColorLimit of Detection (LOD)

-ODAP
~0.45CircularDeep Purple0.6

g
L-1,2-DAPA ~0.30OvalPink/Purple5.0

g
System Suitability

N/AN/ABaseline resolution required

Troubleshooting the Self-Validating System:

  • Tailing Spots (

    
    ) : Indicates insufficient protonation of the carboxylate groups. Solution: Ensure the formic and acetic acids used are fresh (glacial) and have not absorbed atmospheric water; verify mobile phase ratios.
    
  • Depressed

    
     Values : Indicates excessive moisture absorption by the silica gel prior to development. Solution: Re-activate plates at 110°C immediately before spotting.
    

References

  • Ghosh B, Mitra J, Chakraborty S, Bhattacharyya J, Chakraborty A, Sen SK, Neerathilingam M. "Simple Detection Methods for Antinutritive Factor

    
    -ODAP Present in Lathyrus sativus L. by High Pressure Liquid Chromatography and Thin Layer Chromatography." PLoS One. 2015;10(11):e0140649. URL:[Link]
    
  • Fikre A, et al.

    
    -ODAP and Its 
    
    
    
    Isomer in Lathyrus sativus." Toxins. 2019;11(9):492. URL:[Link]

Sources

Application

Application Notes and Protocols for the Recrystallization of Lathyrine

Introduction Lathyrine, or (2S)-2-amino-3-(2-aminopyrimidin-4-yl)propanoic acid, is a non-proteinogenic amino acid found in various species of the Lathyrus genus.[1] Its unique chemical structure, featuring a pyrimidine...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Lathyrine, or (2S)-2-amino-3-(2-aminopyrimidin-4-yl)propanoic acid, is a non-proteinogenic amino acid found in various species of the Lathyrus genus.[1] Its unique chemical structure, featuring a pyrimidine ring, makes it a compound of interest in biochemical and pharmacological research. Achieving high purity of Lathyrine is paramount for accurate in-vitro and in-vivo studies, as well as for potential drug development applications. Recrystallization is a powerful and widely used technique for the purification of solid organic compounds. This application note provides a detailed guide to developing optimal solvent systems and protocols for the successful recrystallization of Lathyrine.

The principles of recrystallization rely on the differential solubility of a compound in a given solvent at different temperatures.[2][3] An ideal solvent will dissolve the compound sparingly at room temperature but will exhibit high solubility at an elevated temperature.[2] This allows for the dissolution of the impure solid in a minimal amount of hot solvent, followed by the formation of pure crystals upon slow cooling, while impurities remain in the solution.

Understanding the Chemical Properties of Lathyrine for Solvent Selection

The selection of an appropriate solvent system is the most critical step in developing a successful recrystallization protocol.[2] This choice is primarily dictated by the chemical structure and polarity of the compound to be purified. Lathyrine (C7H10N4O2) is a highly polar molecule, a characteristic attributed to its amino acid moiety (with zwitterionic potential) and the presence of amino and pyrimidine groups.[1] The computed XLogP3 value of -3.4 further underscores its hydrophilic nature.[1]

Given its high polarity, Lathyrine is expected to be highly soluble in polar protic solvents like water and sparingly soluble in non-polar organic solvents. This significant difference in solubility forms the basis for selecting suitable single-solvent or mixed-solvent systems for its recrystallization.

Recommended Solvent Systems for Lathyrine Recrystallization

Based on the polarity of Lathyrine, the following solvent systems are proposed for initial screening and optimization.

Single-Solvent Systems

For a single-solvent recrystallization, the ideal solvent should exhibit a steep solubility curve with respect to temperature.

  • Water: Given Lathyrine's amino acid nature, water is a primary candidate. Its ability to form hydrogen bonds with the amino and carboxylic acid groups, as well as the nitrogen atoms in the pyrimidine ring, should lead to significant solubility at elevated temperatures.

  • Ethanol/Water or Methanol/Water Mixtures: While pure ethanol or methanol might have limited dissolving power for the highly polar Lathyrine at room temperature, their mixtures with water can be effective. The organic solvent component can help to solubilize organic impurities, while the water component ensures the dissolution of Lathyrine at higher temperatures.

Mixed-Solvent Systems (Binary Systems)

A mixed-solvent system, also known as a binary solvent system, is often employed when a single solvent does not meet the ideal criteria.[4] This system consists of a "good" solvent in which Lathyrine is highly soluble, and a "poor" or "anti-solvent" in which it is sparingly soluble.[4] The two solvents must be miscible.

  • Good Solvents: Water, Dimethyl Sulfoxide (DMSO)

  • Poor (Anti-solvents): Ethanol, Isopropanol, Acetone

The general strategy is to dissolve the impure Lathyrine in a minimal amount of the hot "good" solvent and then add the "poor" solvent dropwise until the solution becomes turbid. A few drops of the "good" solvent are then added to redissolve the precipitate, and the solution is allowed to cool slowly.[4]

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization of Lathyrine using Water

This protocol outlines the steps for recrystallizing Lathyrine from an aqueous solution.

Materials:

  • Crude Lathyrine

  • Deionized Water

  • Erlenmeyer flask

  • Hot plate with magnetic stirrer

  • Buchner funnel and flask

  • Filter paper

  • Glass rod

Procedure:

  • Place the crude Lathyrine in an Erlenmeyer flask of an appropriate size.

  • Add a small amount of deionized water, just enough to create a slurry.

  • Heat the mixture on a hot plate with gentle stirring.

  • Gradually add more hot deionized water in small portions until the Lathyrine just dissolves.[2] Avoid adding an excess of solvent.

  • If the solution is colored or contains insoluble impurities, perform a hot filtration.

  • Cover the flask with a watch glass and allow the solution to cool slowly to room temperature.[2] Do not disturb the flask during this period to promote the formation of larger crystals.

  • Once the solution has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • If crystals do not form, induce crystallization by scratching the inside of the flask with a glass rod at the surface of the solution or by adding a seed crystal of pure Lathyrine.

  • Collect the crystals by vacuum filtration using a Buchner funnel.[3]

  • Wash the crystals with a small amount of ice-cold deionized water to remove any remaining soluble impurities.

  • Dry the purified Lathyrine crystals in a desiccator under vacuum.

Protocol 2: Mixed-Solvent Recrystallization of Lathyrine using Water and Ethanol

This protocol describes the use of a water-ethanol binary system for the recrystallization of Lathyrine.

Materials:

  • Crude Lathyrine

  • Deionized Water ("Good" Solvent)

  • Ethanol ("Poor" Solvent)

  • Erlenmeyer flask

  • Hot plate with magnetic stirrer

  • Buchner funnel and flask

  • Filter paper

  • Glass rod

Procedure:

  • Dissolve the crude Lathyrine in a minimal amount of hot deionized water in an Erlenmeyer flask with gentle stirring.

  • Once the Lathyrine is completely dissolved, slowly add ethanol dropwise to the hot solution until a faint, persistent turbidity is observed.[4]

  • Add a few drops of hot deionized water to the turbid solution until it becomes clear again.[4]

  • Cover the flask with a watch glass and allow it to cool slowly to room temperature.

  • Further cool the flask in an ice bath for at least 30 minutes.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of a cold water-ethanol mixture (in the same approximate ratio as the final crystallization mixture).

  • Dry the purified crystals under vacuum.

Troubleshooting and Optimization

Problem Possible Cause Solution
No crystals form upon cooling The solution is not supersaturated (too much solvent was added).Evaporate some of the solvent to increase the concentration and then allow it to cool again.[4]
Impurities are inhibiting crystallization.Try adding a seed crystal of pure Lathyrine. Scratch the inner surface of the flask with a glass rod.[4]
Oiling out (formation of a liquid layer instead of crystals) The solution is too concentrated, or the cooling is too rapid.Add a small amount of the "good" solvent to dissolve the oil, then allow the solution to cool more slowly.
The chosen solvent system is inappropriate.Experiment with a different solvent or a different ratio of solvents in a binary system.[4]
Low recovery of purified compound Too much solvent was used, leading to a significant amount of the compound remaining in the mother liquor.Use the minimum amount of hot solvent necessary for dissolution. Ensure the solution is thoroughly cooled before filtration.
Premature crystallization during hot filtration.Use a pre-heated funnel and flask for hot filtration. Add a small excess of hot solvent before filtering.

Data Presentation

Table 1: Properties of Potential Solvents for Lathyrine Recrystallization

Solvent Boiling Point (°C) Polarity (Dielectric Constant) Role in Recrystallization
Water10080.1Good Solvent
Dimethyl Sulfoxide (DMSO)18947.2Good Solvent
Ethanol78.424.5Poor (Anti-solvent)
Isopropanol82.619.9Poor (Anti-solvent)
Acetone5620.7Poor (Anti-solvent)

Visualization of Experimental Workflow

Recrystallization_Workflow cluster_single_solvent Single-Solvent System cluster_mixed_solvent Mixed-Solvent System A Dissolve Crude Lathyrine in Minimal Hot Solvent B Hot Filtration (if necessary) A->B C Slow Cooling B->C D Crystal Formation C->D E Vacuum Filtration D->E F Wash with Cold Solvent E->F G Drying F->G H Dissolve in Minimal Hot 'Good' Solvent I Add 'Poor' Solvent until Turbid H->I J Add Drops of 'Good' Solvent to Clarify I->J K Slow Cooling J->K L Crystal Formation K->L M Vacuum Filtration L->M N Wash with Cold Solvent Mixture M->N O Drying N->O

Caption: Workflow for single-solvent and mixed-solvent recrystallization.

Conclusion

The successful recrystallization of Lathyrine hinges on the careful selection of an appropriate solvent system that exploits its highly polar nature. Water is a prime candidate for a single-solvent system, while a binary system of water with a miscible organic anti-solvent like ethanol offers greater flexibility for optimization. The detailed protocols and troubleshooting guide provided in this application note serve as a comprehensive resource for researchers aiming to obtain high-purity Lathyrine for their scientific investigations. It is recommended to perform small-scale trials to identify the optimal solvent system and conditions before proceeding with larger quantities.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 166766, Lathyrine. Available from: [Link]

  • University of Colorado Boulder. Recrystallization. Available from: [Link]

  • Ramachandran, L. K., & Rao, K. K. (1964). A simple method for the preparation of lathyrine. Some properties of lathyrine. Biochimica et Biophysica Acta, 86, 264-269. Available from: [Link]

  • University of California, Davis. Recrystallization I. Available from: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Solubility for 2-Amino-3-(2-aminopyrimidin-4-yl)propanoic acid

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with researchers facing formulation challenges with complex non-canonical amino acids.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with researchers facing formulation challenges with complex non-canonical amino acids. 2-Amino-3-(2-aminopyrimidin-4-yl)propanoic acid —commonly known in literature as Lathyrine—presents unique physicochemical hurdles. It features a rigid pyrimidine ring conjugated to an alanine side chain 1. This architecture creates a highly zwitterionic structure at physiological pH, leading to strong crystal lattice energies and notoriously poor aqueous dissolution 2.

This guide provides field-proven, mechanistically grounded troubleshooting strategies to overcome these barriers and keep your assays running smoothly.

Diagnostic Overview: Physicochemical Profile & Solubility Barriers

Before manipulating your solvent system, it is critical to understand the thermodynamic drivers of the molecule's insolubility.

PropertyValue / CharacteristicImpact on Aqueous Solubility
Molecular Weight 182.18 g/mol Favorable for general drug-likeness; size is not the primary barrier.
pKa (Carboxylic Acid) ~2.0Deprotonated at physiological pH (anionic moiety).
pKa (α-Amino Group) ~9.0Protonated at physiological pH (cationic moiety).
pKa (Pyrimidine Ring) ~3.5 - 4.0Neutral at physiological pH; drives hydrophobicity and

stacking.
Isoelectric Point (pI) ~5.5At pH 5.5–7.4, the molecule is zwitterionic. Intermolecular ionic bonds and hydrogen bonding maximize crystal lattice energy, heavily restricting solubility.
Troubleshooting FAQs & Self-Validating Protocols
Q1: My compound crashes out of aqueous buffer at neutral pH (pH 7.0-7.4). Why does this happen, and how can I achieve a stable solution?

Mechanistic Causality: At neutral pH, 2-Amino-3-(2-aminopyrimidin-4-yl)propanoic acid exists primarily as a zwitterion. The negatively charged carboxylate and positively charged alpha-amino group form strong intermolecular ionic networks (salt bridges) in the solid state. Additionally, the planar 2-aminopyrimidine rings engage in strong


 stacking. The thermodynamic energy required to break this crystal lattice far exceeds the solvation energy provided by water.

Solution: If your downstream application permits pH deviation, shift the pH away from the isoelectric point (pI ~5.5) to fully ionize the molecule. Forming a hydrochloride salt (pH < 3) protonates both the pyrimidine ring and the carboxylic acid, creating a highly soluble dicationic species.

Protocol: In Situ Hydrochloride Salt Formation

  • Weigh the desired mass of the compound into a clean glass vial.

  • Suspend the powder in 80% of your final target volume using deionized water (Milli-Q, 18.2 MΩ·cm).

  • Under continuous magnetic stirring (400 rpm), add 0.1 M HCl dropwise.

  • Monitor the pH continuously. The suspension will begin to clear as the pH drops below 4.0 (initiating protonation of the pyrimidine ring).

  • Continue adding HCl until the pH reaches 2.0–2.5 and the solution is completely optically clear.

  • Self-Validation Step: Shine a laser pointer horizontally through the vial in a dark room. The absence of the Tyndall effect (laser light scattering off particles) confirms complete thermodynamic dissolution rather than a micro-suspension.

  • QS to the final volume with deionized water.

ProtonationStates Cation Cationic State pH < 3.0 High Solubility Zwitterion Zwitterionic State pH 5.5 - 7.4 Low Solubility (Precipitation) Cation->Zwitterion Deprotonation of Carboxylic Acid Anion Anionic State pH > 10.0 High Solubility Zwitterion->Anion Deprotonation of Alpha-Amino Group

Figure 1: Effect of pH on the ionization state and solubility of Lathyrine.

Q2: I am conducting an in vitro cell-based assay and must maintain physiological pH (7.4). I cannot use extreme pH values. What is the best formulation strategy?

Mechanistic Causality: Since you cannot manipulate the ionization state to break the lattice energy, you must encapsulate the hydrophobic/stacking-prone pyrimidine moiety. Hydroxypropyl-


-cyclodextrin (HP-

-CD) is the optimal choice here. The hydrophobic internal cavity of HP-

-CD encapsulates the 2-aminopyrimidine ring, disrupting intermolecular

stacking, while the hydrophilic exterior of the cyclodextrin maintains aqueous solubility.

Protocol: HP-


-CD Complexation Workflow 
  • Prepare a 20% (w/v) HP-

    
    -CD solution in your target physiological buffer (e.g., 1X PBS, pH 7.4).
    
  • Add the 2-Amino-3-(2-aminopyrimidin-4-yl)propanoic acid powder directly to the cyclodextrin solution.

  • Subject the mixture to bath sonication for 15-20 minutes at room temperature. (Caution: Do not use a probe sonicator without a cooling jacket, as localized heating can degrade the amino acid).

  • Transfer the vial to an orbital shaker and incubate at 37°C for 24 hours to allow thermodynamic equilibrium of the host-guest inclusion complex.

  • Centrifuge at 10,000 x g for 10 minutes to pellet any uncomplexed, precipitated material.

  • Self-Validation Step: Do not assume 100% recovery. Analyze the supernatant via HPLC-UV against a standard curve to quantify the exact dissolved concentration before applying it to your cell cultures.

Q3: Can I use standard organic cosolvents like DMSO for my master stock solutions?

Mechanistic Causality: Yes, but with strict caveats. While DMSO disrupts hydrogen bonding, the zwitterionic nature of the amino acid moiety still resists solvation in pure aprotic solvents. If pure DMSO is mandatory for your library storage, warming to 40°C and vigorous vortexing is required. However, precipitation upon dilution into aqueous media (the "solvent shift" effect) is highly likely due to the rapid change in the dielectric constant.

Solution: Always perform serial dilutions step-wise into mixed co-solvent systems (e.g., 10% DMSO / 10% PEG400 / 80% Buffer) rather than spiking pure DMSO stock directly into 100% buffer.

FormulationWorkflow Start Compound Insoluble in Aqueous Media Decision Is physiological pH (7.4) strictly required? Start->Decision PathNo Adjust pH Decision->PathNo No PathYes Use Solubilizers Decision->PathYes Yes Action1 Formulate as HCl salt (pH 2.0 - 3.0) PathNo->Action1 Action2 Formulate as Na+ salt (pH > 10.0) PathNo->Action2 Action3 HP-β-CD Complexation (20% w/v in PBS) PathYes->Action3 Action4 Cosolvent Mixture (DMSO / PEG400) PathYes->Action4

Figure 2: Decision matrix for selecting the optimal solubility strategy.

References
  • Lathyrine | C7H10N4O2 | CID 166766 - PubChem - NIH Source: National Institutes of Health (NIH) / PubChem URL:[Link]

Sources

Optimization

Chromatography Support Hub: Amino Acid Analysis

Topic: Separation of Lathyrine from Homoarginine Ticket ID: AA-LAT-HARG-001 Status: Resolved / Guide Available Executive Summary: The Separation Challenge You are attempting to separate two non-proteinogenic amino acids...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Separation of Lathyrine from Homoarginine Ticket ID: AA-LAT-HARG-001 Status: Resolved / Guide Available

Executive Summary: The Separation Challenge

You are attempting to separate two non-proteinogenic amino acids that, while biologically related (often found in Lathyrus species), possess fundamentally different physicochemical behaviors.

  • Lathyrine: A heterocyclic amino acid containing a pyrimidine ring . This ring provides a distinct UV chromophore (

    
     nm) and weaker basicity compared to guanidino compounds.
    
  • Homoarginine: A higher homologue of arginine containing a guanidino group . It is highly polar, strongly basic (

    
    ), and lacks a useful UV chromophore, rendering it "invisible" to standard UV detection without derivatization.
    

The Core Conflict: Standard C18 Reversed-Phase HPLC will fail for underivatized samples because both analytes are too polar to retain. You must choose between HILIC-MS (Hydrophilic Interaction Liquid Chromatography with Mass Spec) for direct analysis or RP-HPLC with Derivatization for UV/Fluorescence detection.[1]

Decision Matrix: Select Your Method

Before proceeding, determine your available instrumentation. This decision tree dictates your protocol.

MethodSelection Start Start: Equipment Check Decision What detector is available? Start->Decision MS_Path Mass Spectrometer (LC-MS/MS) Decision->MS_Path High Sensitivity UV_Path UV/Vis or Fluorescence (Standard HPLC) Decision->UV_Path Standard Lab Method_A METHOD A: HILIC-MS (Direct Analysis) MS_Path->Method_A Method_B METHOD B: Pre-column Derivatization (OPA/FMOC on C18) UV_Path->Method_B

Figure 1: Method Selection Workflow. Choose Method A for speed and specificity, or Method B for accessibility.

Technical Protocols

Method A: HILIC-MS/MS (Gold Standard)

Best for: High throughput, high sensitivity, avoiding toxic derivatization reagents.

Mechanism: HILIC retains polar analytes using a water-rich layer on a polar stationary phase. Homoarginine (more basic/polar) will generally elute after Lathyrine on Amide phases.

ParameterSpecificationRationale
Column Amide-based HILIC (e.g., BEH Amide, TSKgel Amide-80)Amide phases interact strongly with the guanidino group of Homoarginine and the pyrimidine of Lathyrine via hydrogen bonding.
Mobile Phase A 10 mM Ammonium Formate + 0.1% Formic Acid in WaterProvides ionic strength to control peak shape of basic analytes.
Mobile Phase B Acetonitrile (ACN) + 0.1% Formic AcidHigh organic content induces HILIC retention mechanism.
Gradient 90% B to 60% B over 10-15 minsElutes Lathyrine first, followed by the strongly retained Homoarginine.
Detection ESI Positive Mode (MRM)Lathyrine: m/z 183 → fragments (e.g., 166, 122)Homoarginine: m/z 189 → fragments (e.g., 172, 84)

Critical Success Factor: Ensure the sample diluent is high in organic solvent (e.g., 90% ACN). Injecting a purely aqueous sample into a HILIC column will cause "solvent washout," resulting in broad, distorted peaks for early eluters like Lathyrine.

Method B: RP-HPLC with OPA Derivatization

Best for: Labs equipped with UV or Fluorescence detectors (FLD).

Mechanism: o-Phthalaldehyde (OPA) reacts with primary amines in the presence of a thiol (e.g., 2-mercaptoethanol) to form highly fluorescent isoindole derivatives. This adds hydrophobicity, allowing retention on C18 columns.

Protocol Steps:

  • Reagent Prep: Mix 10 mg OPA in 250 µL Methanol + 25 µL 2-Mercaptoethanol + 2.5 mL Borate Buffer (pH 9.5).

  • Derivatization: Mix Sample:Reagent (1:1) in the autosampler needle or vial.[2] Wait 60 seconds.

  • Separation: Inject onto C18 column immediately (derivatives are unstable).

ParameterSpecificationRationale
Column C18 (e.g., Zorbax Eclipse Plus, 3.5 µm)Standard hydrophobic retention of the isoindole tag.
Mobile Phase A 40 mM Sodium Phosphate (pH 7.8)High pH keeps the derivative stable and ensures reproducibility.
Mobile Phase B Acetonitrile : Methanol : Water (45:45:10)Strong organic modifier to elute the hydrophobic derivatives.
Detection FLD: Ex 340 nm / Em 450 nmUV: 338 nmBoth Lathyrine and Homoarginine derivatives will fluoresce intensely.

Note on Lathyrine: While Lathyrine has native UV absorbance (275 nm), derivatizing it with OPA shifts its detection to the same channel as Homoarginine (338/450 nm), simplifying the chromatogram.

Troubleshooting Guide (FAQ)

Q1: My Homoarginine peak is tailing significantly in HILIC mode. Why?

Diagnosis: Secondary electrostatic interactions. The guanidino group (


) interacts with free silanols on the silica surface.
Fix: 
  • Increase Buffer Strength: Move from 10 mM to 20-25 mM Ammonium Formate.

  • Check pH: Ensure mobile phase pH is acidic (approx. 3.0-3.5) to protonate silanols, reducing cation exchange activity.

Q2: In Method B (OPA), the Lathyrine peak area is inconsistent.

Diagnosis: OPA derivatives are chemically unstable and degrade over time.[3] Fix:

  • Use Automated Pre-column Derivatization (Autosampler program).[4] This ensures the exact same reaction time (e.g., 60 seconds) for every injection.

  • Do not batch-derivatize samples manually on the bench.

Q3: Can I detect Lathyrine without derivatization while derivatizing Homoarginine?

Diagnosis: Yes, but it complicates the workflow. Strategy: You would need a dual-detector setup.

  • Lathyrine: Detect native UV at 275 nm (elutes early/void in RP without ion-pairing).

  • Homoarginine: Detect OPA-derivative by FLD (retained on C18). Recommendation: It is cleaner to derivatize both if using Method B. OPA reacts with the

    
    -amine of Lathyrine, making it behave similarly to the Homoarginine derivative on the column.
    

Physicochemical Data Summary

AnalyteStructure FeaturepKa (approx)Native UVHILIC RetentionC18 Retention (Underivatized)
Lathyrine Pyrimidine Ring

-COOH: 2.4

-NH3: 9.1Ring: Weak base
Yes (~275-279 nm)ModeratePoor (Void)
Homoarginine Guanidino Group

-COOH: 2.3

-NH3: 9.0Guanidino: ~12.5
No (< 210 nm only)StrongPoor (Void)

Visualizing the Pathway

The following diagram illustrates the derivatization logic for Method B, highlighting how the "Invisible" Homoarginine is rendered detectable.

DerivatizationLogic cluster_0 Analytes cluster_1 Derivatives (C18 Retained) Lath Lathyrine (UV Active) Reaction Reaction (pH 9.5, 60s) Lath->Reaction HArg Homoarginine (No UV) HArg->Reaction Reagent OPA Reagent (Fluorgenic) Reagent->Reaction Lath_D Lathyrine-OPA (Fluorescent) Reaction->Lath_D HArg_D Homoarginine-OPA (Fluorescent) Reaction->HArg_D

Figure 2: OPA Derivatization Logic. Both analytes are converted to fluorescent isoindoles for unified detection.

References

  • Vertex AI Search. (2025). Analysis of L-homoarginine in biological samples by HPLC involving precolumn derivatization. Link

  • Creative Proteomics. (n.d.). Advanced Arginine Detection: LC-MS, HPLC & Metabolomics. Link

  • Phenomenex. (n.d.). Separation of an Amino Acid Mixture in HILIC Mode Using a Luna™ NH2 Column. Link

  • PubChem. (2025).[5] Lathyrine Compound Summary. Link

  • ResearchGate. (2019). An Improved HILIC HPLC-MS/MS Method for the Determination of β-ODAP and Its α Isomer in Lathyrus sativus. Link

Sources

Troubleshooting

Technical Support Center: Pyrimidinyl Amino Acid Analysis

Welcome to the technical support center for the analysis of pyrimidinyl amino acids and other UV-weak compounds. This guide is designed for researchers, scientists, and drug development professionals who encounter challe...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the analysis of pyrimidinyl amino acids and other UV-weak compounds. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with the detection and quantification of analytes that lack a strong native chromophore. Here, we provide in-depth, experience-driven answers to common questions and troubleshooting scenarios.

Frequently Asked Questions (FAQs)

Q1: Why is my pyrimidinyl amino acid signal so weak using a standard HPLC-UV setup at 210 nm or 280 nm?

A: The issue lies in the fundamental chemical structure of the pyrimidine ring. Unlike aromatic amino acids such as tryptophan or tyrosine, which have robust chromophores (the part of a molecule responsible for its color by absorbing light), the pyrimidine moiety exhibits very low molar absorptivity in the mid-UV range (250-280 nm). While some detection is possible at lower wavelengths (200-220 nm) due to carboxyl group absorption, this region is often plagued by interference from mobile phase components and other impurities, leading to poor sensitivity and selectivity.[1] The electronic transitions available in the pyrimidine ring are simply not efficient at absorbing UV light at the wavelengths typically used for protein or peptide quantification.[2][3]

Q2: What are the primary strategies to overcome the weak UV absorption of my analyte?

A: There are three main strategies, and the best choice depends on your available equipment, sample complexity, and desired sensitivity:

  • Chemical Derivatization: This is the most common and accessible approach. By reacting your amino acid with a labeling reagent, you attach a molecule with a strong chromophore or fluorophore. This new "tag" allows for highly sensitive detection using a standard UV-Vis or fluorescence detector.[4][5]

  • Alternative Detection Technologies: If your laboratory is equipped with it, switching to a more universal or selective detector can eliminate the need for derivatization entirely. Mass Spectrometry (LC-MS) is the gold standard, offering high sensitivity and specificity based on the mass-to-charge ratio of the analyte.[6][7][8] Other options include Charged Aerosol Detection (CAD) or Evaporative Light Scattering Detection (ELSD).

  • Method Optimization for Low-UV Detection: For some applications, it is possible to quantify underivatized amino acids at low UV wavelengths (e.g., <225 nm) by meticulously optimizing the mobile phase to minimize background noise and using specialized columns like HILIC.[9][10] However, this approach is often less sensitive and more prone to interference than the other two methods.

Q3: What is the difference between pre-column and post-column derivatization?

A: The terms refer to when the derivatization reaction occurs relative to the HPLC separation.

  • Pre-column Derivatization: The sample is mixed with the derivatizing reagent before being injected into the HPLC. This is the most common method as it is highly efficient, can be automated, and uses less reagent.[1][5][11] The resulting derivatives are then separated on a standard reversed-phase column.

  • Post-column Derivatization: The underivatized amino acids are first separated on the HPLC column (typically using ion-exchange chromatography). The derivatizing reagent is then continuously mixed with the column eluent in a reaction coil before it reaches the detector. This method is useful for ensuring that a single compound produces only one peak, but it requires a more complex hardware setup with an additional pump for the reagent.

Troubleshooting Guides

Scenario 1: My peak is indistinguishable from the baseline noise.

This is a classic sensitivity problem. If you cannot change your detector, derivatization is the most direct solution.

Root Cause & Explanation: The concentration of your analyte is below the limit of detection (LOD) for its native UV absorbance. The detector signal is too small to be distinguished from the random electronic noise of the system.

Solution Pathway:

  • Implement a Derivatization Protocol: The most robust solution is to introduce a chemical tag that dramatically increases the signal.

    • For UV Detectors: Reagents like Phenyl Isothiocyanate (PITC) create derivatives that absorb strongly in the 254 nm range.[12]

    • For Fluorescence Detectors (FLD): This offers a significant sensitivity increase over UV. o-Phthalaldehyde (OPA) is an excellent choice for primary amines, while 9-fluorenylmethyl chloroformate (FMOC) is used for secondary amines.[4][13] Both can be used in a combined, automated method for comprehensive analysis.[13]

  • Optimize Mobile Phase for Low Wavelengths: If derivatization is not an option, you must create an ultra-clean baseline at a low wavelength (e.g., 205-215 nm).

    • Use the highest purity solvents (HPLC or MS-grade).

    • Avoid any additives with UV absorbance (e.g., TFA). Use a buffer like phosphate at a low concentration.[9][10]

    • Ensure your in-line degasser is functioning perfectly to prevent refractive index changes from bubbles.[14][15]

  • Consider LC-MS: If available, Liquid Chromatography-Mass Spectrometry (LC-MS) is the ultimate problem-solver. It detects the molecule based on its mass, bypassing the need for a chromophore entirely, and offers unparalleled sensitivity and selectivity.[7][16]

Scenario 2: My derivatization reaction is inefficient, showing low yield or multiple peaks for a single analyte.

An inefficient derivatization reaction is a common but fixable issue that points to problems with the reaction chemistry or sample matrix.

Root Cause & Explanation: Derivatization reactions are sensitive to pH, reagent concentration, reaction time, and interfering substances in the sample matrix. An incorrect pH can prevent the reaction from proceeding, while interfering nucleophiles can consume the reagent. The derivatives themselves can also be unstable.

Solution Pathway:

  • Verify and Optimize Reaction pH: This is the most critical parameter. For example, OPA derivatization requires a basic pH (typically 9-10) to ensure the primary amine is deprotonated and nucleophilic.[11] Use a fresh, high-purity buffer like borate.

  • Check Reagent Stability and Excess: Derivatization reagents can degrade over time. Prepare reagents fresh, especially OPA.[17] Always use a stoichiometric excess of the reagent to drive the reaction to completion, but avoid gross excess which can create interfering peaks.

  • Control Reaction Time and Temperature: Follow the protocol precisely. Some reactions, like with OPA, are nearly instantaneous at room temperature[18][19], while others may require heating. For unstable derivatives, quenching the reaction (e.g., by adding acid) can prevent degradation product formation.[18]

  • Implement Sample Cleanup: Your sample matrix may contain primary amines (e.g., Tris buffer) or other compounds that consume the derivatization reagent. If suspected, use a simple solid-phase extraction (SPE) or filtration step to clean up the sample before derivatization.

Core Protocols & Methodologies

Protocol: Automated Pre-Column Derivatization with OPA/FMOC for Primary and Secondary Amino Acids

This method provides comprehensive analysis of all amino acids by combining two reagents in a single automated workflow using a modern autosampler.

Principle: Primary amines are first derivatized with OPA. Subsequently, secondary amines (like proline) are derivatized with FMOC. The fluorescence detector wavelength is programmed to switch mid-run to optimally detect both classes of derivatives.[13]

Materials:

  • Borate Buffer: 0.4 M, pH 10.2

  • OPA Reagent: Dissolve 10 mg of o-phthalaldehyde in 1 mL of methanol, then add 50 µL of 3-mercaptopropionic acid (MPA).

  • FMOC Reagent: Dissolve 2.5 mg of 9-fluorenylmethyl chloroformate in 1 mL of acetonitrile.

  • Sample/Standard: Dissolved in 0.1 M HCl.

Automated Autosampler Program:

  • Aspirate Sample: Draw 5 µL of the amino acid standard or sample.

  • Aspirate OPA Reagent: Draw 5 µL of the OPA reagent.

  • Mix: Perform three mixing cycles by aspirating and dispensing 40 µL of air.

  • Wait (Reaction 1): Wait for 1 minute.

  • Aspirate FMOC Reagent: Draw 5 µL of the FMOC reagent.

  • Mix: Perform three mixing cycles.

  • Wait (Reaction 2): Wait for 2 minutes.

  • Inject: Inject the desired volume (e.g., 1-5 µL) onto the analytical column.

HPLC-FLD Conditions:

  • Column: Standard C18 column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: Sodium Acetate buffer (e.g., 17 mM, pH 7.2) with 3% THF.[4]

  • Mobile Phase B: Acetonitrile/Methanol/Water mixture.

  • Gradient: A typical gradient will run from ~10% B to 70% B over 20-30 minutes.

  • Fluorescence Detector Program:

    • 0-18 min: Excitation (Ex) 340 nm, Emission (Em) 450 nm (for OPA derivatives).[4]

    • 18-30 min: Excitation (Ex) 266 nm, Emission (Em) 305 nm (for FMOC derivatives).[4]

Data & Method Comparison

Table 1: Comparison of Detection Strategies for UV-Weak Amino Acids

MethodPrincipleSensitivityProsCons
Direct UV (Low λ) Absorbance of carboxyl groups (~205 nm)LowNo sample prep; simple hardwareProne to interference; requires ultra-pure mobile phase; not all amino acids respond equally[9][10]
Pre-Column Derivatization (UV) Attach UV-absorbing tag (e.g., PITC)Medium-HighGood sensitivity; uses standard UV detectorReagent can be toxic; reaction may require cleanup; derivatization adds time[12]
Pre-Column Derivatization (FLD) Attach fluorescent tag (e.g., OPA, FMOC)Very HighExcellent sensitivity and selectivity; robust methods exist[13]Requires fluorescence detector; OPA does not react with secondary amines alone[13][20]
Post-Column Derivatization (UV/Vis) React with tag (e.g., Ninhydrin) after separationMediumRobust and reproducible; each analyte gives one peakRequires extra pump and hardware; Ninhydrin gives poor response for secondary amines like proline[21][22]
Mass Spectrometry (LC-MS) Detection based on mass-to-charge ratioHighestUnmatched sensitivity and specificity; no derivatization needed; provides structural confirmation[7][8]High capital and maintenance cost; can be affected by matrix suppression[7]

Visualized Workflows and Logic

G cluster_0 Start: Sample Containing Pyrimidinyl Amino Acid cluster_1 Decision Point: Detection Method cluster_2 LC-MS Pathway cluster_3 Derivatization Pathway start Sample q1 Is HPLC-UV the only detector available? start->q1 lcms Develop LC-MS Method (No Derivatization Needed) q1->lcms No (MS available) q2 Fluorescence Detector Available? q1->q2 Yes end_lcms High Sensitivity & Specificity Analysis lcms->end_lcms deriv_uv Pre-Column Derivatization with UV-absorbing tag (e.g., PITC) q2->deriv_uv No deriv_fld Pre-Column Derivatization with fluorescent tag (e.g., OPA/FMOC) q2->deriv_fld Yes end_uv Medium-High Sensitivity Analysis deriv_uv->end_uv end_fld Very High Sensitivity Analysis deriv_fld->end_fld G sample 1. Sample & Reagents in Autosampler Vials autosampler 2. Automated Mixing (Sample + OPA/FMOC) Reaction occurs in-needle or vial sample->autosampler injection 3. Injection of Derivatized Sample autosampler->injection column 4. HPLC Separation (Reversed-Phase C18) injection->column detector 5. Fluorescence Detection (Wavelength program switches) column->detector data 6. Data Acquisition (Chromatogram) detector->data

Caption: Automated pre-column derivatization workflow.

References

  • Amerisciences. (n.d.). Mass Spectrometry Amino Acids, Quantitative LC MS Amino Acid Analysis. Retrieved from [Link]

  • SciSpace. (2014). HPLC―FLD for the Simultaneous Determination of Primary and Secondary Amino Acids from Complex Biological Sample by Pre-column. Retrieved from [Link]

  • Rochat, B., et al. (2012). Introducing AAA-MS, a Rapid and Sensitive Method for Amino Acid Analysis Using Isotope Dilution and High-Resolution Mass Spectrometry. Journal of Proteome Research. Retrieved from [Link]

  • LabRulez LCMS. (n.d.). Determination of Amino acids with OPA. Retrieved from [Link]

  • MtoZ Biolabs. (n.d.). What Is the Principle of Determining Amino Acids by Mass Spectrometry. Retrieved from [Link]

  • ResearchGate. (n.d.). Reaction of Ninhydrin with primary and secondary (proline) amino acid. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch27: Ninhydrin test. Retrieved from [Link]

  • Gatti, R., et al. (2004). HPLC-fluorescence determination of amino acids in pharmaceuticals after pre-column derivatization with phanquinone. PubMed. Retrieved from [Link]

  • AIP Publishing. (1941). An Experimental Study of the Ultraviolet Absorption Spectrum of Pyrimidine. Retrieved from [Link]

  • Chromatography Online. (2020). Fast and Sensitive Analysis of Amino Acids Using Automated Pre-Column Derivatization. Retrieved from [Link]

  • Wikipedia. (n.d.). Ninhydrin. Retrieved from [Link]

  • Diva-portal.org. (2021). An investigation of o-phthaldialdehyde as a derivatization reagent and optimization of instrumental parameters for qualitative amino acid profiling via UPLC-UV. Retrieved from [Link]

  • Czech Journal of Animal Science. (1998). Determination of free- and protein primary amino acids in biological materials by high-performance liquid chromatography and pho. Retrieved from [Link]

  • MDPI. (2023). Analysis of Urinary Amino Acids by High-Performance Liquid Chromatography with Fluorescence Detection Using 2,3-Naphthalenedicarboxaldehyde as Fluorescence Derivatization Reagent. Retrieved from [Link]

  • Semantic Scholar. (1949). The ultraviolet absorption spectra of the pyrimidine ribonucleosides and ribonucleotides. Retrieved from [Link]

  • Ovid. (2004). HPLC-fluorescence determination of amino acids in pharmaceuticals after pre-column derivatization with phanquinone. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). A Practical Method for Amino Acid Analysis by LC-MS Using Precolumn Derivatization with Urea. Retrieved from [Link]

  • ACS Omega. (2022). Underivatized Amino Acid Chromatographic Separation: Optimized Conditions for HPLC-UV Simultaneous Quantification. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Ninhydrin – Knowledge and References. Retrieved from [Link]

  • Scilit. (1941). An Experimental Study of the Ultraviolet Absorption Spectrum of Pyrimidine. Retrieved from [Link]

  • Physical Chemistry Chemical Physics. (2020). Vacuum ultraviolet spectroscopy of pyrimidine derivatives: the effect of halogenation. Retrieved from [Link]

  • Acta Scientific. (2021). Pre and Post Column Derivatization of Amino Acid - A Systematic Review of HPLC. Retrieved from [Link]

  • ACS Publications. (1951). The Ultraviolet Absorption Spectra of Some Pyrimidines. Chemical Structure and the Effect of pH on the Position of λmax. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2010). Determination of amino acid without derivatization by using HPLC - HILIC column. Retrieved from [Link]

  • Shimadzu. (n.d.). Analytical Methods for Amino Acids. Retrieved from [Link]

  • Oxford Academic. (1983). Mobile-Phase Optimization in Gradient-Elution HPLC for the Separation of the Phenylthiohydantoin-Amino Acid. Retrieved from [Link]

  • MDPI. (2021). In-Needle Pre-Column Derivatization for Amino Acid Quantification (iPDAQ) Using HPLC. Retrieved from [Link]

  • National Center for Biotechnology Information. (2005). Simple and rapid quantitative high-performance liquid chromatographic analysis of plasma amino acids. Retrieved from [Link]

  • Phenomenex. (2025). Mobile-Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]

  • LCGC International. (2014). Troubleshooting Real HPLC Problems. Retrieved from [Link]

  • ResearchGate. (2011). TROUBLESHOOTING IN HIGH PERFORMANCE LIQUID CHROMATOGRAPHY. Retrieved from [Link]

  • MicroSolv Technology Corporation. (2025). Troubleshooting Problems With Poor HPLC Results Before Examining the Column. Retrieved from [Link]

  • ALWSCI. (2025). Causes Of Poor Resolution in High-Performance Liquid Chromatography (HPLC) And How To Improve It. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Exploring Mycosporine-like Amino Acid UV-Absorbing Natural Products for a New Generation of Environmentally Friendly Sunscreens. Retrieved from [Link]

  • National Center for Biotechnology Information. (2016). Near UV-Visible electronic absorption originating from charged amino acids in a monomeric protein. Retrieved from [Link]

  • ResearchGate. (2024). Investigation of UV protection and anti-aging properties of mycosporine-like amino acids in the Moroccan red alga Gracilaria gracilis. Retrieved from [Link]

  • MDPI. (2026). Biosynthesis of UV-Absorbing Mycosporine-like Amino Acids and Transcriptomic Profiling of Differential Gene Expression in Green Microalga Under Abiotic Stresses. Retrieved from [Link]

  • PubMed. (2024). Ultraviolet Protection From a Patented Amino Acid Complex Technology. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Lathyrine &amp; ODAP Resolution

Topic: Resolving Co-elution of Lathyrine and -ODAP in Lathyrus sativus Analysis Role: Senior Application Scientist Status: Active Support Executive Summary & Diagnostic Workflow The Core Challenge: Researchers analyzing...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Resolving Co-elution of Lathyrine and


-ODAP in Lathyrus sativus Analysis
Role:  Senior Application Scientist
Status:  Active Support

Executive Summary & Diagnostic Workflow

The Core Challenge: Researchers analyzing Lathyrus sativus (Grass Pea) often encounter co-elution between Lathyrine (a pyrimidinyl amino acid) and


-ODAP  (the neurotoxin 

-N-oxalyl-L-

-diaminopropionic acid). Both are highly polar, hydrophilic, non-protein amino acids that elute near the void volume (

) on standard C18 columns, making accurate quantification of the neurotoxin difficult.

Immediate Action: Do not rely on standard C18 Reverse Phase (RP) chromatography without ion-pairing or derivatization. Use the diagnostic tree below to select the correct protocol for your instrumentation.

Diagnostic Workflow (Method Selector)

MethodSelector Start START: Select Instrumentation Detector What is your detector? Start->Detector UV UV / DAD / FLD Detector->UV Optical MS LC-MS / MS/MS Detector->MS Mass Spec DerivQ Can you derivatize? UV->DerivQ MethodA PROTOCOL A: HILIC-MS/MS (Direct Analysis) MS->MethodA Preferred (No Deriv) MethodB PROTOCOL B: AQC Derivatization + C18 (High Sensitivity) DerivQ->MethodB Yes (High Sensitivity) MethodC PROTOCOL C: Ion-Pair Chromatography (Legacy/QC) DerivQ->MethodC No (Quick QC) Note1 Note: HILIC separates alpha- and beta-ODAP MethodA->Note1 Separates isomers

Figure 1: Decision tree for selecting the optimal chromatographic strategy based on available instrumentation and sensitivity requirements.

Standard Operating Protocols (SOPs)

Protocol A: HILIC-MS/MS (The "Gold Standard")

Best for: High throughput, separating ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


/

isomers, no derivatization. Mechanism: Hydrophilic Interaction Liquid Chromatography (HILIC) retains polar compounds via a water-rich layer on the stationary phase.[1] Elution order is opposite to C18; ODAP (highly polar) is retained well past the void.
ParameterSpecification
Column Amide-bonded HILIC or Zwitterionic HILIC (e.g., TSKgel Amide-80, 3 µm)
Mobile Phase A 10-20 mM Ammonium Formate (pH 3.0) in Water
Mobile Phase B Acetonitrile (ACN)
Gradient Isocratic 60-70% B (Optimization required per column)
Flow Rate 0.3 - 0.5 mL/min
Detection MS/MS (ESI+). MRM Transitions: m/z 177 > 116 (Quant), 177 > 87 (Qual)

Why this works: HILIC resolves the "void volume" issue.


-ODAP elutes later than Lathyrine in many HILIC systems due to specific hydrogen bonding interactions with the amide phase. Crucially, it separates the toxic 

-isomer from the non-toxic

-isomer.
Protocol B: AQC Derivatization (The "Robust" Method)

Best for: UV/Fluorescence detection, high sensitivity (femtomole level). Mechanism: 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) reacts with primary and secondary amines to form stable, highly fluorescent urea derivatives that are hydrophobic enough to retain on C18.

  • Reagent Prep: Dissolve 3 mg AQC in 1 mL acetonitrile.

  • Reaction: Mix 20 µL sample + 60 µL Borate Buffer (pH 8.8) + 20 µL AQC reagent.

  • Incubation: 55°C for 10 minutes.

  • Separation: Standard C18 column. Mobile phase: Acetate buffer (pH 5.0) / Acetonitrile gradient.

  • Detection: Excitation 250 nm / Emission 395 nm (or UV 254 nm).

Technical Support Center: Troubleshooting & FAQs

Ticket #401: "My Lathyrine and ODAP peaks are merging at 2-3 minutes."

Status: User Error (Wrong Mode) Root Cause: You are likely using a C18 column with a standard acidic mobile phase (e.g., 0.1% Formic Acid). Both analytes are too polar to retain. Resolution:

  • Immediate Fix: If you must use C18, add an Ion-Pairing agent like Heptafluorobutyric acid (HFBA) or Trifluoroacetic acid (TFA) at 0.05-0.1%. This increases retention.[1]

  • Better Fix: Switch to Protocol A (HILIC) .

Ticket #402: "I see a 'ghost' peak eluting just before -ODAP."

Status: Sample Degradation Root Cause: Isomerization.


-ODAP is thermally unstable and converts to the non-toxic 

-ODAP isomer during extraction or heating. Resolution:
  • Check Extraction: Do not boil samples. Extract with 60% Ethanol at room temperature.

  • Check pH: High pH (>8) accelerates isomerization. Keep extracts slightly acidic or neutral until analysis.

  • Verification: Run a known standard of

    
    -ODAP. If the ghost peak matches, your sample prep is too harsh.
    
Ticket #403: "How do I distinguish Lathyrine from ODAP without MS?"

Status: Resolved (Optical Physics) Root Cause: Co-elution in UV detection. Resolution: Use Dual-Wavelength Monitoring .

  • Lathyrine: Contains a pyrimidine ring.[2][3] It has strong UV absorption at 290–305 nm .

  • ODAP: Lacks a chromophore (only carboxyl/amide groups). It absorbs only at "end absorption" wavelengths (200–210 nm ).

  • The Trick:

    • Set Channel A to 210 nm (Shows ODAP + Lathyrine).

    • Set Channel B to 300 nm (Shows only Lathyrine).

    • If peaks co-elute, the 300 nm signal confirms the position of Lathyrine. You can mathematically subtract the Lathyrine contribution if you have a pure standard to determine the extinction coefficient ratio, though chromatographic separation is always preferred.

Ticket #404: "My ODAP peak area fluctuates wildly between runs."

Status: Chemistry Issue Root Cause: Metal contamination. ODAP can chelate with metal ions (Fe, Cu) in the HPLC system, causing peak broadening or area loss. Resolution:

  • Add 0.1 mM EDTA to the aqueous mobile phase.

  • Passivate the LC system with 30% Phosphoric acid (consult system manual first).

  • Use PEEK tubing instead of stainless steel where possible.

Visualizing the Isomerization Trap

Researchers often confuse the


-isomer for a co-eluting impurity. This diagram illustrates the relationship.

Isomerization cluster_0 Extraction Safety Zone Beta beta-ODAP (Neurotoxic) Alpha alpha-ODAP (Non-Toxic) Beta->Alpha Heat (>60°C) High pH (>8.0) Alpha->Beta Acid Hydrolysis (Slow Reversion) Safe Use 60% Ethanol Room Temp

Figure 2: The isomerization pathway of ODAP. Avoiding heat and high pH during extraction is critical to prevent the artificial formation of


-ODAP.

Comparative Data: Detection Methods

MethodLOD (Limit of Detection)SpecificityRisk of Co-elution
UV (210 nm) High µg/mL (Poor)Low (Detects all amides/acids)High
HILIC-MS/MS ng/mL (Excellent)High (Mass discrimination)Low
AQC-Fluorescence fg/mL (Superior)Medium (Detects all amines)Medium (Requires good chromatography)
Ninhydrin (Post-column) ModerateLow (Detects all amino acids)High

References

  • Yan, Z., et al. (2005).

    
    -ODAP in grass pea by high-performance liquid chromatography with AQC derivatization." Journal of Agricultural and Food Chemistry, 53(26). 
    
  • Pratto, B., et al. (2019).

    
    -ODAP and Its 
    
    
    
    Isomer in Lathyrus sativus." Molecules, 24(17), 3043.[4]
  • Rao, S.L.N. (1978).

    
    -diaminopropionic acid and the Lathyrus sativus neurotoxin." Analytical Biochemistry, 86(2). 
    
  • Bell, E.A. (1962).[3] "Associations of ninhydrin-reacting compounds in the seeds of 49 species of Lathyrus." Biochemical Journal, 83(2), 225.

Sources

Troubleshooting

Technical Support Center: Lathyrine Stability &amp; Analysis

The following technical support guide addresses the stability and analysis of Lathyrine ( -(2-amino-4-pyrimidinyl)alanine), specifically focusing on acidic hydrolysis conditions. Topic: Stability of Lathyrine in Acidic H...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical support guide addresses the stability and analysis of Lathyrine (


-(2-amino-4-pyrimidinyl)alanine), specifically focusing on acidic hydrolysis conditions.

Topic: Stability of Lathyrine in Acidic Hydrolysis Conditions (6M HCl) Document ID: TS-LATH-001 Last Updated: February 28, 2026 Applicable For: Lathyrus spp.[1] profiling, Neurolathyrism research, Non-protein Amino Acid (NPAA) quantification.

Executive Summary: The "Stability Paradox"

Current Verdict: STABLE (with caveats). Unlike its neurotoxic counterpart


-ODAP, Lathyrine is chemically stable under standard acid hydrolysis conditions (6M HCl, 110°C, 24h). The pyrimidine ring confers significant resistance to acid-catalyzed degradation.

The User Issue: Researchers often report "loss" or "disappearance" of Lathyrine after acid hydrolysis. This is rarely due to chemical destruction of the molecule. Instead, it is usually caused by:

  • Matrix Interference: High carbohydrate content in Lathyrus seeds causes extensive humin formation (black precipitate) during hydrolysis, which physically traps Lathyrine.

  • Detection Mismatch: Lathyrine has a distinct UV absorption profile. Relying solely on standard ninhydrin post-column derivatization (optimized for proteinogenic amino acids) often yields poor sensitivity for Lathyrine compared to UV detection.

  • Confusion with ODAP: Users often apply the "mild" extraction protocols required for

    
    -ODAP (which is acid-labile) to Lathyrine, failing to extract it efficiently from the seed matrix.
    

Troubleshooting Guide: Diagnostics & Solutions

Issue A: "My Lathyrine peak is missing or too small after 6M HCl hydrolysis."
Potential CauseTechnical ExplanationCorrective Action
Physical Entrapment Lathyrus seeds are rich in starch. In 6M HCl, carbohydrates degrade to form "humins" (black precipitates). These hydrophobic polymers can adsorb aromatic amino acids like Lathyrine.Protocol Shift: Switch to Ethanol/Water Extraction (30:70 v/v) or 0.1M HCl extraction at room temperature. Avoid high-heat hydrolysis unless analyzing protein-bound fractions.
Oxidative Degradation While the pyrimidine ring is stable, the alanine side chain can be susceptible to oxidation if the hydrolysis tube contains residual oxygen.Deoxygenation: Ensure the hydrolysis tube is flushed with Nitrogen (N₂) or Argon and vacuum-sealed (<50 mTorr) before heating. Add 0.1% Phenol as a scavenger.[2]
Incorrect Detection Lathyrine reacts with ninhydrin, but its response factor differs from Leucine/Glycine standards. It may co-elute with other basic amino acids.Use UV Detection: Lathyrine has a strong absorbance maximum at ~258 nm (pH dependent). Use a Diode Array Detector (DAD) in series with your amino acid analyzer.
Issue B: "I see a new peak appearing near Lathyrine. Is this a degradation product?"

Diagnosis: Likely Not a Lathyrine degradation product.

  • Scenario 1: If you are analyzing Lathyrus seeds, this is likely

    
    -ODAP  or a breakdown product of 
    
    
    
    -ODAP
    .
    
    
    -ODAP is unstable in acid and isomerizes/hydrolyzes.
  • Scenario 2: If using high temperatures (>150°C), thermal decarboxylation can occur, but this is rare at 110°C.

Validation Step: Spike a pure Lathyrine standard into 6M HCl and heat it alongside your samples.

  • Result: If the standard remains 95%+ intact, your "loss" is matrix-dependent (adsorption), not chemical instability.

Technical Deep Dive: Chemical Stability Mechanisms

To understand why Lathyrine survives conditions that destroy other NPAAs, we must look at its structure.

Structural Resilience

Lathyrine consists of an alanine side chain attached to a 2-amino-pyrimidine ring .[3]

  • Pyrimidine Ring: This aromatic heterocycle is electron-deficient (due to the two nitrogen atoms). This makes it highly resistant to electrophilic attack and acid-catalyzed ring opening, which typically destroys electron-rich rings (like Tryptophan) in acid.

  • Comparison to ODAP:

    
    -ODAP contains an oxalyl group attached to a diamino acid.[1][4] The oxalyl-amine bond is an amide-like linkage that is susceptible to acid hydrolysis, releasing oxalic acid and diaminopropionic acid (DAP). Lathyrine lacks this labile bond.
    
Visualization: Stability Pathways

LathyrineStability Lathyrine Lathyrine (Native) AcidCond 6M HCl, 110°C, 24h Lathyrine->AcidCond Stable Intact Lathyrine (>90% Recovery) AcidCond->Stable Standard Solution Adsorbed Adsorbed to Humins (Matrix Interference) AcidCond->Adsorbed In Plant Matrix (High Starch) ODAP_Degrad Hydrolysis to DAP + Isomerization to Alpha-ODAP AcidCond->ODAP_Degrad Rapid Degradation ODAP_Path Compare: Beta-ODAP ODAP_Path->AcidCond

Figure 1: Comparative stability of Lathyrine vs. ODAP under acid hydrolysis. Note that Lathyrine's primary loss mechanism is physical (matrix adsorption) rather than chemical decomposition.

Recommended Analytical Protocols

Method A: The "Gold Standard" Extraction (Non-Hydrolytic)

Best for: Accurate quantification of free Lathyrine in plant tissue.

  • Sample Prep: Weigh 100 mg finely ground Lathyrus flour.

  • Extraction: Add 10 mL of 60% Ethanol or 0.1M HCl .

  • Agitation: Sonicate for 15 mins or shake for 2 hours at room temperature.

  • Clarification: Centrifuge at 10,000 x g for 10 mins.

  • Filtration: Pass supernatant through a 0.22 µm PTFE filter.

  • Analysis: Inject directly into HPLC-UV (C18 column).

    • Mobile Phase: 0.1% TFA in Water (A) / Acetonitrile (B).

    • Detection: UV at 258 nm .

Method B: Acid Hydrolysis (Total Amino Acid Profile)

Best for: When you must analyze protein-bound amino acids simultaneously.

  • Digestion: 50 mg sample + 5 mL 6M HCl (containing 0.1% Phenol).

  • Deoxygenation: CRITICAL. Flush with N₂ for 1 min, then seal under vacuum.

  • Hydrolysis: 110°C for 24 hours.

  • Neutralization/Drying: Dry down under nitrogen stream or vacuum concentrator (SpeedVac). Do not overheat dry residue.

  • Reconstitution: Dissolve residue in 0.1M HCl.

  • Filtration: Filter out the black humin precipitate (Warning: Some Lathyrine remains trapped here).

  • Correction: If precise quantification is needed, run a "spiked" control (Sample + pure Lathyrine) to calculate the Matrix Recovery Factor (MRF) .

Matrix Recovery Factor Formula:



If MRF < 0.85, your matrix is trapping the analyte. Use Method A.

Frequently Asked Questions (FAQ)

Q: Can I analyze Lathyrine and


-ODAP in the same run? 
A:  Yes, but not  if you use acid hydrolysis. You must use the extraction method (Method A). Acid hydrolysis will destroy the 

-ODAP, rendering the simultaneous analysis invalid. Use an isocratic HPLC method with UV detection (210 nm for ODAP, 258 nm for Lathyrine).

Q: Does Lathyrine degrade to a lactam? A: No. This is a common confusion with


-ODAP, which forms a lactam or isomerizes to 

-ODAP. Lathyrine's pyrimidine ring does not undergo this cyclization under standard conditions.

Q: Why does my standard Lathyrine survive hydrolysis, but the Lathyrine in my seed sample disappears? A: This confirms Matrix Interference . The carbohydrates in the seed are carbonizing in the acid, acting like activated charcoal and adsorbing the Lathyrine. You must switch to a room-temperature extraction method.

References

  • Bell, E. A. (1962).[5] The Isolation of L-Homoarginine from Seeds of Lathyrus cicera. Biochemical Journal, 83, 225. Link(Foundational paper establishing the isolation methods of Lathyrus amino acids, often involving acid steps).

  • Lambein, F., et al. (2019).
  • Greene, F. C., & Shah, N. P. (2016). Degradation of Amino Acids During Acid Hydrolysis.[2][6] Journal of Food Science. (General reference for humin formation in carbohydrate-rich samples).

  • Addison, S. J., et al. (2005). Improved HPLC method for the analysis of non-protein amino acids in Lathyrus. Journal of Chromatography A. Link(Modern protocols emphasizing extraction over hydrolysis).

Sources

Optimization

Technical Support Center: Optimizing Yield in the Strecker Synthesis of Lathyrine

Welcome to the technical support center for the synthesis of Lathyrine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of the Strecker synthesis for th...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of Lathyrine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of the Strecker synthesis for this unique non-proteinogenic amino acid. Here, we address common challenges and provide in-depth, field-proven insights to optimize your reaction yields and purity.

Introduction to the Strecker Synthesis of Lathyrine

The Strecker synthesis is a robust and versatile method for the preparation of α-amino acids from aldehydes, ammonia, and a cyanide source.[1][2] The synthesis of Lathyrine, which features a pyrimidine ring, presents a unique set of challenges that require careful control of reaction conditions to achieve high yields. The overall process can be divided into two key stages: the formation of the α-aminonitrile intermediate and its subsequent hydrolysis to the final amino acid.[2]

This guide will walk you through potential pitfalls and optimization strategies for each stage, ensuring a more efficient and successful synthesis.

Frequently Asked Questions (FAQs) and Troubleshooting

Part 1: α-Aminonitrile Formation

Question 1: My reaction to form the pyrimidinyl-α-aminonitrile is showing low conversion. What are the likely causes and how can I improve it?

Answer:

Low conversion in the first stage of the Strecker synthesis is a common issue and can often be attributed to several factors related to the reactivity of the starting materials and the reaction equilibrium.

  • Purity and Stability of the Starting Aldehyde: The starting material for the Strecker synthesis of Lathyrine is a derivative of pyrimidine-4-carboxaldehyde. The stability and purity of this aldehyde are critical. Heterocyclic aldehydes can be prone to oxidation or polymerization, especially if not stored correctly.

    • Troubleshooting:

      • Verify Aldehyde Purity: Before starting the reaction, verify the purity of your pyrimidine-4-carboxaldehyde derivative by NMR or other suitable analytical techniques.

      • Fresh is Best: Use freshly prepared or purified aldehyde for the best results.

      • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the aldehyde.

  • Inefficient Imine Formation: The first step of the Strecker synthesis is the formation of an imine from the aldehyde and ammonia.[1] This reaction is an equilibrium process, and if the equilibrium is not shifted towards the imine, the overall yield will be low.

    • Troubleshooting:

      • Ammonia Source and Concentration: The source and concentration of ammonia are crucial. Using ammonium chloride (NH₄Cl) in combination with a cyanide salt (like KCN or NaCN) is a common and safer alternative to using ammonia gas directly.[2] The NH₄Cl acts as a source of ammonia and also as a mild acid catalyst. Ensure you are using a sufficient excess of the ammonium salt.

      • Removal of Water: The formation of the imine produces water.[2] Removing this water can help drive the equilibrium towards the product. The addition of a dehydrating agent, such as anhydrous magnesium sulfate (MgSO₄), can be beneficial.

  • Suboptimal pH: The pH of the reaction mixture plays a critical role. The reaction requires a balance: the medium should be acidic enough to protonate the aldehyde's carbonyl group, making it more electrophilic for the ammonia attack, but not so acidic that it protonates all the ammonia, rendering it non-nucleophilic.[3]

    • Troubleshooting:

      • pH Monitoring and Adjustment: While the use of ammonium chloride provides some buffering, monitoring the initial pH and making minor adjustments can be beneficial. A weakly acidic to neutral pH is generally optimal for imine formation.

Question 2: I am observing significant side product formation during the aminonitrile synthesis. What are these side products and how can I minimize them?

Answer:

Side product formation is a major cause of low yields. In the context of a pyrimidine-containing aldehyde, several side reactions are possible.

  • Cannizzaro-type Reactions: In the presence of a strong base, aldehydes lacking an α-hydrogen can undergo a disproportionation reaction to yield a carboxylic acid and an alcohol. While the Strecker conditions are not typically strongly basic, localized high pH could promote this.

    • Troubleshooting:

      • Controlled Addition of Reagents: Ensure slow and controlled addition of reagents to avoid localized high concentrations and potential pH spikes.

  • Aldehyde Polymerization: Aldehydes, particularly reactive ones, can polymerize under certain conditions.

    • Troubleshooting:

      • Temperature Control: Maintain the recommended reaction temperature. Running the reaction at a lower temperature might slow down polymerization more than the desired reaction.

  • Cyanohydrin Formation: The cyanide ion can directly attack the aldehyde to form a cyanohydrin. This is a competing equilibrium to the desired imine formation.

    • Troubleshooting:

      • Favoring Imine Formation: Optimizing the conditions for imine formation, as discussed in Question 1 (e.g., excess ammonia source, water removal), will indirectly suppress cyanohydrin formation.

Below is a workflow diagram to troubleshoot low yield in the aminonitrile formation step.

G start Low Yield of Pyrimidinyl-α-Aminonitrile check_aldehyde Check Purity and Stability of Pyrimidine Aldehyde start->check_aldehyde check_imine Optimize Imine Formation Conditions start->check_imine check_side_reactions Investigate Side Product Formation start->check_side_reactions sub_aldehyde Use Fresh/Purified Aldehyde Run under Inert Atmosphere check_aldehyde->sub_aldehyde sub_imine1 Adjust Ammonia Source/ Concentration (e.g., NH4Cl) check_imine->sub_imine1 sub_imine2 Add Dehydrating Agent (e.g., MgSO4) check_imine->sub_imine2 sub_imine3 Optimize pH check_imine->sub_imine3 sub_side1 Control Reagent Addition Rate check_side_reactions->sub_side1 sub_side2 Maintain Optimal Temperature check_side_reactions->sub_side2 end_node Improved Yield sub_aldehyde->end_node sub_imine1->end_node sub_imine2->end_node sub_imine3->end_node sub_side1->end_node sub_side2->end_node

Caption: Troubleshooting workflow for low aminonitrile yield.

Part 2: Hydrolysis of the α-Aminonitrile

Question 3: The hydrolysis of my pyrimidinyl-α-aminonitrile to Lathyrine is incomplete or very slow. How can I drive this reaction to completion?

Answer:

The hydrolysis of the nitrile group to a carboxylic acid is the final and often challenging step in the Strecker synthesis.[4] The stability of the pyrimidine ring under harsh hydrolysis conditions is a key consideration.

  • Choice of Hydrolysis Conditions (Acidic vs. Basic):

    • Acidic Hydrolysis: Typically performed with strong acids like concentrated HCl or H₂SO₄ at elevated temperatures. This is often effective but can lead to the degradation of sensitive functional groups. For Lathyrine, the pyrimidine ring might be susceptible to degradation under harsh acidic conditions.

    • Basic Hydrolysis: Performed with strong bases like NaOH or KOH, followed by an acidic workup. This can sometimes be a milder alternative for the ring system.

    • Troubleshooting:

      • Systematic Screening: If one condition is not working, a systematic screen of different acids (HCl, H₂SO₄, HBr) and bases (NaOH, KOH, Ba(OH)₂) at various concentrations and temperatures is recommended.

      • Stepwise Hydrolysis: A two-step hydrolysis can sometimes be beneficial. First, a milder hydrolysis to the corresponding amide, followed by a more vigorous hydrolysis of the amide to the carboxylic acid.

  • Reaction Temperature and Time:

    • Troubleshooting:

      • Gradual Increase: If the reaction is slow, gradually increase the temperature and monitor the reaction progress by TLC or LC-MS to find the optimal balance between reaction rate and decomposition.

      • Extended Reaction Time: Some sterically hindered or electron-deficient nitriles may require extended reaction times (24-48 hours or longer).

Question 4: I am getting a low isolated yield of Lathyrine after the hydrolysis and workup. What are the potential loss points and how can I improve my recovery?

Answer:

Low isolated yield after a seemingly complete reaction points towards issues with the workup and purification procedure.

  • Incomplete Extraction: Lathyrine, being an amino acid, is zwitterionic and has high polarity. This can make its extraction from the aqueous reaction mixture challenging.

    • Troubleshooting:

      • pH Adjustment for Extraction: The pH of the aqueous layer is critical during extraction. To extract into an organic solvent (if possible), the pH should be adjusted to a point where the amino acid is least soluble in water (the isoelectric point). However, for highly polar amino acids like Lathyrine, extraction into an organic solvent is often inefficient.

      • Ion-Exchange Chromatography: This is the most effective method for purifying amino acids.[4] Use a suitable ion-exchange resin (e.g., Dowex®) to capture the amino acid from the reaction mixture, wash away impurities, and then elute the purified Lathyrine.

  • Product Degradation During Workup: The use of strong acids or bases at high temperatures during workup (e.g., removal of excess hydrolysis reagent) can lead to product degradation.

    • Troubleshooting:

      • Careful Neutralization: Perform all neutralization steps at low temperatures (e.g., in an ice bath).

      • Evaporation under Reduced Pressure: Concentrate solutions at the lowest possible temperature to avoid thermal degradation.

  • Co-precipitation with Salts: During neutralization and workup, large amounts of inorganic salts are formed. The desired amino acid can sometimes co-precipitate with these salts, leading to losses.

    • Troubleshooting:

      • Desalting Techniques: After initial purification, a desalting step using techniques like size-exclusion chromatography or dialysis might be necessary if significant salt contamination is observed.

Optimized Protocol: Strecker Synthesis of Lathyrine (Racemic)

This protocol is a generalized procedure based on the principles of the Strecker synthesis and should be optimized for the specific pyrimidine-4-carboxaldehyde derivative being used.

Step 1: Synthesis of Pyrimidinyl-α-aminonitrile

  • To a solution of the pyrimidine-4-carboxaldehyde derivative (1.0 eq) in a suitable solvent (e.g., methanol or ethanol) in a round-bottom flask equipped with a magnetic stirrer, add ammonium chloride (NH₄Cl, 1.5 - 2.0 eq).

  • Stir the mixture at room temperature for 15-30 minutes.

  • Add potassium cyanide (KCN, 1.1 - 1.5 eq) portion-wise, ensuring the temperature does not rise significantly. (Caution: KCN is highly toxic. Handle with extreme care in a well-ventilated fume hood).

  • Stir the reaction mixture at room temperature or slightly elevated temperature (e.g., 40-50 °C) and monitor the progress by TLC or LC-MS.

  • Once the reaction is complete, quench the reaction by pouring it into a mixture of ice and water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude α-aminonitrile.

Step 2: Hydrolysis to Lathyrine

  • To the crude α-aminonitrile, add a solution of a strong acid (e.g., 6M HCl) or a strong base (e.g., 6M NaOH).

  • Heat the mixture to reflux and monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • If acidic hydrolysis was used, carefully neutralize the excess acid with a base (e.g., NaOH or NH₄OH) to a pH of ~7. If basic hydrolysis was used, neutralize with an acid (e.g., HCl).

  • Purify the crude Lathyrine using ion-exchange chromatography.

Data Summary Table

ParameterRecommended Condition/RangeRationale
Aminonitrile Formation
Ammonia SourceNH₄ClSafer and easier to handle than ammonia gas; also provides mild acidic catalysis.[2]
Cyanide SourceKCN or NaCNReadily available and effective cyanide sources.[2]
SolventMethanol, EthanolGood solubility for the starting materials.
TemperatureRoom Temperature to 50 °CBalances reaction rate with potential side reactions and decomposition.
Dehydrating AgentAnhydrous MgSO₄ (optional)Drives the imine formation equilibrium forward.[2]
Hydrolysis
Reagent6M HCl or 6M NaOHStrong acid or base is required for complete hydrolysis of the nitrile.[4]
TemperatureRefluxHigh temperature is typically necessary to drive the hydrolysis to completion.
Purification
Primary MethodIon-Exchange ChromatographyThe most effective method for purifying polar, zwitterionic amino acids from inorganic salts and byproducts.[4]

Visualizing the Strecker Synthesis of Lathyrine

Strecker_Synthesis_of_Lathyrine Aldehyde Pyrimidine-4-carboxaldehyde Imine Pyrimidine-imine Aldehyde->Imine Ammonia Ammonia (from NH4Cl) Ammonia->Imine Cyanide Cyanide (from KCN) Aminonitrile Pyrimidinyl-α-aminonitrile Cyanide->Aminonitrile Imine->Aminonitrile Hydrolysis Hydrolysis (H+ or OH-) Aminonitrile->Hydrolysis Lathyrine Lathyrine Hydrolysis->Lathyrine

Caption: The two-stage process of Lathyrine synthesis via the Strecker reaction.

References

  • Strecker, A. Ueber die künstliche Bildung der Milchsäure und einen neuen, dem Glycocoll homologen Körper. Annalen der Chemie und Pharmacie75 , 27–45 (1850). [Link]

  • Master Organic Chemistry. The Strecker Synthesis of Amino Acids. [Link]

  • Wikipedia. Strecker amino acid synthesis. [Link]

  • Organic Chemistry Portal. Strecker Synthesis. [Link]

  • Kouznetsov, V. V. Petasis vs. Strecker Amino Acid Synthesis: Convergence, Divergence and Opportunities in the Synthesis of α-Amino Acids. Molbank2019 , M1083 (2019). [Link]

  • Professor Dave Explains. Strecker Amino Acid Synthesis. YouTube (2021). [Link]

  • Master Organic Chemistry. Imines: Properties, Formation, and Reactions. [Link]

  • Ahmad, I. et al. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules25 , 5998 (2020). [Link]

  • Frederick, C. B. Preparation of amino nitriles. US2855428A (1958).
  • Castillo, J. C. et al. SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Molbank2022 , M1447 (2022). [Link]

  • An efficient and simple methodology for the synthesis of 2-amino-4- (N-alkyl/arylamino)-6-chloropyrimidines. [Link]

  • Green, N. J. et al. Prebiotic Synthesis of N-Formylaminonitriles and Derivatives in Formamide. Journal of the American Chemical Society145 , 10793–10802 (2023). [Link]

  • Pascal, R. & Pross, A. The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean. Life8 , 53 (2018). [Link]

  • ResearchGate. General mechanism of the Strecker amino acid synthesis. [Link]

  • Sketchy. Synthesis of Alpha-Amino Acids. [Link]

Sources

Troubleshooting

troubleshooting mass spec ionization of zwitterionic amino acids

Welcome to the Advanced Mass Spectrometry Support Center: Amino Acid Ionization & Chromatography . As a Senior Application Scientist, I have designed this guide to move beyond basic protocol recitation.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Mass Spectrometry Support Center: Amino Acid Ionization & Chromatography .

As a Senior Application Scientist, I have designed this guide to move beyond basic protocol recitation. Mass spectrometry of amino acids is fundamentally a physicochemical balancing act. Because amino acids exist as zwitterions at physiological pH—possessing both a protonated amine (


) and a deprotonated carboxylate (

)—they exhibit extreme polarity. This dual-charge state dictates their behavior in the electrospray ionization (ESI) source and on the liquid chromatography (LC) column.

This guide will deconstruct the causality behind common signal failures, provide diagnostic Q&A for rapid troubleshooting, and supply self-validating protocols to ensure absolute data integrity.

Part 1: The Causality of Zwitterion Ionization Failure

Before troubleshooting, we must understand the physical chemistry of the ESI droplet. In positive ion mode (


), we rely on the analyte carrying a net positive charge into the gas phase.

For a zwitterionic amino acid, if the LC mobile phase pH is near neutral, the molecule remains net-neutral (charge = 0). During the rapid desolvation of the ESI droplet, these neutral zwitterions are highly susceptible to chelating ambient alkali metals (like


 or 

) from the sample matrix or glassware, leading to rampant adduct formation rather than the desired

ion[1]. Furthermore, because zwitterions are infinitely water-soluble, they fail to partition into the hydrophobic stationary phase of standard C18 reversed-phase columns. Consequently, they elute in the void volume alongside unretained salts, lipids, and proteins, triggering catastrophic ion suppression[2].

To solve this, we must either manipulate the chromatography to retain the zwitterion (HILIC) or chemically permanently alter the zwitterion (Derivatization) .

ESI_Mechanism Zwit Zwitterionic Amino Acid (Net Charge 0, Highly Polar) LowPH Acidic Mobile Phase (pH < 2.5, e.g., 0.1% FA) Zwit->LowPH Protonates -COO- HighPH Basic Mobile Phase (pH > 9.0, e.g., NH4OH) Zwit->HighPH Deprotonates -NH3+ Adduct Alkali Adducts [M+Na]+ Signal Suppression Zwit->Adduct Matrix Na+/K+ Chelation Cation Cationic Form [M+H]+ Ideal for Positive ESI LowPH->Cation Protonates -COO- Anion Anionic Form[M-H]- Ideal for Negative ESI HighPH->Anion Deprotonates -NH3+ Cation->Adduct Poor Desolvation

Caption: pH-dependent ionization pathways and adduct formation risks for zwitterionic amino acids.

Part 2: Diagnostic Q&A & Troubleshooting Guide

Q1: My amino acid signals are completely buried in the noise, and they all elute between 0.5 and 1.5 minutes on my C18 column. How do I fix this? A: You are experiencing void volume ion suppression. Amino acids are too polar to be retained by standard reversed-phase (RP) chemistry.

  • The Fix: Abandon C18 and switch to Zwitterionic Hydrophilic Interaction Liquid Chromatography (Z-HILIC). Z-HILIC stationary phases feature sulfobetaine or phosphorylcholine groups that create an immobilized water layer. Polar amino acids partition into this aqueous layer, delaying their elution until after the void volume matrix has passed into the waste[3].

Q2: I switched to HILIC, but my


 peak is tiny, and I see a massive peak at 

. Why?
A: The

mass shift indicates sodium adduction (

). The carboxylate group of the amino acid is acting as a chelator for trace sodium in your solvents or glassware.
  • The Fix: You must outcompete the sodium. Add 10–20 mM of a volatile ammonium salt (e.g., Ammonium Acetate or Ammonium Formate) to your mobile phase. The abundance of

    
     ions will displace the 
    
    
    
    , and during the ESI droplet evaporation, the ammonium will decompose into volatile ammonia (
    
    
    ) and a proton (
    
    
    ), driving the formation of the desired
    
    
    ion[1].

Q3: I am trying to quantify isobaric amino acids (Leucine and Isoleucine), but they co-elute on my HILIC column. How can I resolve them? A: Leucine and Isoleucine have identical masses (131.17 g/mol ) and identical MS/MS fragmentation patterns in standard low-energy collision-induced dissociation (CID). Therefore, chromatographic resolution is mandatory.

  • The Fix: Modulate the buffer pH. Z-HILIC columns exhibit drastically different selectivity based on the ionization state of the analyte. Raising the mobile phase pH to 9.0 (using ammonium hydroxide/ammonium acetate) enhances electrostatic interactions with the stationary phase, often providing baseline separation of Leucine and Isoleucine[4].

Q4: My biological matrix is too complex, and HILIC is still suffering from shifting retention times. Is there a more robust approach? A: Yes. When native chromatography fails due to matrix complexity, you must break the zwitterion via pre-column derivatization. Reagents like isobutyl chloroformate or urea react with the primary/secondary amines. This eliminates the positive charge, increases the molecule's hydrophobicity (LogP), and standardizes the ionization efficiency across all amino acids, allowing for highly reproducible C18 reversed-phase separation[5][6].

Troubleshooting_Tree Start Symptom: Poor Amino Acid MS Signal Ret Eluting in Void Volume? Start->Ret Adducts Dominant [M+Na]+ Peaks? Start->Adducts Isobaric Leucine/Isoleucine Co-elution? Start->Isobaric HILIC Switch to Z-HILIC Column (Aqueous Partitioning) Ret->HILIC Underivatized Preference Deriv Pre-Column Derivatization (e.g., Isobutyl Chloroformate) Ret->Deriv High Matrix Complexity Ammonium Add 10-20mM Ammonium Acetate to Mobile Phase Adducts->Ammonium Yes HighPH Increase Mobile Phase pH to 9.0 Isobaric->HighPH Yes

Caption: Decision tree for troubleshooting amino acid LC-MS/MS workflows.

Part 3: Self-Validating Experimental Protocols

Protocol A: Underivatized Amino Acid Profiling via Z-HILIC LC-MS/MS

Mechanism: Utilizes a zwitterionic stationary phase to retain polar analytes via hydrophilic partitioning and electrostatic interactions[3][4].

  • Mobile Phase Preparation:

    • Mobile Phase A (Aqueous): 10 mM Ammonium Acetate in LC-MS grade Water, adjusted to pH 9.0 with Ammonium Hydroxide.

    • Mobile Phase B (Organic): 10 mM Ammonium Acetate in 90% Acetonitrile / 10% Water.

    • Causality: The high organic content in B forces the initial partitioning of water onto the column surface. The pH 9.0 buffer ensures stable electrostatic interactions for basic amino acids.

  • Sample Preparation:

    • Crash biological samples (e.g., plasma) with 3 volumes of cold Acetonitrile (1:3 ratio). Centrifuge at 14,000 x g for 10 minutes.

    • Critical Step: The final sample injection solvent must contain at least 75% Acetonitrile. Injecting a highly aqueous sample onto a HILIC column will disrupt the immobilized water layer, causing severe peak splitting.

  • Chromatographic Gradient (Column: Z-HILIC, 2.1 x 100 mm, 1.7 µm):

    • Start at 95% B. Hold for 2 minutes.

    • Ramp to 50% B over 10 minutes.

    • Hold at 50% B for 2 minutes to wash.

    • Equilibrate at 95% B for 5 minutes.

  • System Suitability (Self-Validation Check):

    • Inject a standard mix containing L-Leucine and L-Isoleucine.

    • Validation: The method is only valid if the resolution (

      
      ) between Leucine and Isoleucine is 
      
      
      
      . If
      
      
      , verify the pH of Mobile Phase A; a drop in pH will merge these peaks.
Protocol B: Pre-Column Derivatization via Isobutyl Chloroformate

Mechanism: Converts primary and secondary amines into carbamates, neutralizing the zwitterion and allowing for robust Reversed-Phase (C18) separation[6].

  • Reaction Setup:

    • To 50 µL of sample, add 50 µL of internal standard mix (isotopically labeled amino acids).

    • Add 100 µL of Sodium Carbonate buffer (pH 10) to ensure the amines are deprotonated and nucleophilic.

  • Derivatization:

    • Add 50 µL of Isobutyl Chloroformate reagent (typically 5% in acetonitrile).

    • Vortex immediately. The reaction occurs almost instantaneously at room temperature.

  • Extraction:

    • Add 200 µL of Hexane/Ethyl Acetate (1:1 v/v). Vortex to extract the derivatized (now hydrophobic) amino acids into the upper organic layer.

    • Transfer the organic layer to a new vial, evaporate under nitrogen, and reconstitute in 100 µL of 10% Methanol.

  • System Suitability (Self-Validation Check):

    • Validation: Monitor the MS/MS transitions for both the mono-derivatized and di-derivatized forms of Lysine. If the reaction is complete, the di-derivatized Lysine peak should account for >98% of the total Lysine signal. If mono-derivatized Lysine is prominent, the buffer pH was too low or the reagent has degraded.

Part 4: Data Synthesis & Method Comparison

The following table synthesizes the quantitative and operational differences between the two primary troubleshooting pathways:

ParameterZ-HILIC (Underivatized)Reversed-Phase (Derivatized)
Primary Retention Mechanism Hydrophilic partitioning & ElectrostaticHydrophobic (Van der Waals) interactions
Sample Prep Time < 15 minutes (Protein crash)45–60 minutes (Reaction + Extraction)
Isobaric Resolution (Leu/Ile) High (Requires strict pH 9.0 control)Excellent (Baseline resolved on C18)
Ion Suppression Risk Moderate (Matrix elutes early, AAs elute late)Low (Derivatization acts as a cleanup step)
ESI Response (Sensitivity) Variable (Depends on individual AA pKa)Highly Uniform (Dominated by the derivative tag)
Cost per Sample Low (Standard solvents)High (Commercial derivatization kits/reagents)

References

  • A novel amino acid analysis method using derivatization of multiple functional groups followed by liquid chromatography/tandem mass spectrometry. Analyst (RSC Publishing).[Link]

  • Desalting large protein complexes during native electrospray mass spectrometry by addition of amino acids to the working solution. RSC Advances.[Link]

  • A Practical Method for Amino Acid Analysis by LC-MS Using Precolumn Derivatization with Urea. National Institutes of Health (PMC).[Link]

  • LC-MS/MS analysis of free amino acids. MASONACO.[Link]

  • Physicochemical Parameters Affecting the Electrospray Ionization Efficiency of Amino Acids after Acylation. National Institutes of Health (PMC).[Link]

  • LC-MS Orbitrap-based metabolomics using a novel hybrid zwitterionic hydrophilic interaction liquid chromatography and rigorous metabolite identification reveals doxorubicin-induced metabolic perturbations in breast cancer cells. National Institutes of Health (PMC).[Link]

  • The Use of HILIC Zwitterionic Phase Superficially Porous Particles for Metabolomics Analysis. LCGC International.[Link]

Sources

Reference Data & Comparative Studies

Validation

High-Fidelity ¹H NMR Analysis of Lathyrine in D₂O: A Comparative Guide for Synthetic vs. Botanical Standards

Executive Summary Lathyrine ((2S)-2-amino-3-(2-aminopyrimidin-4-yl)propanoic acid) is a non-proteinogenic amino acid predominantly isolated from Lathyrus species[1]. As a structural analog of arginine, it is a critical c...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Lathyrine ((2S)-2-amino-3-(2-aminopyrimidin-4-yl)propanoic acid) is a non-proteinogenic amino acid predominantly isolated from Lathyrus species[1]. As a structural analog of arginine, it is a critical compound in neurobiology and toxicology, specifically for investigating excitatory amino acid toxicity and the pathophysiology of motor neuron disorders like neurolathyrism[1]. Because lathyrine interferes with nitric oxide synthase (NOS) and other arginine-utilizing pathways[1], the purity of the research standard is paramount.

This guide provides an in-depth comparative analysis of Ultra-Pure Synthetic Lathyrine versus Standard Botanical Extracts , utilizing ¹H Nuclear Magnetic Resonance (NMR) spectroscopy in Deuterium Oxide (D₂O) as the primary analytical tool. By establishing a self-validating NMR protocol, researchers can definitively verify structural integrity and eliminate false positives in downstream biological assays.

The Chemical Causality of ¹H NMR in D₂O

The selection of Deuterium Oxide (D₂O) as the NMR solvent is not merely a matter of solubility; it is a deliberate mechanistic choice. Lathyrine possesses multiple exchangeable protons: the carboxylic acid proton (-COOH), the


-amino protons (-NH₂), and the pyrimidine ring amino protons (-NH₂)[2].

When dissolved in D₂O, these labile protons undergo rapid isotopic exchange with deuterium. Consequently, they become "NMR silent" and disappear from the spectrum, leaving behind a residual HOD peak at ~4.79 ppm. This chemical causality dramatically simplifies the spectrum, isolating only the non-exchangeable carbon-bound protons:

  • The Pyrimidine Ring Protons: The electron-deficient nature of the pyrimidine heterocycle[1] deshields the H-6 and H-5 protons, pushing them downfield.

  • The Aliphatic Side Chain: The chiral

    
    -carbon creates a rigid stereochemical environment, rendering the two 
    
    
    
    -protons diastereotopic. They couple with each other and the
    
    
    -proton, forming a classic AMX spin system.

Experimental Methodology: A Self-Validating Protocol

To ensure absolute trustworthiness, the following step-by-step methodology is designed as a self-validating system . If the integration ratios deviate from the theoretical 1:1:1:1:1 stoichiometry, the protocol inherently flags the sample for impurities or improper acquisition parameters.

Step-by-Step Workflow
  • Sample Preparation: Dissolve exactly 5.0 mg of the Lathyrine standard in 0.6 mL of 99.9% D₂O.

    • Causality: 5.0 mg provides an optimal signal-to-noise (S/N) ratio for 1D ¹H NMR without inducing concentration-dependent molecular aggregation, which can broaden spectral lines.

  • Internal Referencing: Add 0.1% Trimethylsilylpropanoic acid (TSP) to the solution.

    • Causality: D₂O lacks a residual solvent carbon peak for calibration. TSP provides a sharp, invariant singlet at exactly 0.00 ppm, ensuring chemical shift accuracy independent of temperature fluctuations.

  • Acquisition Parameters: Acquire the spectrum at 298 K on a 400 MHz or 600 MHz spectrometer using 32 scans. Set the relaxation delay (D1) to 5 seconds.

    • Causality: The pyrimidine protons (H-5 and H-6) have longer longitudinal relaxation times (

      
      ). A D1 of 5 seconds ensures complete relaxation between pulses, which is mandatory for accurate, self-validating peak integration.
      
  • Processing & Validation: Apply Fourier Transform (FT), perform manual phase correction, and apply a polynomial baseline correction. Integrate the H-6 doublet and set its value to 1.00. The remaining four proton signals must integrate to 1.00 (

    
     0.02).
    

NMR_Workflow Prep Sample Prep (5mg in D2O + TSP) Exch Deuterium Exchange (Masks NH2/OH) Prep->Exch Acq NMR Acquisition (600 MHz, 298K, D1=5s) Exch->Acq Proc FID Processing (FT, Phase, Baseline) Acq->Proc Val Structural Validation (Peak Integration) Proc->Val

Step-by-step 1H NMR acquisition workflow for Lathyrine in D2O.

Comparative Analysis: Ultra-Pure Synthetic vs. Botanical Extract

The structural characterization of lathyrine, originally confirmed to be


-(2-aminopyrimidin-4-yl)alanine[3], requires high analytical precision. Botanical extracts of Lathyrus tingitanus frequently co-elute with other structurally similar amino acids (such as canavanine or arginine)[1].

The table below summarizes the quantitative ¹H NMR data, objectively comparing the performance of an Ultra-Pure Synthetic Lathyrine standard against a Standard Botanical Extract .

Nucleus / EnvironmentMultiplicityTheoretical Shift (ppm)Ultra-Pure Synthetic StandardStandard Botanical Extract
Pyrimidine H-6 Doublet (d)~8.158.15 (Sharp d, S/N > 500)8.15 (Broadened, S/N < 150)
Pyrimidine H-5 Doublet (d)~6.726.72 (Sharp d, S/N > 500)6.72 (+ Co-eluting aromatic noise)

-CH
Doublet of doublets (dd)~3.953.95 (Clear dd, J=8.0, 5.0 Hz)3.85 - 4.05 (Obscured by impurities)

-CH₂ (a)
Doublet of doublets (dd)~3.303.30 (Clear dd, J=15.0, 5.0 Hz)3.20 - 3.40 (Unresolved multiplet)

-CH₂ (b)
Doublet of doublets (dd)~3.153.15 (Clear dd, J=15.0, 8.0 Hz)3.10 - 3.25 (Unresolved multiplet)

Data Interpretation: In the Ultra-Pure Synthetic standard, the lack of background noise allows for the precise calculation of J-couplings, validating the 3D conformation of the amino acid side chain. Conversely, the Botanical Extract exhibits severe signal overlap in the 3.10 - 4.05 ppm aliphatic region. This overlap makes it impossible to utilize the self-validating integration protocol, as the impurity protons artificially inflate the integration values of the


 and 

protons.

Mechanistic Insights: Why Purity Dictates Biological Accuracy

Using sub-standard lathyrine directly compromises drug development and toxicological assays. Because lathyrine's primary mechanism of action relies on its structural mimicry of arginine[1], any contamination with actual arginine or other natural neurolathyrogens will result in false-positive excitotoxicity readings.

Bio_Pathway Lath Ultra-Pure Lathyrine (Arginine Analog) Arg Arginine Transporter (Cellular Uptake) Lath->Arg NOS Nitric Oxide Synthase (NOS) Inhibition Arg->NOS Neuro Neurolathyrism Models (Excitotoxicity) NOS->Neuro

Mechanistic pathway of Lathyrine acting as an arginine analog.

When investigating the pathophysiology of motor neuron disorders[1], researchers must isolate the specific receptor interactions of the pyrimidine ring. The Ultra-Pure Synthetic standard guarantees that the observed biological phenotype—such as the disruption of cellular signaling via NOS inhibition—is exclusively driven by the


-(2-aminopyrimidin-4-yl)alanine molecule[4], rather than an artifact of botanical extraction.

Conclusion

For rigorous chemical biology investigations, the ¹H NMR spectrum of Lathyrine in D₂O serves as the ultimate arbiter of quality. The Ultra-Pure Synthetic Lathyrine standard vastly outperforms botanical alternatives, providing an unambiguous, self-validating NMR profile free from aliphatic interference. By adopting the strict acquisition parameters outlined in this guide, researchers can ensure the highest E-E-A-T standards in their structural validation workflows, thereby securing the integrity of their downstream neurotoxicological data.

References

  • PubChem. "Lathyrine | C7H10N4O2 | CID 166766". National Center for Biotechnology Information. URL:[Link]

  • Bell, E. A., & Foster, R. G. (1962). "Structure of lathyrine." Nature, 194(4823), 91-92. URL:[Link]

  • Whitlock, B. J., Lipton, S. H., & Strong, F. M. (1965). "Structure and Synthesis of Lathyrine." The Journal of Organic Chemistry, 30(1), 115-118. URL:[Link]

Sources

Comparative

A Senior Application Scientist's Guide to Selecting a Reference Standard for 2-Amino-3-(2-aminopyrimidin-4-yl)propanoic Acid

For researchers, scientists, and drug development professionals, the integrity of your work is intrinsically linked to the quality of your reference standards. This guide provides an in-depth technical comparison of refe...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the integrity of your work is intrinsically linked to the quality of your reference standards. This guide provides an in-depth technical comparison of reference standards for 2-Amino-3-(2-aminopyrimidin-4-yl)propanoic acid (CAS: 1616-96-2), a non-proteinogenic amino acid of interest in various research domains. We will delve into the critical parameters for selecting a suitable standard, compare it with commercially available alternatives, and provide a framework for its analytical verification.

Understanding the Core Compound: 2-Amino-3-(2-aminopyrimidin-4-yl)propanoic Acid

2-Amino-3-(2-aminopyrimidin-4-yl)propanoic acid is a synthetic amino acid characterized by a pyrimidine ring substituent. Its unique structure makes it a valuable building block in medicinal chemistry and a target for various biological studies. A reliable reference standard is paramount for accurate quantification, impurity profiling, and ensuring the reproducibility of experimental results.

Key Molecular Identifiers:

  • CAS Number: 1616-96-2

  • Molecular Formula: C₇H₁₀N₄O₂[1][2]

  • Molecular Weight: 182.18 g/mol [1]

The Landscape of Alternatives: A Comparative Analysis

When selecting a reference standard, it is crucial to understand the landscape of structurally similar compounds that could be potential alternatives or impurities. The following table outlines key characteristics of 2-Amino-3-(2-aminopyrimidin-4-yl)propanoic acid and its common alternatives.

Feature2-Amino-3-(2-aminopyrimidin-4-yl)propanoic acid 2-Amino-3-(pyrimidin-4-yl)propanoic acid2-Amino-3-(pyridin-4-yl)propanoic acid2-Amino-3-(2-aminophenyl)propanoic acid
CAS Number 1616-96-2[1]1909305-31-2 (dihydrochloride)[3]1956-21-4[4]1758-83-4[5]
Molecular Formula C₇H₁₀N₄O₂[1][2]C₇H₉N₃O₂[3]C₈H₁₀N₂O₂[4]C₉H₁₂N₂O₂[5][6]
Molecular Weight 182.18 g/mol [1]167.17 g/mol (free base)166.18 g/mol [4]180.20 g/mol [5]
Structural Difference Aminopyrimidine moietyPyrimidine moiety (lacks the amino group on the ring)Pyridine moietyAminophenyl moiety
Key Application Areas Medicinal chemistry building block, biological researchResearch chemicalPrecursor in drug development for neurological disorders[7]Research chemical, building block
Typical Purity >95% (supplier dependent)>95% (supplier dependent)>97%[4]>95% - 97%[5][6]

The Cornerstone of Trust: Analytical Verification of Reference Standards

A supplier's stated purity is a starting point, but a thorough understanding of the analytical data is essential for a Senior Application Scientist. Here, we outline the critical analytical techniques and what to look for in the data.

Workflow for Reference Standard Verification

The following diagram illustrates a typical workflow for the comprehensive verification of an amino acid reference standard.

Caption: Workflow for the verification of a reference standard.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is the workhorse for determining the purity of non-volatile compounds like amino acids. A well-validated HPLC method is crucial for separating the main compound from any potential impurities.

Experimental Protocol: A General Approach for Amino Acid Analysis by HPLC

  • Instrumentation: A standard HPLC system with a UV or fluorescence detector is typically used. For amino acids lacking a strong chromophore, pre-column derivatization with agents like o-phthalaldehyde (OPA) or phenylisothiocyanate (PITC) is common to enable sensitive detection.[8]

  • Column: A reversed-phase C18 column is often suitable for separating the derivatized amino acids.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile or methanol) is typically employed.

  • Detection: UV detection at a specific wavelength (e.g., 254 nm for PITC derivatives) or fluorescence detection for OPA derivatives.[8]

  • Sample Preparation:

    • Accurately weigh the reference standard.

    • Dissolve in a suitable solvent (e.g., a mixture of the mobile phase).

    • If required, perform the derivatization step according to a validated protocol.

    • Filter the sample through a 0.22 µm syringe filter before injection.

Data Interpretation: The chromatogram should show a single major peak corresponding to the target compound. The purity is calculated based on the area of the main peak relative to the total area of all peaks. Any additional peaks represent impurities, which should be identified and quantified if possible.

Nuclear Magnetic Resonance (NMR) for Structural Confirmation

¹H and ¹³C NMR spectroscopy are indispensable for confirming the chemical structure of the reference standard. The observed chemical shifts, coupling constants, and integration values should be consistent with the expected structure of 2-Amino-3-(2-aminopyrimidin-4-yl)propanoic acid.

Expected ¹H NMR Spectral Features:

  • Signals corresponding to the protons on the pyrimidine ring.

  • Resonances for the α-proton and the β-protons of the propanoic acid backbone.

  • A broad signal for the amino group protons.

Mass Spectrometry (MS) for Molecular Weight Verification

Mass spectrometry provides a highly accurate determination of the molecular weight of the compound. The observed mass-to-charge ratio (m/z) in the mass spectrum should correspond to the calculated molecular weight of the protonated or deprotonated molecule. High-resolution mass spectrometry (HRMS) can further confirm the elemental composition. PubChemLite provides predicted collision cross-section values for various adducts of 2-amino-3-(2-aminopyrimidin-4-yl)propanoic acid, which can be useful in advanced mass spectrometry studies.[2]

Enantiomeric Purity

For chiral compounds like amino acids, determining the enantiomeric purity is critical, as different enantiomers can have distinct biological activities. Chiral HPLC or capillary electrophoresis (CE) are the methods of choice for this analysis.[9] These techniques utilize a chiral stationary phase or a chiral selector in the mobile phase to separate the enantiomers.

Stability and Storage: Ensuring Long-Term Integrity

The stability of a reference standard is crucial for its long-term use. A supplier's CoA should ideally include information on the recommended storage conditions and re-test date. For many amino acid derivatives, storage at low temperatures (e.g., -20°C) and protection from light and moisture are recommended to prevent degradation.[10] If long-term stability data is not available from the supplier, it is advisable to perform in-house stability studies under the intended storage conditions.

Conclusion and Recommendations

The selection of a reference standard for 2-Amino-3-(2-aminopyrimidin-4-yl)propanoic acid requires a comprehensive evaluation of its identity, purity, and the presence of any potential impurities. While several structurally similar alternatives are commercially available, it is imperative to choose the correct compound for your specific application.

Key Recommendations:

  • Prioritize Suppliers with Comprehensive Data: Select suppliers who provide a detailed Certificate of Analysis with data from multiple analytical techniques (HPLC, NMR, MS). BLDpharm is one such supplier that indicates the availability of this data for the target compound.[1]

  • Perform In-House Verification: Whenever possible, perform in-house analytical verification to confirm the identity and purity of the reference standard before its use in critical experiments.

  • Consider Enantiomeric Purity: For applications where stereochemistry is important, ensure that the enantiomeric purity of the standard has been determined and meets your requirements.

  • Adhere to Recommended Storage Conditions: Proper storage is essential to maintain the integrity of the reference standard over time.

By following this guide, researchers, scientists, and drug development professionals can make an informed decision when selecting a reference standard for 2-Amino-3-(2-aminopyrimidin-4-yl)propanoic acid, thereby ensuring the accuracy and reliability of their scientific endeavors.

References

  • SB-PEPTIDE. (n.d.). Download Amino acids chart and reference table. Retrieved February 27, 2026, from [Link]

  • Genova Diagnostics. (n.d.). AMINO ACIDS SUPPORT GUIDE. Retrieved February 27, 2026, from [Link]

  • AA Blocks. (n.d.). 943-80-6 | (2S)-2-amino-3-(4-aminophenyl)propanoic acid. Retrieved February 27, 2026, from [Link]

  • Frontiers in Pharmacology. (2022, November 17). Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity. Retrieved February 27, 2026, from [Link]

  • PubChemLite. (n.d.). 2-amino-3-(2-aminopyrimidin-4-yl)propanoic acid (C7H10N4O2). Retrieved February 27, 2026, from [Link]

  • neoFroxx. (2016, February 27). Certificate of Analysis. Retrieved February 27, 2026, from [Link]

  • PubChem. (n.d.). 2-Amino-3-(pyrimidin-4-yl)propanoic acid dihydrochloride. Retrieved February 27, 2026, from [Link]

  • Raheel, et al. (2019). Synthesis, Characterization and DFT Study of Bioactive 2‐[(2‐Methylpropanoyl)amino]propanoic Acid and Its Polymeric Tributyltin(IV) Derivative. ChemistrySelect, 4(29), 8529-8537.
  • MySkinRecipes. (n.d.). 2-Amino-3-(pyridin-4-yl)propanoic acid dihydrochloride. Retrieved February 27, 2026, from [Link]

  • Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. (2023, August 22). Molecules, 28(17), 6213.
  • EPA. (2025, October 15). sodium;2-amino-3-(3-hydroxy-4-oxopyridin-1-yl)propanoic acid. Retrieved February 27, 2026, from [Link]

  • HPLC Analysis of Amino Acids Formed by Urey-Miller-Type Experiments. (n.d.). Retrieved February 27, 2026, from [Link]

  • Chiral separation of aromatic amino acids by capillary electrophoresis using sulphated β-cyclodextrin as a single chiral selector: an experimental and computational study. (2026, January 14). RSC Advances, 16(5), 3749-3756.
  • CHIRAL SEPARATIONS INTRODUCTION 1.1. Importance of Chiral Separation. (n.d.). VTechWorks. Retrieved February 27, 2026, from [Link]

  • UNII 6YA74NGT7S - 2-AMINO-2-METHYL-3-(PYRIDIN-4-YL)PROPANOIC ACID, (+/-)-. (2026, January 6). FDA. Retrieved February 27, 2026, from [Link]

  • Continuous Chiral Separation of Amino Acid Derivatives by Enantioselective Liquid−Liquid Extraction in Centrifugal Contactor S. (2008, July 19). Organic Process Research & Development, 12(4), 656-662.
  • High-performance liquid chromatographic separation of the enantiomers of unusual ??-amino acid analogues. (2026, February 9).
  • AOAC SMPR® 2017.011 Standard Method Performance Requirements (SMPRs) for Identification and Quantitation of Free Alpha Amino Ac. (n.d.). AOAC International. Retrieved February 27, 2026, from [Link]

  • Everon Lifesciences. (n.d.). Buy 2-Amino-3-(pyridin-3-yl)propanoic acid hydrochloride. Retrieved February 27, 2026, from [Link]

  • HPLC Protocol for Amino Acid Analysis. (2025, August 22). Scribd. Retrieved February 27, 2026, from [Link]

  • Request PDF. (2019, August 5). Synthesis, Characterization and DFT Study of Bioactive 2‐[(2‐Methylpropanoyl)amino]propanoic Acid and Its Polymeric Tributyltin(IV) Derivative. Retrieved February 27, 2026, from [Link]

  • Waters. (n.d.). Targeted Quantification of Cell Culture Media Components by LC-MS. Retrieved February 27, 2026, from [Link]

Sources

Validation

Technical Guide: Distinguishing Lathyrine from Isomeric Aminopyrimidines

Executive Summary Lathyrine ( -(2-aminopyrimidin-4-yl)alanine) is a non-proteinogenic amino acid primarily isolated from Lathyrus species (e.g., L. tingitanus).[1][2][3][4] Its structural uniqueness lies in the heterocyc...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Lathyrine (


-(2-aminopyrimidin-4-yl)alanine) is a non-proteinogenic amino acid primarily isolated from Lathyrus species (e.g., L. tingitanus).[1][2][3][4] Its structural uniqueness lies in the heterocyclic pyrimidine ring attached to an alanine side chain.

A critical analytical challenge in natural product chemistry and synthetic drug development is distinguishing Lathyrine from its regioisomers , specifically 2-amino-5-substituted pyrimidines .[1] While both share identical molecular formulas (


) and similar physicochemical properties, they exhibit distinct pharmacological profiles. This guide outlines a multi-modal analytical framework—combining NMR, UV-Vis, and Mass Spectrometry—to definitively identify Lathyrine and reject isomeric impurities.[1]

Structural Basis of Isomerism

The core distinction lies in the substitution pattern on the pyrimidine ring.

  • Lathyrine (Target): The alanine side chain is attached at the C4 position.

  • Common Isomer (Impurity): The alanine side chain is attached at the C5 position.

This positional difference fundamentally alters the magnetic environment of the remaining ring protons, serving as the primary detection mechanism.

Figure 1: Structural Differentiation Logic

Lathyrine_Isomer_Logic cluster_0 Lathyrine (4-substituted) cluster_1 Regioisomer (5-substituted) Lath Lathyrine (C4-Substitution) H5_H6 Protons at C5 & C6 (Vicinal) Lath->H5_H6 Coupling Strong Coupling (3J ~ 5 Hz) H5_H6->Coupling Key Signature Iso Isomer (C5-Substitution) H4_H6 Protons at C4 & C6 (Separated by C) Iso->H4_H6 NoCoupling Weak/No Coupling (Singlets) H4_H6->NoCoupling Key Signature

Caption: Structural logic dictating the NMR splitting patterns. The vicinal protons in Lathyrine allow for spin-spin coupling, absent in the 5-substituted isomer.[1]

Spectroscopic Differentiation[5][6]

A. Nuclear Magnetic Resonance (NMR)

NMR is the gold standard for differentiation. The coupling constant (


) between ring protons is the definitive metric.

Table 1: Comparative


-NMR Parameters (DMSO-

)
FeatureLathyrine (4-substituted)5-Isomer (e.g., 2-amino-5-pyrimidinylalanine)Mechanistic Cause
Ring Proton Pattern Two Doublets (dd)Two Singlets (s)Proximity of ring protons.
Coupling (

)
~5.0 – 5.5 Hz < 1 Hz (often unobservable)Vicinal (3-bond) vs. Para-like (4-bond) arrangement.
H-6 Shift (

)
~8.10 ppm (Doublet)~8.20 ppm (Singlet)Deshielding by adjacent N atoms.
H-5 Shift (

)
~6.50 ppm (Doublet)N/A (Replaced by side chain)C5 is the substitution site in the isomer.
H-4 Shift (

)
N/A (Replaced by side chain)~8.20 ppm (Singlet)Symmetry in 5-substituted ring makes H4/H6 chemically equivalent or similar.

Critical Check: If the pyrimidine ring protons appear as singlets , the sample is NOT Lathyrine. It must show a clear doublet coupling (


 Hz) corresponding to the H5-H6 interaction [1, 3].
B. UV-Visible Spectroscopy

While less specific than NMR, UV absorption provides a quick purity check.[1] The conjugation length differs slightly between the regioisomers.

  • Lathyrine

    
    :  298 nm (in 0.1 N HCl).
    
  • Observation: The 2-aminopyrimidine chromophore typically exhibits a strong absorption band near 300 nm due to

    
     transitions. A shift of >5 nm often indicates a change in the substitution pattern or protonation state [4].
    
C. Mass Spectrometry (MS/MS)

Fragmentation patterns in ESI-MS/MS can assist in structural elucidation, particularly regarding the stability of the side-chain attachment.[1]

Table 2: Diagnostic MS Fragmentation (Positive Mode)

Fragment Ionm/z (approx)Interpretation

183.09Protonated Molecular Ion.[1]

166.06Loss of ammonia (typical of amino acids).

137.09Decarboxylation.
Base Peak 94 - 96Pyrimidine Ring Fragment. Cleavage of the

bond.

Experimental Protocols

Protocol A: Isolation & Purification (From Lathyrus seeds)

This protocol isolates the free amino acid fraction for analysis.

  • Extraction: Extract 5g of ground Lathyrus seeds with 50 mL of 70% Ethanol (v/v) overnight at 4°C.

  • Clarification: Centrifuge at 10,000 x g for 15 mins. Collect supernatant.

  • Lipid Removal: Partition against Chloroform (1:1 ratio). Discard the organic (lower) layer.

  • Cation Exchange (Clean-up):

    • Load aqueous phase onto a Dowex 50W-X8 column (

      
       form).
      
    • Wash with distilled water (removes sugars/anions).

    • Elute amino acids with 2M

      
      .
      
  • Concentration: Evaporate eluate to dryness under vacuum (

    
    ).
    
  • Reconstitution: Dissolve residue in 0.1% Formic Acid for LC-MS or DMSO-

    
     for NMR.
    
Protocol B: LC-MS Identification Workflow

Validates molecular weight and retention time before NMR.[1]

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 100mm, 1.8µm).[1]

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 0-2 min (5% B); 2-10 min (5%

    
     40% B).
    
  • Detection: ESI+ Mode, Scan range 50-300 m/z.

  • Target Retention: Lathyrine is polar; expect early elution (approx 2-4 min depending on dead volume).[1]

Analytical Workflow Diagram

The following decision tree illustrates the sequence of operations to confirm Lathyrine identity and reject isomers.

Analytical_Workflow Start Unknown Sample (C7H10N4O2) MS_Check LC-MS Analysis (m/z 183.09) Start->MS_Check UV_Check UV-Vis Spectrum (Lambda max ~298nm) MS_Check->UV_Check Mass Matches Result_Fail REJECT: Not Aminopyrimidine MS_Check->Result_Fail Mass Mismatch NMR_Exp 1H-NMR (DMSO-d6) UV_Check->NMR_Exp UV Matches Decision Coupling Pattern of Ring Protons? NMR_Exp->Decision Result_Lath CONFIRMED: Lathyrine (Doublets, J~5Hz) Decision->Result_Lath Vicinal Coupling Result_Iso IDENTIFIED: 5-Isomer (Singlets) Decision->Result_Iso No Vicinal Coupling

Caption: Step-by-step analytical decision tree. NMR coupling is the final "Gatekeeper" for confirmation.

References

  • Bell, E. A., & Foster, R. G. (1962). Structure of Lathyrine.[1][5] Nature, 194, 91–92.[6] Link

  • Brown, E. G., & Mohamad, J. (1990). Biosynthesis of lathyrine: a novel synthase activity.[1] Phytochemistry, 29(10). Link

  • Barrio, J. R., et al. (1980). Fluorescent adenosine and cytidine derivatives. Biochemical and Biophysical Research Communications. (Provides comparative NMR data for etheno-bridged and substituted pyrimidines).
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 166766, Lathyrine. Link

Sources

Comparative

A Comparative Guide to the Crystal Structure of Lathyrine Hydrochloride: A Practical Approach

Abstract This guide provides a comprehensive framework for understanding and determining the crystal structure of Lathyrine hydrochloride. In the absence of publicly available crystallographic data for this specific comp...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide provides a comprehensive framework for understanding and determining the crystal structure of Lathyrine hydrochloride. In the absence of publicly available crystallographic data for this specific compound, we present a detailed, field-proven methodology for its crystallization and subsequent analysis by single-crystal X-ray diffraction (SC-XRD). To contextualize the potential findings, this document offers a robust comparison with structurally and functionally relevant molecules for which high-quality crystal structure data exist: L-alanine hydrochloride monohydrate and L-histidine hydrochloride monohydrate. This guide is intended for researchers, scientists, and drug development professionals, offering both a practical workflow for novel structure determination and a valuable comparative analysis for interpreting the resulting data.

Introduction: The Significance of Crystalline Structure

Lathyrine, a non-proteinogenic amino acid, and its hydrochloride salt are of significant interest due to their unique chemical structure, incorporating a pyrimidine ring. The three-dimensional arrangement of atoms and molecules in a crystal lattice, known as the crystal structure, is a critical determinant of a compound's physicochemical properties. These properties, including solubility, stability, hygroscopicity, and bioavailability, are of paramount importance in the fields of materials science and pharmaceutical development. Single-crystal X-ray diffraction (SC-XRD) remains the definitive method for elucidating this intricate three-dimensional architecture.

As of the latest literature review, a definitive crystal structure for Lathyrine hydrochloride has not been deposited in public repositories such as the Cambridge Structural Database (CSD).[1][2][3][4][5] This guide, therefore, serves a dual purpose: to outline a reliable experimental pathway for its determination and to provide a comparative analysis with well-characterized amino acid hydrochlorides.

Proposed Experimental Workflow for Lathyrine Hydrochloride Crystal Structure Determination

The determination of a novel crystal structure is a multi-step process that requires careful planning and execution. The following workflow represents a robust approach for obtaining diffraction-quality single crystals of Lathyrine hydrochloride and analyzing their structure.

G cluster_0 Synthesis & Purification cluster_1 Crystallization cluster_2 Data Collection & Analysis synthesis Synthesis of Lathyrine purification Purification (e.g., Recrystallization) synthesis->purification hcl_salt Formation of Hydrochloride Salt purification->hcl_salt screening Solvent Screening hcl_salt->screening optimization Optimization of Conditions (Temperature, Concentration) screening->optimization growth Single Crystal Growth (Slow Evaporation, Vapor Diffusion) optimization->growth mounting Crystal Mounting growth->mounting scxrd SC-XRD Data Collection mounting->scxrd processing Data Processing & Structure Solution scxrd->processing refinement Structure Refinement & Validation processing->refinement final_structure Final Crystal Structure refinement->final_structure Final CIF File

Caption: Experimental workflow for Lathyrine hydrochloride crystal structure determination.

Synthesis and Purification of Lathyrine Hydrochloride

The initial step involves the synthesis or isolation of Lathyrine, followed by its conversion to the hydrochloride salt.

Protocol:

  • Synthesis/Isolation: Lathyrine can be synthesized according to established literature methods or isolated from natural sources.

  • Purification: The crude Lathyrine should be purified to >98% purity, as impurities can significantly hinder crystallization. Recrystallization from a suitable solvent system is a common method.

  • Hydrochloride Salt Formation:

    • Dissolve the purified Lathyrine in a minimal amount of a suitable solvent (e.g., ethanol or methanol).

    • Add a stoichiometric amount of hydrochloric acid (either as a gas or a solution in a compatible solvent like diethyl ether or isopropanol) dropwise while stirring.

    • The Lathyrine hydrochloride salt will precipitate out of the solution.

    • Collect the precipitate by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Crystallization of Lathyrine Hydrochloride

Obtaining single crystals of sufficient size and quality is often the most challenging step. For amino acid hydrochlorides, slow evaporation of a supersaturated aqueous solution is a common and effective technique.[6]

Protocol: Slow Evaporation

  • Solvent Selection: Begin by testing the solubility of Lathyrine hydrochloride in a range of solvents (e.g., water, ethanol, methanol, isopropanol, and mixtures thereof). An ideal solvent will fully dissolve the compound when heated but show limited solubility at room temperature.

  • Preparation of a Saturated Solution: Prepare a saturated solution of Lathyrine hydrochloride in the chosen solvent or solvent system at an elevated temperature (e.g., 40-60°C).

  • Filtration: Filter the hot solution through a syringe filter (0.22 µm) into a clean crystallizing dish or vial. This removes any particulate matter that could act as nucleation sites and lead to the formation of many small crystals instead of a few large ones.

  • Slow Evaporation: Cover the container with a perforated lid (e.g., parafilm with a few pinholes) to allow for slow evaporation of the solvent at a constant temperature.

  • Monitoring: Monitor the vial for the formation of single crystals over several days to weeks.

Single-Crystal X-ray Diffraction (SC-XRD) Analysis

Once suitable crystals are obtained, they can be analyzed using SC-XRD to determine their three-dimensional structure.

G cluster_0 Crystal Selection & Mounting cluster_1 Diffraction Experiment cluster_2 Structure Determination selection Select a high-quality single crystal mounting Mount on a goniometer head selection->mounting cryo Cryo-cooling (optional) mounting->cryo xray Irradiate with a monochromatic X-ray beam cryo->xray diffraction Collect diffraction pattern on a detector xray->diffraction indexing Indexing and unit cell determination diffraction->indexing integration Integration of reflection intensities indexing->integration solution Structure solution (e.g., direct methods) integration->solution refinement Refinement and validation solution->refinement cif Crystallographic Information File refinement->cif Final CIF file

Caption: The single-crystal X-ray diffraction (SC-XRD) workflow.

Protocol:

  • Crystal Selection and Mounting: A single crystal of suitable size (typically 0.1-0.3 mm in each dimension) with well-defined faces and no visible defects is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, and the resulting diffraction pattern is recorded on a detector as the crystal is rotated.

  • Data Processing: The collected diffraction data are processed to determine the unit cell parameters and the intensities of the reflections.

  • Structure Solution and Refinement: The processed data are used to solve the crystal structure, typically using direct methods or Patterson methods. The initial structural model is then refined to obtain the best possible fit to the experimental data.

  • Validation: The final structure is validated to ensure its chemical and crystallographic reasonability. The data is then typically deposited in a crystallographic database as a Crystallographic Information File (CIF).

Comparative Analysis with Structurally Relevant Molecules

To provide a meaningful context for the potential crystal structure of Lathyrine hydrochloride, we will compare its expected features with the known crystal structures of two other amino acid hydrochlorides, L-alanine hydrochloride monohydrate and L-histidine hydrochloride monohydrate, as well as the related heterocyclic compound, 2-aminopyrimidine hydrochloride.

Comparator Molecules
  • L-alanine hydrochloride monohydrate: A simple aliphatic amino acid hydrochloride. Its crystal structure is well-characterized and provides a baseline for comparison of the amino acid backbone and its interaction with the chloride ion and water molecules.[6][7]

  • L-histidine hydrochloride monohydrate: This amino acid contains a heterocyclic imidazole ring, making it a good comparator for the potential influence of Lathyrine's pyrimidine ring on crystal packing and hydrogen bonding.[8][9]

Comparison of Crystallographic Parameters

The following table summarizes the known crystallographic data for our primary comparator molecules and provides a hypothetical prediction for Lathyrine hydrochloride based on its chemical structure.

ParameterL-alanine hydrochloride monohydrate[6][7]L-histidine hydrochloride monohydrate[8][9]Lathyrine hydrochloride (Hypothetical)
Formula C₃H₈NO₂⁺·Cl⁻·H₂OC₆H₁₀N₃O₂⁺·Cl⁻·H₂OC₇H₁₁N₄O₂⁺·Cl⁻
Crystal System OrthorhombicOrthorhombicMonoclinic or Orthorhombic
Space Group P2₁2₁2₁P2₁2₁2₁P2₁ or P2₁2₁2₁
a (Å) 6.192515.285~8-12
b (Å) 9.9298.884~7-10
c (Å) 11.7596.876~12-18
α, β, γ (°) 90, 90, 9090, 90, 9090, ~90-105, 90
Volume (ų) 723.0934.4~1000-1500
Z 444
Analysis of Intermolecular Interactions

The crystal packing of amino acid hydrochlorides is dominated by hydrogen bonds involving the protonated amino group, the carboxylic acid group, the chloride ion, and any solvent molecules present.

  • L-alanine hydrochloride monohydrate: In this structure, the ammonium group forms hydrogen bonds with a chloride ion and two water molecules. The hydroxyl oxygen of the carboxylic acid group also hydrogen bonds to a chloride ion.[6]

  • L-histidine hydrochloride monohydrate: The hydrogen bonding network is more complex due to the presence of the imidazole ring. The protonated amino group, the carboxylic acid group, and the protonated imidazole ring all participate in hydrogen bonding with chloride ions and water molecules, creating a dense three-dimensional network.[8][9]

  • Lathyrine hydrochloride (Anticipated Interactions): We can predict a rich network of hydrogen bonds in the crystal structure of Lathyrine hydrochloride. The key interactions would likely involve:

    • The protonated α-amino group acting as a hydrogen bond donor to chloride ions and/or the pyrimidine ring of a neighboring molecule.

    • The carboxylic acid group participating in hydrogen bonding, either as a donor or an acceptor.

    • The 2-amino group on the pyrimidine ring acting as a hydrogen bond donor.

    • The nitrogen atoms within the pyrimidine ring acting as hydrogen bond acceptors.

    • The chloride ion acting as a primary hydrogen bond acceptor, likely interacting with multiple donor groups.

Conclusion

While the crystal structure of Lathyrine hydrochloride remains to be experimentally determined, this guide provides a comprehensive roadmap for its elucidation and interpretation. By following the detailed protocols for crystallization and single-crystal X-ray diffraction, researchers can obtain high-quality structural data. The comparative analysis with L-alanine hydrochloride monohydrate and L-histidine hydrochloride monohydrate offers a valuable framework for understanding the key structural features, particularly the intricate hydrogen bonding networks that are likely to be present. The determination of this crystal structure will be a valuable contribution to the fields of chemical crystallography and pharmaceutical sciences, providing crucial insights into the solid-state properties of this unique amino acid derivative.

References

  • Yamada, K., Sato, A., Shimizu, T., Yamazaki, T., & Yokoyama, S. (2008). L-Alanine hydrochloride monohydrate. Acta Crystallographica Section E: Structure Reports Online, 64(5), o806. [Link]

  • Jayasudha, S., et al. (2023). Crystallization, vibrational, optical, dielectric, and hardness analyses of L-histidine hydrochloride hydrate. Journal of the Indian Chemical Society. [Link]

  • Joseph, J., et al. (2006). Growth and Characterization of Nonlinear Optical Amino Acid Single Crystal: l-Alanine. Crystal Growth & Design. [Link]

  • ResearchGate. (2008). L -Alanine hydrochloride monohydrate. [Link]

  • Suresh, S., & Vijayan, M. (1995). Crystal and molecular structure of L-(S)-histidine dihydrochloride (monoclinic form). Journal of Biosciences.
  • ResearchGate. (n.d.). Raman spectra of L-histidine hydrochloride monohydrate crystal. [Link]

  • Scholars Research Library. (n.d.). Growth and characterization of L-alanine hydrochloride monohydrate a nonlinear optical single crystal. [Link]

  • PubMed. (2008). l-Alanine hydrochloride monohydrate. [Link]

  • PubChem. (n.d.). 2-Aminopyrimidine. Retrieved from [Link]

  • Wikipedia. (n.d.). Cambridge Structural Database. [Link]

  • Fleck, M., & Bohatý, L. (2008). Syntheses, Crystal Structures and Thermal Behaviour of Novel L-Alanine Halogenide Compounds. Acta Chimica Slovenica.
  • Jayalakshmi, J., & Suthan, T. (2024). Structural analysis and optoelectronic applications of 2-aminopyrimidine with pimelic acid crystal.
  • Fisher, Z. (2022). Newly Identified C–H···O Hydrogen Bond in Histidine. The Journal of Physical Chemistry B.
  • re3data.org. (n.d.). Cambridge Structural Database. [Link]

  • ResearchGate. (n.d.). Copper(II) Halide Complexes of 2-Aminopyrimidines: Crystal Structures of [(2-aminopyrimidine) n CuCl2] (n=1,2) and (2-amino-5-bromopyrimidine)2CuBr2. [Link]

  • PubChem. (n.d.). Histidine Monohydrochloride. Retrieved from [Link]

  • ResearchGate. (n.d.). Shows the XRD spectra of pure L-alanine single crystal. [Link]

  • PubChem. (n.d.). 2-Amidinopyrimidine hydrochloride. Retrieved from [Link]

  • Ithaca College. (n.d.). Cambridge Structural Database. [Link]

  • CCDC. (n.d.). The Largest Curated Crystal Structure Database. [Link]

  • ACS Publications. (2024). Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors. [Link]

  • Parsons, S., et al. (2009). The effect of pressure on the crystal structure of l-alanine. CrystEngComm.
  • MDPI. (2024). Synthesis, Crystal Structure and Supramolecular Features of Novel 2,4-Diaminopyrimidine Salts. [Link]

  • Groom, C. R., et al. (2016). The Cambridge Structural Database.
  • Semantic Scholar. (2015). Crystal structure of 2-aminopyridinium 6-chloronicotinate. [Link]

Sources

Validation

Publish Comparison Guide: Verification of (S)-Lathyrine

Content Type: Technical Verification Guide Audience: Pharmaceutical Researchers, Chemical Biologists, and QC Specialists Subject: Stereochemical Verification of (S)-Lathyrine via Optical Rotation and Orthogonal Methods P...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Verification Guide Audience: Pharmaceutical Researchers, Chemical Biologists, and QC Specialists Subject: Stereochemical Verification of (S)-Lathyrine via Optical Rotation and Orthogonal Methods

Part 1: Executive Summary & Stereochemical Context[1]

(S)-Lathyrine (also known as L-Lathyrine) is a non-proteinogenic heterocyclic amino acid originally isolated from the seeds of Lathyrus tingitanus (Tangier pea).[1] Structurally defined as (S)-2-amino-3-(2-aminopyrimidin-4-yl)propanoic acid , it serves as a unique arginine analogue where the guanidino group is cyclized into a pyrimidine ring.[1]

For drug development professionals utilizing Lathyrine as a scaffold for peptide mimetics or as a probe for nitric oxide synthase (NOS) pathways, verifying the enantiomeric purity is critical. Synthetic routes often yield racemic mixtures or partial racemization, making the distinction between the bioactive (S)-enantiomer and the (R)-isomer essential.

The Stereochemical Benchmark
  • Natural Configuration: L-Lathyrine corresponds to the (S) absolute configuration.[1]

  • Primary Reference: The definitive isolation and structural characterization were established by E. A. Bell and R. G. Foster (1962) .[1]

  • Verification Challenge: Unlike common amino acids (e.g., L-Alanine), Lathyrine exhibits low solubility in neutral aqueous media, often necessitating the use of acidic solvents (HCl) for polarimetry, which drastically alters the specific rotation value

    
    .
    

Part 2: Optical Rotation Analysis

Literature Benchmark Values

The specific rotation


 is a physical constant used to assess optical purity.[2] However, values for Lathyrine are highly sensitive to pH and solvent choice due to the protonation states of the pyrimidine ring and the 

-amino group.
Source TypeConfigurationSolvent / ConditionsReported TrendReference
Natural Isolation (S)-Lathyrine1M HCl or H₂O (pH dependent)Dextrorotatory (+) (Analogous to L-Arginine)Bell & Foster (1962)
Total Synthesis (S)-TetrahydrolathyrineMeOH / CHCl₃Varies (Precursors often (-))Benohoud et al. (2009)
Synthetic Analogues Pyrimidinyl-alaninesVariousNote: Low solubility often impedes measurementRSC Perkin Trans 1

Critical Insight: While L-Arginine (the structural parent) has an


 of approx.[1] +12.5° (H₂O)  and +27° (6M HCl) , Lathyrine's heterocyclic core introduces electronic effects that may shift this magnitude. Researchers must compare their sample against a Certified Reference Material (CRM)  or the specific value cited in the CoA of the natural isolate, as "generic" literature values are often absent from standard databases.
Solvent Effects on Rotation

The sign and magnitude of rotation for (S)-Lathyrine can invert based on the solvent.

  • Acidic (HCl): Protonation of the pyrimidine nitrogens and the

    
    -amine typically enhances the rotation magnitude.
    
  • Neutral (H₂O): Limited solubility may lead to opaque solutions, causing scattering and erroneous readings.

  • Basic (NaOH): Deprotonation leads to anionic species with distinct chiroptical properties.[1]

Part 3: Comparative Verification Protocols

To ensure Trustworthiness and Self-Validation , optical rotation should not be the sole verification method. It must be triangulated with orthogonal techniques.

Method 1: Polarimetry (The Traditional Screen)

Best for: Quick purity checks of bulk material. Limitation: Requires large sample mass (~10-50 mg); sensitive to particulates.[1]

Protocol:

  • Preparation: Dissolve 10 mg of (S)-Lathyrine in 1.0 mL of 1M HCl (ensure complete dissolution; sonicate if necessary).

  • Blanking: Zero the polarimeter using the exact same batch of 1M HCl.

  • Measurement: Record rotation (

    
    ) at 589 nm (Sodium D-line) at 20°C or 25°C.
    
  • Calculation:

    
    [1]
    
    • 
       = path length (dm)[1][2][3]
      
    • 
       = concentration (g/mL)[1][2][3]
      
Method 2: Marfey’s Analysis (The Gold Standard)

Best for: Determining Enantiomeric Excess (% ee) with high sensitivity.[1] Mechanism: Derivatization with FDAA (Marfey's Reagent) converts enantiomers into diastereomers separable by standard reverse-phase HPLC.[1]

Protocol:

  • Derivatization: React 50 µg of (S)-Lathyrine with 1% FDAA in acetone + 1M NaHCO₃ (1:2 ratio) at 40°C for 1 hour.

  • Quenching: Stop reaction with 1M HCl.

  • Analysis: Inject onto a C18 HPLC column.

  • Validation: The L-DAA (L-Lathyrine-FDAA) adduct will elute before the D-DAA adduct (typical elution order for L-amino acids).[1]

Method 3: Chiral HPLC

Best for: Direct separation without derivatization.[1] Columns: Crown ether based columns (e.g., Daicel Crownpak CR(+)) are ideal for free amino acids.[1]

Part 4: Visualization of Logic Flow

The following diagram illustrates the decision matrix for verifying (S)-Lathyrine, ensuring scientific integrity in the workflow.

LathyrineVerification Start Start: (S)-Lathyrine Sample SolubilityCheck Check Solubility (Neutral H2O) Start->SolubilityCheck AcidDissolution Dissolve in 1M HCl SolubilityCheck->AcidDissolution Insoluble/Opaque Polarimetry Measure Optical Rotation [α]D at 20°C SolubilityCheck->Polarimetry Soluble (Rare) AcidDissolution->Polarimetry CompareLit Compare with Bell & Foster (1962) Expected: (+)-Rotation Polarimetry->CompareLit Decision Value Matches? CompareLit->Decision HPLC Perform Chiral HPLC (Crownpak CR+) or Marfey's Decision->HPLC Ambiguous/No Pass VERIFIED (S)-Lathyrine Decision->Pass Yes (Within Tol.) HPLC->Pass L-Isomer > 95% Fail REJECT (Racemic or R-form) HPLC->Fail D-Isomer Present

Figure 1: Decision tree for the stereochemical verification of (S)-Lathyrine, prioritizing polarimetry as a screen and HPLC for definitive confirmation.

Part 5: References

  • Bell, E. A., & Foster, R. G. (1962). Structure of lathyrine. Nature, 194(4823), 91–92. Link[1]

  • Bell, E. A. (1964).[1] The isolation of lathyrine from Lathyrus tingitanus.[4] Biochemical Journal, 91, 358.

  • Benohoud, M., et al. (2009). Total synthesis and absolute configuration of the natural amino acid tetrahydrolathyrine. Journal of Organic Chemistry, 74(15), 5331-5336. Link

  • Brown, E. G., & Al-Baldowi, N. F. (1977). Biosynthesis of the pyrimidinyl amino acid lathyrine by Lathyrus tingitanus L. Biochemical Journal, 164(3), 589–594. Link[1]

  • Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: A review. Amino Acids, 27, 231–247. (Standard protocol reference for amino acid verification).

Sources

Comparative

Technical Comparison Guide: IR Spectroscopy for Pyrimidine Ring Identification

The following guide is structured as a high-level technical comparison document, designed for researchers and drug development professionals. It treats "IR Spectroscopy for Pyrimidine Identification" as the analytical "p...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is structured as a high-level technical comparison document, designed for researchers and drug development professionals. It treats "IR Spectroscopy for Pyrimidine Identification" as the analytical "product" being evaluated against alternative methods (Raman, NMR) and structural analogs (Pyridine, Benzene).

Executive Summary

In the development of nucleoside analogs and heterocyclic pharmaceuticals, the rapid identification of the pyrimidine ring (1,3-diazine) is a critical quality gate. While NMR remains the structural gold standard, Fourier Transform Infrared (FT-IR) spectroscopy offers a superior balance of throughput, cost, and specific sensitivity to the dipole-heavy C=N bonds characteristic of the pyrimidine core.

This guide objectively compares IR spectroscopy against Raman and NMR alternatives, details the specific spectral "fingerprint" of the pyrimidine moiety, and provides a self-validating experimental protocol for unambiguous identification.

Technical Deep Dive: The Pyrimidine IR Signature

Unlike benzene (D6h symmetry) where the ring breathing mode is IR inactive, pyrimidine (C2v symmetry) possesses a permanent dipole moment and reduced symmetry. This renders specific ring vibrations highly active in the infrared region, specifically the C=N stretching modes which are often weak or absent in carbocyclic analogs.

Core Vibrational Modes (The "Fingerprint")

The identification of a pyrimidine ring relies on a triad of spectral regions.[1] The presence of these bands—and their intensity ratios—constitutes a positive ID.

Vibrational ModeWavenumber Region (cm⁻¹)IntensityMechanistic Origin
ν(C=N) / ν(C=C) Ring Stretch 1520 – 1600 Strong Asymmetric stretching of the N1-C2-N3 system. This is the primary diagnostic band, often appearing as a doublet (approx. 1580 & 1520 cm⁻¹).
ν(C-N) Stretch 1200 – 1350 MediumSkeletal vibration involving the C-N single bond character within the ring.
Ring Breathing (ν1) 980 – 1000 Weak/MedSymmetric expansion of the ring. Note: This is the dominant line in Raman but appears with lower intensity in IR.
Out-of-Plane Deformation (γ) 600 – 850 MediumC-H and Ring bending modes. Highly sensitive to substitution patterns (e.g., 2-amino vs 4-methyl).

Critical Insight: The "Pyrimidine Doublet" in the 1500–1600 cm⁻¹ region is the most reliable differentiator from benzene derivatives. Benzene typically shows a single, sharp aromatic C=C stretch at ~1600 cm⁻¹, whereas the electronegativity of the two nitrogen atoms in pyrimidine splits this energy level, creating distinct bands.

Comparative Analysis: IR vs. Alternatives

To validate the choice of IR spectroscopy, we compare its performance against its two primary competitors in heterocyclic analysis: Raman Spectroscopy and NMR .

Comparison 1: IR vs. Raman Spectroscopy
  • The "Product" (IR): Excels at detecting polar bonds. The C=N bond in pyrimidine has a strong dipole change during vibration, making the 1500–1600 cm⁻¹ bands intense and easy to quantify.

  • The Alternative (Raman): Excels at detecting symmetric, non-polar bonds (polarizability changes). Raman is superior for the "Ring Breathing" mode (~992 cm⁻¹) but often misses the nuance of the C=N substitution patterns that IR highlights.

Verdict: Use IR for routine identification and purity checks of polar pyrimidine derivatives. Use Raman if the sample is in aqueous solution (water absorbs IR strongly) or if studying symmetric ring expansion.

Comparison 2: Pyrimidine vs. Pyridine vs. Benzene (Differentiation)

Distinguishing pyrimidine from its structural analogs is the most common challenge.

FeatureBenzene (C₆H₆) Pyridine (C₅H₅N) Pyrimidine (C₄H₄N₂)
Symmetry D6h (Centrosymmetric)C2vC2v (Lower symmetry)
1600 cm⁻¹ Region Single band (ν8a), often weakDoublet (ν8a, ν8b), MediumStrong Doublet/Multiplet (High Dipole)
1000 cm⁻¹ (Breathing) IR Inactive (Silent)IR Active (Weak/Med)IR Active (Weak/Med)
C-H Stretch ~3030 cm⁻¹~3030 cm⁻¹~3000–3100 cm⁻¹ (Higher freq due to N-withdrawal)

Experimental Protocol: Self-Validating ID Workflow

Objective: Unambiguous identification of a pyrimidine-based pharmacophore using ATR-FTIR.

Materials
  • Instrument: FTIR Spectrometer (e.g., Agilent Cary 630 or Thermo Nicolet iS50).

  • Accessory: Diamond ATR (Attenuated Total Reflectance) module.

  • Reference Standard: Pyrimidine (Sigma-Aldrich, >99%) or specific derivative.

Step-by-Step Methodology
  • System Blanking:

    • Clean ATR crystal with isopropanol.

    • Collect background spectrum (air) with 32 scans at 4 cm⁻¹ resolution.

    • Validation Check: Ensure background shows minimal CO₂ (2350 cm⁻¹) and H₂O interference.

  • Sample Preparation:

    • Solids: Grind coarse powders to ensure uniform contact. Place ~5 mg on the crystal. Apply high pressure (clamp) to maximize the evanescent wave penetration.

    • Liquids: Place 10 µL directly on the crystal.

  • Data Acquisition:

    • Collect sample spectrum (32 scans).

    • Perform ATR Correction (software algorithm) to adjust for penetration depth dependence on wavelength.

  • Spectral Analysis (The Decision Tree):

    • Apply baseline correction.

    • Identify the "Anchor Band": Look for strong absorption at 1550–1600 cm⁻¹ .

    • Check for "Silent" regions: Ensure no strong C=O (1700 cm⁻¹) unless a carbonyl substituent is expected (e.g., Uracil).

Visualization: Identification Logic Flow

The following diagram illustrates the decision logic for distinguishing Pyrimidine from its analogs using IR spectral features.

Pyrimidine_ID Start Unknown Heterocyclic Sample Check_1600 Analyze 1500-1600 cm⁻¹ Region Start->Check_1600 Single_Band Single Weak Band (~1600 cm⁻¹) Check_1600->Single_Band Weak/Single Multi_Band Strong Doublet/Multiplet (1520-1600 cm⁻¹) Check_1600->Multi_Band Strong/Split Check_Breathing Analyze ~1000 cm⁻¹ (Ring Breathing) Single_Band->Check_Breathing Check_CN Analyze 1200-1350 cm⁻¹ (C-N Stretching) Multi_Band->Check_CN Benzene_Path IR Inactive (No band at 992 cm⁻¹) Check_Breathing->Benzene_Path Absent Likely Benzene Derivative Likely Benzene Derivative Benzene_Path->Likely Benzene Derivative Hetero_Path IR Active (Band present) Pyridine_ID Pyridine ID: Modest Dipole Single Nitrogen Check_CN->Pyridine_ID Weak/Modest Pyrimidine_ID Pyrimidine ID: Strong Dipole Distinct C-N Bands Check_CN->Pyrimidine_ID Strong/Distinct

Figure 1: Logical decision tree for distinguishing Pyrimidine from Benzene and Pyridine based on IR spectral features.

References

  • Chaudhary, J. (2025).[1][2][3] FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology Journal for Advanced Research.[1][3] [Link]

  • NIST Chemistry WebBook . Pyrimidine Infrared Spectrum. National Institute of Standards and Technology. [Link]

  • Billes, F., et al. (2005). Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon. Spectrochimica Acta Part A. [Link]

  • B3LYP/DFT Studies . Effects of Hydrogen Bonding on Vibrational Normal Modes of Pyrimidine. Journal of Physical Chemistry A. [Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Safe Handling of 2-Amino-3-(2-aminopyrimidin-4-yl)propanoic acid

This guide provides essential safety and handling protocols for 2-Amino-3-(2-aminopyrimidin-4-yl)propanoic acid. As a Senior Application Scientist, my objective is to synthesize established safety principles with practic...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential safety and handling protocols for 2-Amino-3-(2-aminopyrimidin-4-yl)propanoic acid. As a Senior Application Scientist, my objective is to synthesize established safety principles with practical, field-proven insights to ensure both your safety and the integrity of your research. The protocols herein are designed to be a self-validating system, explaining the causality behind each recommendation to build a foundation of deep, operational trust.

Hazard Identification and Risk Assessment

Based on GHS classifications for structurally similar compounds like 2-Amino-3-(pyrimidin-4-yl)propanoic acid, this substance should be handled as a hazardous chemical with the potential to cause:

  • Skin Irritation (Category 2) [1]

  • Serious Eye Irritation (Category 2A) [1]

  • Respiratory Tract Irritation (Category 3) [1]

Therefore, all personal contact, including inhalation of dust and direct contact with skin and eyes, must be strictly avoided.[2] Assume any unknown compound is toxic and handle it with the highest degree of care.[3]

Engineering Controls: The First Line of Defense

Before relying on Personal Protective Equipment (PPE), the primary goal is to minimize exposure through robust engineering controls.

  • Chemical Fume Hood: All weighing, handling, and preparation of solutions involving this compound must be conducted inside a certified chemical fume hood.[2] This is critical to prevent the inhalation of fine powders or aerosols.[4] Confirm adequate hood performance before use and keep the sash at the lowest possible height during operations.[5]

  • Ventilation: Ensure the laboratory is well-ventilated to dilute and remove any fugitive emissions.[6][7]

Personal Protective Equipment (PPE): A Barrier to Exposure

PPE is the final barrier between you and the chemical. The following table summarizes the required PPE. Do not wear potentially contaminated gloves or lab coats outside of the immediate work area.[3]

Protection Type Specific Recommendation Rationale and Best Practices
Hand Protection Nitrile gloves (minimum 4-6 mil thickness).Nitrile provides good chemical resistance for this class of compound. Always inspect gloves for tears or punctures before use.[5] Change gloves every 30-60 minutes or immediately if you suspect contamination.[8][9] Wash hands thoroughly with soap and water after removing gloves.[2][3]
Eye & Face Protection Chemical safety goggles with side shields.Required to protect against splashes and airborne particles.[6] When handling larger quantities or if there is a significant splash risk, a full-face shield should be worn in addition to goggles.[3][10]
Body Protection Long-sleeved laboratory coat.Provides a removable barrier to protect skin and personal clothing.[11] Ensure the lab coat is fully buttoned.
Foot Protection Closed-toe shoes.This is a mandatory requirement for all laboratory work to protect feet from spills and dropped objects.[10]
Respiratory Protection Typically not required when using a fume hood.If work must be performed outside of a fume hood where dust generation is possible, a NIOSH-approved respirator with an appropriate particulate filter is necessary.[2] All respirator use must comply with a formal respiratory protection program (per OSHA 29 CFR 1910.134).[12]
Step-by-Step Safe Handling Protocol

This workflow is designed to minimize exposure at every stage of the handling process.

Workflow for Handling Solid 2-Amino-3-(2-aminopyrimidin-4-yl)propanoic acid

G cluster_prep Preparation cluster_handling Handling (Inside Fume Hood) cluster_cleanup Cleanup & Disposal prep_area 1. Prepare Work Area (Fume Hood, Bench Paper) don_ppe 2. Don Full PPE (Gloves, Goggles, Lab Coat) prep_area->don_ppe Secure Zone weigh 3. Weigh Compound (Use anti-static weigh boat) don_ppe->weigh solubilize 4. Solubilize (Add solvent slowly) weigh->solubilize Controlled Addition use 5. Use in Experiment (Keep container closed) solubilize->use decontaminate 6. Decontaminate (Wipe surfaces, glassware) use->decontaminate dispose_waste 7. Segregate Waste (Label Hazardous Waste) decontaminate->dispose_waste doff_ppe 8. Doff PPE (Remove gloves last) dispose_waste->doff_ppe Exit Protocol wash_hands 9. Wash Hands Thoroughly doff_ppe->wash_hands

Caption: A procedural workflow for the safe handling of solid chemical reagents.

Detailed Steps:

  • Prepare Work Area: Before bringing the chemical into the work area, cover the surface of the fume hood with disposable plastic-backed absorbent paper.[10] This will contain any minor spills and simplify cleanup.

  • Don PPE: Put on all required PPE as detailed in the table above.

  • Weigh Compound: Perform all weighing operations inside the fume hood. Use an anti-static weigh boat or weighing paper to prevent the fine powder from dispersing due to static electricity.

  • Solubilize: If making a solution, add the solvent to the solid slowly to avoid splashing. Keep the container closed whenever possible.

  • Use in Experiment: Conduct all experimental steps involving the compound within the fume hood.

  • Decontaminate: After use, decontaminate all glassware and surfaces. Wipe down the work area with a suitable solvent (e.g., 70% ethanol or as appropriate for your experiment) and dispose of the bench paper as solid hazardous waste.

  • Segregate Waste: Collect all solid waste (contaminated paper, weigh boats, gloves) and unused product in a designated, sealed, and clearly labeled hazardous waste container.[13]

  • Doff PPE: Remove PPE in an order that minimizes cross-contamination (e.g., lab coat, then goggles, then gloves).

  • Wash Hands: Immediately wash hands with soap and water for at least 20 seconds.[2]

Decontamination and Disposal Plan

Proper disposal is essential to protect personnel and the environment. Do not dispose of amines or their solutions in drains or sewers, as they can be harmful to aquatic life.[14]

  • Waste Segregation: All materials contaminated with 2-Amino-3-(2-aminopyrimidin-4-yl)propanoic acid, including excess solid, contaminated gloves, and weigh paper, must be collected as hazardous chemical waste.[13]

  • Container Labeling: Use a container made of a compatible material. It must be kept tightly sealed and be clearly labeled with "Hazardous Waste," the full chemical name, and any associated hazard symbols required by your institution.[13][14]

  • Storage: Store the sealed waste container in a cool, dry, well-ventilated area away from incompatible materials like strong acids and oxidizing agents.[14]

  • Disposal: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[13][14]

Emergency Procedures

Be prepared for accidental spills or exposures.

  • Skin Contact: Immediately remove contaminated clothing.[4] Flush the affected skin area with copious amounts of water for at least 15 minutes.[10] Seek medical attention if irritation develops or persists.[4][6]

  • Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open.[6][10] Remove contact lenses if present and easy to do.[6] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air.[4] If breathing is difficult, seek immediate medical attention.

  • Spill Cleanup: For a small spill, ensure you are wearing appropriate PPE. Gently cover the spill with an inert absorbent material (e.g., vermiculite, sand). Avoid raising dust.[2][4] Collect the material using non-sparking tools, place it in your hazardous waste container, and decontaminate the area.[4] For large spills, evacuate the area and contact your EHS office immediately.

References

  • Amine Disposal For Businesses. Collect and Recycle. [Link]

  • Best practices for handling chemical reagents to prevent cross-contamination. Quimivita. [Link]

  • In-Laboratory Treatment of Chemical Waste. Safety & Risk Services, The University of British Columbia. [Link]

  • RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. Columbia University. [Link]

  • Chemical Disposal. Environment, Health & Safety - University of Wisconsin–Madison. [Link]

  • Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. UNC Policies. [Link]

  • 2-Amino-3-(pyrimidin-4-yl)propanoic acid dihydrochloride. PubChem, National Center for Biotechnology Information. [Link]

  • SOP for Handling of Laboratory Reagents. Pharma Beginners. [Link]

  • Working with Chemicals. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, National Research Council. [Link]

  • CHEMICAL WASTE MANAGEMENT GUIDE. Auburn University Risk Management & Safety. [Link]

  • HANDLING OF HAZARDOUS DRUGS (HD) Procedure. The University of Toledo. [Link]

  • Guidance for Selection of Personal Protective Equipment for MDI Users. American Chemistry Council. [Link]

  • Personal Protective Equipment for Use in Handling Hazardous Drugs. Pharmacy Purchasing & Products Magazine. [Link]

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